Tetramethylrhodamine-5-isothiocyanate
Beschreibung
Eigenschaften
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-isothiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSMFQNTEUNRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376366 | |
| Record name | Tetramethylrhodamine-5-isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80724-19-2 | |
| Record name | Tetramethylrhodamine-5-isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylrhodamine-5-isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAMETHYLRHODAMINE-5-ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KPL5N6L6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Tetramethylrhodamine-5-isothiocyanate (TRITC) in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine-5-isothiocyanate (TRITC) is a vital fluorescent dye belonging to the rhodamine family, widely employed in biological research for its bright orange-red fluorescence and ability to covalently label proteins and other biomolecules.[1][2] Its isothiocyanate reactive group readily forms stable thiourea (B124793) bonds with primary amines on target molecules, making it a versatile tool for a multitude of fluorescence-based applications.[3] This technical guide provides an in-depth overview of TRITC's properties, core applications, and detailed experimental protocols, designed to equip researchers with the knowledge to effectively utilize this fluorophore in their studies.
Core Properties and Spectral Characteristics
TRITC is characterized by its strong absorption of light in the green-yellow region of the spectrum and its emission of bright orange-red fluorescence. These spectral properties make it compatible with common laser lines and filter sets found in many fluorescence microscopes and flow cytometers.[4] The isothiocyanate group allows for straightforward conjugation to a wide range of biomolecules, including antibodies, streptavidin, and phalloidin.[5][6]
Quantitative Data Summary
For ease of comparison, the key quantitative properties of TRITC are summarized in the table below. It is important to note that the exact excitation and emission maxima can vary slightly depending on the solvent environment and the molecule to which TRITC is conjugated.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550 - 557 nm | [2][7] |
| Emission Maximum (λem) | ~572 - 580 nm | [3][5] |
| Molar Extinction Coefficient | Approximately 85,000 cm⁻¹M⁻¹ at 555 nm | |
| Quantum Yield (Φ) | ~0.21 in ethanol | |
| Molecular Weight | 443.52 g/mol | [8] |
| Reactive Group | Isothiocyanate | [2] |
| Target Functional Group | Primary Amines | [3] |
| Color of Emitted Light | Orange-Red | [2] |
Key Research Applications and Experimental Protocols
TRITC's versatility has led to its widespread adoption in numerous research applications. This section details its use in three primary techniques: immunofluorescence, flow cytometry, and visualization of the actin cytoskeleton, providing detailed experimental protocols for each.
Immunofluorescence (IF)
In immunofluorescence, TRITC-conjugated secondary antibodies are commonly used to detect the presence and subcellular localization of a target protein. The primary antibody binds specifically to the antigen of interest, and the TRITC-labeled secondary antibody, which is directed against the host species of the primary antibody, provides the fluorescent signal.[6]
-
Cell Preparation:
-
Culture cells on sterile glass coverslips or chamber slides to 50-80% confluency.
-
Aspirate the culture medium and wash the cells three times with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the TRITC-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for TRITC (Excitation: ~550 nm, Emission: ~575 nm).
-
Flow Cytometry
TRITC is also a valuable tool in flow cytometry for identifying and quantifying cell populations.[9] Cells can be stained with TRITC-conjugated antibodies that target specific cell surface or intracellular markers. The fluorescence intensity of individual cells is then measured as they pass through the laser beam of a flow cytometer.
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample.
-
Fix the cells by resuspending them in a fixation buffer (e.g., 4% PFA) and incubating for 15 minutes at room temperature.
-
Wash the cells by adding excess PBS and centrifuging. Discard the supernatant.
-
Permeabilize the cells by resuspending them in a permeabilization buffer (e.g., PBS with 0.1% Triton X-100) and incubating for 10 minutes at room temperature.
-
-
Staining:
-
Centrifuge the permeabilized cells and discard the supernatant.
-
Resuspend the cells in 100 µL of staining buffer (e.g., PBS with 1% BSA).
-
Add the TRITC-conjugated primary antibody at the predetermined optimal concentration.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with staining buffer.
-
-
Analysis:
-
Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS).
-
Analyze the cells on a flow cytometer using the appropriate laser and emission filter for TRITC.
-
Visualization of the Actin Cytoskeleton
TRITC conjugated to phalloidin, a toxin that specifically binds to filamentous actin (F-actin), is widely used to visualize the actin cytoskeleton in fixed cells.[10][11] This allows for the detailed examination of cellular morphology, cell adhesion, and motility.
-
Cell Preparation:
-
Culture cells on coverslips to the desired confluency.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Dilute the TRITC-phalloidin stock solution in PBS containing 1% BSA to the recommended working concentration.
-
Incubate the cells with the TRITC-phalloidin solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
-
Advanced Applications and Signaling Pathways
Beyond its use as a general fluorescent label, TRITC can be employed in more advanced techniques to study dynamic cellular processes and signaling pathways.
Neuronal Tracing
TRITC-conjugated dextrans are valuable tools for neuronal tracing studies.[12][13] When injected into a specific brain region or peripheral nerve, these fluorescent dextrans are taken up by neurons and transported along their axons, allowing for the mapping of neuronal projections and connectivity.
Apoptosis Detection
TRITC can be conjugated to Annexin V, a protein that binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane during the early stages of apoptosis.[14][15] This allows for the identification and quantification of apoptotic cells by flow cytometry or fluorescence microscopy.
Photostability and Comparison with Other Fluorophores
While TRITC is a robust and widely used fluorophore, its photostability can be a limiting factor in experiments requiring prolonged or intense light exposure.[16] Newer generations of fluorescent dyes, such as the Alexa Fluor series, often exhibit superior brightness and photostability compared to TRITC.[16][17][18] For demanding imaging applications, researchers may consider using spectrally similar alternatives like Alexa Fluor 546 or Alexa Fluor 555.[7]
Conclusion
This compound remains a cornerstone fluorophore in biological research due to its ease of conjugation, bright fluorescence, and utility across a broad range of applications. Its application in immunofluorescence, flow cytometry, and the visualization of cellular structures has contributed significantly to our understanding of cell biology. While newer dyes may offer advantages in terms of photostability, the cost-effectiveness and extensive validation of TRITC ensure its continued relevance in the modern research laboratory. By understanding its properties and following optimized protocols, researchers can continue to leverage the power of TRITC for impactful scientific discovery.
References
- 1. Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 3. 5-TRITC | this compound | Dye | TargetMol [targetmol.com]
- 4. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Flow Cytometry, Triton X-100 Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. rndsystems.com [rndsystems.com]
- 12. Fluorescent dextrans as sensitive anterograde neuroanatomical tracers: applications and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dextran Amine-Conjugated Neural Tracing in Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 18. researchgate.net [researchgate.net]
Tetramethylrhodamine-5-isothiocyanate (TRITC): A Technical Guide to its Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine-5-isothiocyanate (TRITC) is a bright, orange-fluorescent dye belonging to the rhodamine family of fluorophores. Its robust photostability and high fluorescence quantum yield have established it as a valuable tool in various life science applications.[1] TRITC is predominantly utilized as a fluorescent label for antibodies, proteins, and other biomolecules, enabling their detection and tracking in techniques such as fluorescence microscopy, immunofluorescence, and flow cytometry.[2] The isothiocyanate reactive group allows for the covalent conjugation of TRITC to primary amines on target molecules, forming a stable thiourea (B124793) linkage. This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental applications of TRITC.
Chemical Structure and Isomers
TRITC consists of a tetramethylrhodamine (B1193902) core functionalized with an isothiocyanate group (-N=C=S). It is commonly available as a mixture of two isomers: 5-TRITC and 6-TRITC, where the isothiocyanate group is located at position 5 or 6 of the bottom phenyl ring, respectively.[1] The spectral properties of these two isomers are very similar.[1]

Figure 1. Chemical structures of this compound (5-TRITC) and Tetramethylrhodamine-6-isothiocyanate (6-TRITC).
Chemical and Physical Properties
The key chemical and physical properties of TRITC are summarized in the table below, providing essential data for its effective use in experimental design.
| Property | Value | References |
| Molecular Formula | C₂₅H₂₁N₃O₃S | [3] |
| Molecular Weight | 443.5 g/mol | [3] |
| Appearance | Dark red crystalline solid | [1] |
| Excitation Maximum (λex) | 540 - 557 nm | [4][5] |
| Emission Maximum (λem) | 565 - 580 nm | [4][6] |
| Molar Extinction Coefficient (ε) | ~85,000 - 100,000 M⁻¹cm⁻¹ | [7] |
| Quantum Yield (Φ) | High (specific value not consistently reported) | [1] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers | [3] |
| Storage | Store at -20°C, protected from light and moisture | [4] |
Experimental Protocols
Protein and Antibody Labeling with TRITC
The isothiocyanate group of TRITC reacts with primary amine groups (-NH₂) present on proteins and antibodies to form a stable thiourea bond. This reaction is typically carried out under basic conditions (pH 8.5-9.5).
Materials:
-
TRITC
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Protein/antibody solution (in amine-free buffer, e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.0)
-
Purification column (e.g., gel filtration or dialysis cassette) to remove unconjugated dye.
Procedure:
-
Prepare TRITC Stock Solution: Dissolve TRITC in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.
-
Prepare Protein/Antibody Solution: The protein or antibody should be at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with TRITC.
-
Labeling Reaction: Slowly add the TRITC stock solution to the protein/antibody solution while gently stirring. The molar ratio of TRITC to protein may need to be optimized, but a starting point of a 10- to 20-fold molar excess of TRITC is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted TRITC from the labeled protein/antibody using a gel filtration column or by dialysis against an appropriate buffer (e.g., PBS).
-
Storage: Store the TRITC-conjugated protein/antibody at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.
Staining of F-actin with TRITC-Phalloidin
TRITC conjugated to phalloidin (B8060827), a bicyclic peptide isolated from the Amanita phalloides mushroom, is a high-affinity probe for filamentous actin (F-actin). TRITC-phalloidin is widely used to visualize the actin cytoskeleton in fixed and permeabilized cells.[4]
Materials:
-
TRITC-phalloidin
-
Methanol or DMSO
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS) (optional)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation: Grow cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes to allow the phalloidin conjugate to enter the cells.
-
Washing: Wash the cells three times with PBS.
-
Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.
-
TRITC-Phalloidin Staining: Dilute the TRITC-phalloidin stock solution in PBS (often with 1% BSA) to the desired working concentration (typically in the nanomolar range). Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.[4]
-
Washing: Wash the cells two to three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filters for TRITC (Excitation: ~540-560 nm, Emission: ~570-620 nm).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Antibody Labeling with TRITC
Workflow for conjugating antibodies with TRITC.
Experimental Workflow: Immunofluorescence Staining
General workflow for indirect immunofluorescence using a TRITC-conjugated secondary antibody.
Signaling Pathway: Regulation of Actin Dynamics
TRITC-phalloidin is instrumental in studying the actin cytoskeleton, which is dynamically regulated by a complex network of signaling pathways. These pathways are initiated by various extracellular cues and converge on key regulators of actin polymerization and organization.
Simplified signaling pathway for the regulation of actin dynamics, which can be studied using TRITC-phalloidin.
Conclusion
This compound remains a widely used and effective fluorescent probe for labeling biomolecules. Its bright orange fluorescence, good photostability, and well-characterized reactivity make it a reliable choice for a multitude of applications in cell biology, immunology, and drug development. This guide provides a comprehensive overview of its properties and common experimental protocols to aid researchers in the successful application of this versatile fluorophore.
References
- 1. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. deepdyve.com [deepdyve.com]
- 6. 5-TRITC | this compound | Dye | TargetMol [targetmol.com]
- 7. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]
5-TRITC: A Technical Guide to Excitation and Emission Spectra for Microscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the spectroscopic properties and applications of 5-TRITC (Tetramethylrhodamine-5-isothiocyanate) for fluorescence microscopy. This document outlines the core photophysical characteristics, provides detailed experimental protocols for its use, and illustrates key concepts and workflows through diagrams.
Core Spectroscopic and Photophysical Properties
5-TRITC is a widely used amine-reactive fluorescent dye belonging to the rhodamine family. It is valued for its bright orange-red fluorescence, good photostability, and high fluorescence quantum yield.[1] Its isothiocyanate group readily reacts with primary amines on proteins and other biomolecules to form stable thiourea (B124793) bonds, making it a reliable tool for labeling antibodies and other probes for various fluorescence microscopy applications.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for 5-TRITC, providing a quick reference for experimental planning.
| Spectroscopic Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~555 - 557 nm | Varies slightly with solvent |
| Emission Maximum (λem) | ~576 - 580 nm | Varies slightly with solvent |
| Molar Extinction Coefficient (ε) | ~87,000 - 100,000 cm⁻¹M⁻¹ | Methanol |
| Quantum Yield (Φ) | High | - |
| Recommended Laser Line | 532 nm or 561 nm | - |
| Recommended Filter Set for Microscopy | Wavelength Range |
| Excitation Filter (Bandpass) | ~530 - 560 nm |
| Dichroic Mirror (Longpass) | ~565 - 570 nm cutoff |
| Emission Filter (Bandpass) | ~570 - 620 nm |
Principles of Fluorescence
The phenomenon of fluorescence is central to the application of 5-TRITC in microscopy. The process can be visualized using a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule.
References
An In-depth Technical Guide to TRITC Fluorescent Labeling of Proteins
For Researchers, Scientists, and Drug Development Professionals
Tetramethylrhodamine isothiocyanate (TRITC) is a well-established amine-reactive fluorescent dye from the rhodamine family, widely utilized for covalently labeling proteins and antibodies.[1][2][3] Its bright orange fluorescence, relative stability, and straightforward conjugation chemistry make it a valuable tool in various bio-applications, including immunofluorescence, cellular imaging, and flow cytometry.[1][3][4] This guide provides a comprehensive overview of the core principles, quantitative data, and detailed protocols associated with TRITC labeling.
Core Principle: The Chemical Reaction
The fundamental principle of TRITC labeling lies in the chemical reaction between its isothiocyanate group (-N=C=S) and the primary amine groups (-NH₂) present on the protein.[5][6][7] These primary amines are predominantly found on the N-terminus of the polypeptide chain and on the side chain of lysine (B10760008) residues.
The reaction, which forms a stable thiourea (B124793) bond, is most efficient under alkaline conditions, typically at a pH between 8.0 and 9.0.[5][6][8] This alkaline environment deprotonates the primary amines, increasing their nucleophilicity and facilitating their attack on the electrophilic isothiocyanate group of the TRITC molecule. It is crucial to use an amine-free buffer, such as carbonate-bicarbonate or borate, as buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the dye, significantly reducing labeling efficiency.[6]
While isothiocyanates can react with other nucleophilic groups like sulfhydryls (thiols), the reaction with primary amines yields more stable products and is the preferred conjugation method for TRITC.[5][6][8]
Figure 1. Chemical reaction scheme for TRITC and a protein's primary amine.
Quantitative Data and Spectroscopic Properties
The efficiency and utility of a fluorescent label are defined by its spectroscopic properties. The key quantitative parameters for TRITC are summarized below. Note that values can vary slightly depending on the solvent and conjugation state (i.e., free dye vs. protein-bound).
| Property | Value | Notes |
| Excitation Maximum (λex) | ~555 - 560 nm | The peak wavelength of light absorbed by the dye.[2][9] |
| Emission Maximum (λem) | ~576 - 590 nm | The peak wavelength of light emitted by the excited dye.[2][9] |
| Molar Extinction Coefficient (ε) | 65,000 - 87,000 M-1cm-1 | A measure of how strongly the dye absorbs light at its λex.[10][11] |
| Molecular Weight | ~479 g/mol | Varies slightly by isomer and salt form.[8] |
| Correction Factor (CF280) | ~0.34 | A280 / Amax; used to correct for dye absorbance at 280 nm.[11][12] |
Table 1: Key Spectroscopic and Physical Properties of TRITC.
Detailed Experimental Protocol
This section provides a generalized protocol for labeling an antibody with TRITC. The optimal dye-to-protein molar ratio may need to be determined empirically, but a 15- to 20-fold molar excess of dye is a common starting point.[8]
1. Materials and Reagents
-
Protein (e.g., Antibody): To be labeled, free of amine-containing buffers and stabilizers.
-
TRITC: Stored desiccated and protected from light at -20°C.[6][8]
-
Anhydrous Dimethyl Sulfoxide (DMSO): For dissolving TRITC.
-
Conjugation Buffer: 100 mM Carbonate/Bicarbonate buffer, pH 9.0.
-
Purification Column: Size-exclusion chromatography (e.g., a desalting column like Zeba™ Spin Desalting Column) or dialysis cassette (10K MWCO).[8]
2. Experimental Workflow
Figure 2. Standard experimental workflow for labeling proteins with TRITC.
3. Step-by-Step Methodology
-
Step 1: Protein Preparation
-
Dialyze the protein solution (e.g., 6 mg/mL) against the Conjugation Buffer (100 mM carbonate/bicarbonate, pH 9.0) overnight at 4°C to remove any interfering substances.[8]
-
-
Step 2: TRITC Solution Preparation
-
Step 3: Conjugation Reaction
-
While gently stirring the protein solution, slowly add the calculated volume of the TRITC solution. For example, add approximately 35 µL of 1 mg/mL TRITC solution to 1 mL of a 6 mg/mL antibody solution.[6]
-
Mix thoroughly.
-
-
Step 4: Incubation
-
Step 5: Purification of the Conjugate
-
The most critical step post-labeling is the removal of all non-conjugated (free) dye, which is essential for accurate characterization and to prevent high background in subsequent applications.[11][12][13]
-
Gel Filtration/Size-Exclusion Chromatography: This is the most common and efficient method.
-
Equilibrate a desalting column with an appropriate buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column.
-
Centrifuge (for spin columns) or allow the buffer to flow through (for gravity columns).
-
The labeled protein will elute first as a colored band, while the smaller, free dye molecules are retained and elute later.[14] Collect the first colored fraction.
-
-
4. Characterization: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the dye-to-protein molar ratio, is the average number of dye molecules conjugated to each protein molecule.[15] It is determined spectrophotometrically.
-
Step 1: Measure Absorbance
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for TRITC (~555 nm, Amax).[11]
-
-
Step 2: Calculate Protein Concentration
-
Step 3: Calculate Dye Concentration
-
Step 4: Calculate DOL
-
DOL = Molar concentration of Dye / Molar concentration of Protein
-
For most antibodies, a final DOL between 2 and 10 is considered optimal to achieve bright fluorescence without causing significant protein precipitation or fluorescence quenching.[13]
References
- 1. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 3. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. optolongfilter.com [optolongfilter.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. interchim.fr [interchim.fr]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 15. Degree of labeling (DOL) step by step [abberior.rocks]
A Technical Guide to Tetramethylrhodamine-5-isothiocyanate (5-TRITC)
For Researchers, Scientists, and Drug Development Professionals
Tetramethylrhodamine-5-isothiocyanate (5-TRITC) is a high-quality, amine-reactive fluorescent dye belonging to the rhodamine family of dyes. It is widely utilized in biological research for the fluorescent labeling of proteins, antibodies, and nucleic acids. Its isothiocyanate group readily reacts with primary amine groups on target biomolecules to form stable thiourea (B124793) bonds. 5-TRITC is valued for its bright red-orange fluorescence, high quantum yield, and relatively mild conjugation conditions, making it an essential tool for various detection and imaging applications.[1][2]
Core Properties of 5-TRITC
The fundamental chemical and physical properties of 5-TRITC are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| Molecular Weight | 443.52 g/mol | [3][4][5][6][7] |
| Molecular Formula | C₂₅H₂₁N₃O₃S | [1][3][4][5][6][7] |
| Excitation Maximum (Ex) | ~553-557 nm | [4][7] |
| Emission Maximum (Em) | ~575-576 nm | [4][7] |
| Appearance | Dark red or brown powder | [1][6] |
| Solubility | Soluble in DMSO and DMF | [4][8] |
Experimental Protocol: Fluorescent Labeling of Proteins with 5-TRITC
This protocol outlines a standard procedure for the covalent conjugation of 5-TRITC to a target protein. The methodology is optimized to ensure efficient labeling while preserving the biological activity of the protein.
Materials and Reagents
-
5-TRITC
-
Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 9.0
-
Purification column (e.g., Sephadex G-25)
-
Stop reagent (e.g., hydroxylamine (B1172632) or Tris)
Procedure
-
Protein Preparation:
-
Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete with the labeling reaction.
-
-
5-TRITC Stock Solution Preparation:
-
Immediately before use, dissolve 5-TRITC in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Slowly add the 5-TRITC stock solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of the dye to the protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle stirring or rocking during incubation can improve labeling efficiency.
-
-
Stopping the Reaction (Optional):
-
To terminate the labeling reaction, a small molecule with a primary amine, such as hydroxylamine or Tris, can be added to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
-
Purification of the Labeled Protein:
-
Separate the fluorescently labeled protein from the unreacted dye and other reaction byproducts using a size-exclusion chromatography column, such as Sephadex G-25.
-
Equilibrate the column with an appropriate buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column and collect the fractions. The first colored band to elute is the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of TRITC (~555 nm).
-
The DOL can be calculated using the Beer-Lambert law, which relates absorbance to concentration.
-
-
Storage:
-
Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the protein labeling protocol using 5-TRITC.
References
- 1. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 2. 5-TRITC | this compound | Dye | TargetMol [targetmol.com]
- 3. ≥85% purity, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. abpbio.com [abpbio.com]
- 5. This compound | 80724-19-2 | FT146888 [biosynth.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 5-TRITC (this compound) | Abcam [abcam.com]
- 8. caymanchem.com [caymanchem.com]
A Deep Dive into the Solubility of 5-TRITC for Bioconjugation and Cellular Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Tetramethylrhodamine isothiocyanate (TRITC) is a widely utilized fluorescent dye, prized for its brightness and stability in labeling proteins, antibodies, and other biomolecules for a variety of applications, including immunofluorescence, flow cytometry, and microscopy. The 5-isomer of TRITC (5-TRITC) is one of two isomers, the other being the 6-isomer, and is frequently used for its reactivity towards primary amines. A critical parameter for the successful use of 5-TRITC is its solubility in appropriate solvents to prepare stock solutions for labeling reactions. This guide provides a comprehensive overview of 5-TRITC's solubility in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents, along with detailed protocols for its dissolution and use in bioconjugation.
Solubility of 5-TRITC in Organic Solvents
5-TRITC is a dark red, crystalline solid that is generally characterized by its high solubility in polar organic solvents.[1][2] This property is essential for preparing concentrated stock solutions that can be easily diluted into aqueous reaction buffers for labeling biomolecules, which are often sensitive to high concentrations of organic solvents. While many suppliers describe 5-TRITC as "soluble" or "highly soluble" in certain solvents, precise quantitative data can be limited. The available information is summarized in the table below.
| Solvent | Reported Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble, ~5 mg/mL (for mixed isomers) | [3][4][5][6][7] |
| Dimethylformamide (DMF) | Highly soluble, ~5 mg/mL (for mixed isomers) | [1][2][3][6] |
| Methanol | Soluble | [4][7] |
| Ethanol | Significant solubility | [1][2] |
| Aqueous Buffers | Sparingly soluble | [6] |
Note: The quantitative solubility of ~5 mg/mL is reported for a mixture of TRITC isomers.[6] The solubility of the purified 5-isomer is expected to be similar. For applications requiring the dye to be in an aqueous solution, it is recommended to first dissolve it in a polar organic solvent like DMSO and then dilute it with the desired aqueous buffer.[6] A 1:1 solution of DMSO:PBS (pH 7.2) has been shown to dissolve TRITC (mixed isomers) at approximately 0.5 mg/mL.[6]
Experimental Protocols for Dissolving and Using 5-TRITC
The primary application of 5-TRITC is the covalent labeling of primary amines on biomolecules. The following protocols provide a detailed methodology for preparing 5-TRITC stock solutions and a general procedure for antibody conjugation.
Preparation of a 5-TRITC Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of 5-TRITC in DMSO, a common starting point for many labeling reactions.
Materials:
-
5-TRITC powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of 5-TRITC powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of 5-TRITC powder in a microcentrifuge tube. For a 1 mg/mL solution, you would weigh 1 mg of the powder.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 1 mg/mL solution, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the 5-TRITC is completely dissolved. The solution should be a clear, dark red.
-
Store the stock solution at -20°C, protected from light and moisture.[8][9][10] For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[8]
General Protocol for Antibody Labeling with 5-TRITC
This protocol outlines a general procedure for conjugating 5-TRITC to an antibody. The optimal molar excess of dye to antibody may need to be determined empirically for each specific antibody and application.
Materials:
-
Antibody solution (in an amine-free buffer, e.g., 50mM borate (B1201080) buffer, pH 8.5)
-
5-TRITC stock solution (1 mg/mL in DMSO)
-
Stirring plate and stir bar
-
Purification column (e.g., gel filtration or dialysis cassette) to remove excess dye
Procedure:
-
Prepare the antibody solution at a suitable concentration (e.g., 6 mg/mL) in an amine-free buffer.
-
While gently stirring the antibody solution, slowly add the desired volume of the 5-TRITC stock solution. A common starting point is a 15- to 20-fold molar excess of TRITC to the antibody.[9] For a 6 mg/mL antibody solution, one protocol suggests slowly adding 35 µL of a 1 mg/mL TRITC solution to 1 mL of the antibody solution.[9][10]
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with continuous gentle stirring.[9][10]
-
After the incubation period, remove the unreacted 5-TRITC and byproducts using a gel filtration column or by dialysis against an appropriate buffer (e.g., PBS).[9]
-
The labeled antibody is now ready for use or storage according to standard protocols.
Visualizing the Workflow
To better illustrate the process, the following diagrams created using the DOT language depict the key steps in preparing a 5-TRITC stock solution and a typical antibody conjugation workflow.
Caption: Workflow for preparing a 5-TRITC stock solution in DMSO.
Caption: General workflow for conjugating an antibody with 5-TRITC.
References
- 1. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 2. shop.tdblabs.se [shop.tdblabs.se]
- 3. abpbio.com [abpbio.com]
- 4. adipogen.com [adipogen.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. テトラメチルローダミンイソチオシアナート, アイソマー混合物 suitable for fluorescence, mixture of isomers | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Tetramethylrhodamine-5-isothiocyanate (TRITC): A Technical Guide to Photostability and Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine-5-isothiocyanate (TRITC) is a widely utilized fluorescent dye belonging to the rhodamine family. Its isothiocyanate group allows for covalent labeling of primary amines on proteins, most notably antibodies, making it a cornerstone in various fluorescence-based biological applications, including immunofluorescence, flow cytometry, and microscopy. Key attributes of TRITC are its bright orange-red fluorescence, high quantum yield, and good photostability, which are critical for generating high-quality and reproducible data. This technical guide provides an in-depth overview of the photostability and quantum yield of TRITC, complete with experimental protocols and workflow diagrams to aid researchers in their applications.
Photophysical Properties of TRITC
TRITC is characterized by its distinct excitation and emission spectra, which can be influenced by the solvent environment. Generally, it is excited by light in the green region of the spectrum and emits in the orange-red region.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the photostability and quantum yield of TRITC and related rhodamine dyes.
Table 1: Photostability of Tetramethylrhodamine
| Parameter | Value | Solvent | Notes |
| Photobleaching Quantum Yield (Φb) | 1.6 x 10⁻⁶ | Aqueous Solution | This value indicates a high resistance to photobleaching.[1] |
| General Photostability | Good to Excellent | Various | TRITC is noted for its robust photostability, making it suitable for experiments requiring prolonged light exposure.[2] |
Table 2: Quantum Yield and Spectral Properties of TRITC
| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| DMSO | 560 | 590 | High (specific value not cited)[3] |
| Methanol (B129727) (MeOH) | 544 | 572 | High (specific value not cited) |
| General | ~555 | ~580 | High[4] |
Note: While many sources describe the quantum yield of TRITC as "high," specific numerical values in common solvents like water, ethanol, and methanol are not consistently reported in the literature. For comparison, Rhodamine B, a closely related dye, has a quantum yield of 0.7 in ethanol.[5]
Experimental Protocols
Detailed methodologies for key experiments are crucial for obtaining reliable and reproducible results. The following sections provide protocols for measuring the relative quantum yield and assessing the photostability of TRITC, as well as a standard immunofluorescence procedure.
Measurement of Relative Fluorescence Quantum Yield
The relative method is a common approach to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[6][7][8]
Principle: The quantum yield of the unknown sample is calculated based on its integrated fluorescence intensity and absorbance relative to a standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
TRITC solution of unknown quantum yield
-
Standard fluorophore solution with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)[9]
-
Spectroscopy-grade solvents (e.g., ethanol)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the standard (e.g., 1x10⁻⁵ M Rhodamine 6G in ethanol).
-
Prepare a stock solution of TRITC in the same solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the TRITC sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[10]
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength. The same excitation wavelength should be used for both the standard and the sample.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each diluted solution.
-
It is critical to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for both the standard and the sample.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (F).
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the TRITC sample. The resulting plots should be linear.
-
The quantum yield of the TRITC sample (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (nx² / nst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the linear plots for the sample and standard, respectively.
-
nx and nst are the refractive indices of the sample and standard solutions (if different solvents are used).[11]
-
-
Assessment of Photostability
Photostability can be assessed by measuring the decrease in fluorescence intensity over time upon continuous excitation.
Principle: The rate of photobleaching is determined by exposing the fluorophore to a constant light source and monitoring the decay of its fluorescence signal.
Materials:
-
Fluorescence microscope with a suitable filter set for TRITC.
-
High-intensity light source (e.g., mercury arc lamp or laser).
-
TRITC-labeled sample (e.g., stained cells).
-
Image acquisition software.
Procedure:
-
Sample Preparation:
-
Prepare a TRITC-labeled sample and mount it on a microscope slide.
-
-
Image Acquisition:
-
Locate a region of interest on the sample.
-
Using the image acquisition software, set up a time-lapse experiment.
-
Continuously illuminate the sample with the excitation light at a constant intensity.
-
Acquire images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the photobleaching lifetime.
-
Immunofluorescence Staining Protocol for Cytoskeleton Visualization
TRITC-conjugated secondary antibodies are commonly used to visualize cellular structures like the cytoskeleton.[12][13]
Materials:
-
Cells grown on coverslips.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody against a cytoskeletal protein (e.g., anti-tubulin).
-
TRITC-conjugated secondary antibody.
-
Mounting medium with an anti-fade reagent.
Procedure:
-
Cell Fixation:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the TRITC-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Visualization:
-
Image the cells using a fluorescence microscope with the appropriate filter set for TRITC.
-
Visualization of Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway.
Caption: Workflow for determining the relative quantum yield of TRITC.
Caption: General workflow for immunofluorescence staining using a TRITC-conjugated secondary antibody.
Caption: Simplified EGFR signaling pathway and its visualization using a TRITC-conjugated antibody.[14][15][16][17]
Conclusion
This compound remains a valuable and reliable fluorescent probe for a multitude of biological applications. Its commendable photostability and high quantum yield contribute to its widespread use in research and diagnostics. This guide provides essential quantitative data and detailed experimental protocols to assist researchers in effectively utilizing TRITC. By understanding its photophysical properties and employing standardized methodologies, scientists and drug development professionals can achieve more accurate and reproducible results in their fluorescence-based assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 4. 5-TRITC | this compound | Dye | TargetMol [targetmol.com]
- 5. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 6. jascoinc.com [jascoinc.com]
- 7. jascoinc.com [jascoinc.com]
- 8. shimadzu.com [shimadzu.com]
- 9. rsc.org [rsc.org]
- 10. Determination of Fluorescence Quantum Yield of a Fluorophore [mfs-iiith.vlabs.ac.in]
- 11. static.horiba.com [static.horiba.com]
- 12. researchgate.net [researchgate.net]
- 13. andrewslab.ca [andrewslab.ca]
- 14. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sinobiological.com [sinobiological.com]
Synonyms and alternative names for 5-TRITC in literature
An In-depth Technical Guide to 5-TRITC: Synonyms, Properties, and Applications
For researchers, scientists, and drug development professionals, a comprehensive understanding of fluorescent labeling reagents is paramount. Tetramethylrhodamine-5-isothiocyanate (5-TRITC), a widely utilized amine-reactive fluorescent dye, plays a crucial role in the visualization and tracking of biomolecules. This guide provides a detailed overview of 5-TRITC, encompassing its various synonyms and alternative names found in scientific literature, its key quantitative properties, and a detailed protocol for its application in protein labeling.
Synonyms and Alternative Names
In scientific literature and commercial products, 5-TRITC is referred to by a variety of names. A clear understanding of these synonyms is essential for accurate literature searches and product selection.
-
Related Isomers and Mixtures:
-
Depositor-Supplied Synonyms:
-
5-Isothiocyanato-tetramethylrhodamine
-
Xanthylium, 9-(2-carboxy-5-isothiocyanatophenyl)-3,6-bis(dimethylamino)-, inner salt
-
2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-4-isothiocyanatobenzoate
-
Quantitative Data
The photophysical and chemical properties of 5-TRITC are critical for its effective use in fluorescence-based assays. The following table summarizes key quantitative data for 5-TRITC.
| Property | Value | References |
| Molecular Formula | C₂₅H₂₁N₃O₃S | [1][2][4][5][10] |
| Molecular Weight | 443.52 g/mol | [1][2][][4][5][7] |
| CAS Number | 80724-19-2 | [1][2][4][5][6][7] |
| Excitation Maximum (λex) | ~553-557 nm | [][4][7] |
| Emission Maximum (λem) | ~575-580 nm | [][4][7] |
| Appearance | Purple powder | [1] |
| Solubility | Soluble in DMSO and DMF | [1][4][10] |
| Purity | ≥95% (HPLC) | [1][4][10] |
Experimental Protocols
The primary application of 5-TRITC is the covalent labeling of primary amines in biomolecules, such as proteins and amine-modified oligonucleotides. The isothiocyanate group of 5-TRITC reacts with primary amines to form a stable thiourea (B124793) bond. Below is a detailed protocol for labeling an antibody with 5-TRITC, adapted from procedures provided by Thermo Fisher Scientific.
Materials Required:
-
Antibody Solution: Purified antibody in an amine-free buffer (e.g., 100 mM carbonate/bicarbonate buffer, pH 9.0). The antibody solution should be at a concentration of approximately 6 mg/mL.
-
5-TRITC Solution: 5-TRITC dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1 mg/mL. This solution should be prepared fresh immediately before use.
-
Conjugation Buffer: 100 mM carbonate/bicarbonate buffer, pH 9.0.
-
Purification Column: A gel filtration column (e.g., Zeba™ Desalt Spin Column) or dialysis equipment for removing excess and hydrolyzed dye.
Procedure for Antibody Labeling with TRITC:
-
Prepare the Antibody: Dialyze the antibody solution against the conjugation buffer to ensure the absence of primary amine-containing substances (e.g., Tris buffer or glycine) and to adjust the pH for optimal reaction efficiency.
-
Prepare the TRITC Solution: Immediately before starting the labeling reaction, dissolve the 5-TRITC powder in DMSO to a final concentration of 1 mg/mL.
-
Labeling Reaction:
-
While gently stirring, slowly add 35 µL of the 1 mg/mL TRITC solution to 1 mL of the 6 mg/mL antibody solution. This provides a molar excess of the fluorophore.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark to prevent photobleaching of the dye.
-
-
Purification of the Conjugate:
-
Remove the unreacted and hydrolyzed TRITC from the labeled antibody by gel filtration or dialysis.
-
For gel filtration, equilibrate the column with a suitable buffer (e.g., PBS) and apply the reaction mixture. Collect the fractions containing the labeled antibody, which will elute first.
-
-
Storage of the Conjugate: Store the purified TRITC-labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for labeling a protein with 5-TRITC.
Caption: Workflow for the covalent labeling of a protein with 5-TRITC.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 5-TRITC | this compound | Dye | TargetMol [targetmol.com]
- 4. Determining the extent of labeling for tetramethylrhodamine protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Creating Antibodies with Complex Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bidmc.org [bidmc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - IE [thermofisher.com]
A Technical Guide to the Safe Handling of Tetramethylrhodamine-5-isothiocyanate (TRITC) Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for Tetramethylrhodamine-5-isothiocyanate (TRITC) powder, a widely used fluorescent label in biological research. While an invaluable tool, TRITC is a chemical substance with specific hazards that necessitate careful handling. This guide synthesizes information from safety data sheets (SDS) and other technical resources to ensure its safe use in a laboratory setting. The toxicological properties of this compound have not been fully investigated, and it should be treated as a potentially hazardous substance at all times.[1][2]
Hazard Identification and Classification
TRITC is classified under the Globally Harmonized System (GHS) with several key hazards. It is crucial to understand these classifications to implement appropriate safety measures. The substance is identified as a skin and eye irritant, a potential respiratory and skin sensitizer, and may cause respiratory irritation.[3]
Table 1: GHS Hazard Classification for TRITC
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3] |
| Hazardous to the Aquatic Environment (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects.[4] |
Adherence to the following precautionary statements is mandatory to minimize risk.
Table 2: GHS Precautionary Statements for TRITC
| Type | Code | Precautionary Statement |
|---|---|---|
| Prevention | P261 | Avoid breathing dust. |
| Prevention | P264 | Wash skin thoroughly after handling. |
| Prevention | P271 | Use only outdoors or in a well-ventilated area. |
| Prevention | P272 | Contaminated work clothing must not be allowed out of the workplace. |
| Prevention | P280 | Wear protective gloves/ eye protection/ face protection. |
| Prevention | P285 | In case of inadequate ventilation wear respiratory protection. |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[3] |
| Response | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Response | P342 + P311 | If experiencing respiratory symptoms: Call a POISON CENTER/ doctor. |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |
Toxicological Profile
A critical aspect of TRITC's safety profile is the lack of comprehensive toxicological data. Many standard toxicological assessments have not been performed. This data gap underscores the need to handle the substance with caution, assuming it may be harmful until proven otherwise.[2][5]
Table 3: Summary of Available Toxicological Data
| Toxicological Endpoint | Finding |
|---|---|
| Acute Oral, Dermal, or Inhalation Toxicity | No data available.[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction; May cause allergy or asthma symptoms if inhaled.[3] |
| Germ Cell Mutagenicity | No data available.[5] |
| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA. |
| Reproductive Toxicity | No data available.[5] |
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the identified hazards, a combination of engineering controls and personal protective equipment (PPE) must be used. The hierarchy of controls prioritizes eliminating or reducing the hazard at its source.
Engineering Controls:
-
Ventilation: Always handle TRITC powder in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[6]
Personal Protective Equipment (PPE): A hazard assessment should be performed for all tasks involving TRITC.[7] The minimum required PPE includes:
Table 4: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Specification & Notes |
|---|---|---|
| Eyes/Face | Safety Glasses / Goggles | Must be ANSI Z87.1 compliant and equipped with side shields.[7] Chemical splash goggles are required if there is a splash hazard. |
| Hands | Disposable Gloves | Nitrile gloves are the minimum requirement for incidental contact.[7] They should be removed and replaced immediately after contact with the chemical. |
| Body | Lab Coat | A standard lab coat should be worn to protect skin and clothing. |
| Respiratory | Respirator | When handling the powder outside of a fume hood, a NIOSH-approved N95 (US) or equivalent particulate respirator is required to prevent inhalation. |
| Feet | Closed-toe Shoes | Required for all laboratory work.[7] |
Handling, Storage, and Experimental Protocols
Proper procedures for handling and storage are essential for both safety and maintaining the integrity of the reagent.
Storage:
-
Keep the container tightly closed and in a dry environment.
-
Protect from light and moisture.[9][10] The material is light, air, and moisture sensitive.
-
When stored correctly, the powder is stable for at least 2-4 years.[2][9]
Safe Handling Workflow / Protocol for Solubilization: This protocol outlines the steps for safely preparing a stock solution from TRITC powder.
First Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
First Aid Measures:
Table 5: First Aid Procedures for TRITC Exposure
| Exposure Route | Action |
|---|---|
| Inhalation | Move the person to fresh air. If the individual experiences respiratory symptoms such as coughing, wheezing, or shortness of breath, call a physician immediately.[3] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water. If skin irritation or a rash occurs, consult a physician.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Call an ophthalmologist for evaluation.[3] |
| Ingestion | Wash out the mouth with water. Immediately make the victim drink water (two glasses at most). Do not induce vomiting. Consult a physician.[11] |
Spill Response:
-
Personal Precautions: Ensure adequate ventilation and wear full PPE, including respiratory protection.
-
Containment & Cleanup: For a small spill, collect the material taking precautions to minimize dust.[11] A wet mop can be used for the final cleanup.[11] Place the collected material into a suitable, sealed container for disposal.[11] The floor may become slippery.[11] Do not allow the substance to enter sewers or surface water.[3]
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[5]
-
Hazardous Combustion Products: Thermal decomposition may produce oxides of carbon, nitrogen, and sulfur.[11]
Physical and Chemical Properties
Understanding the basic properties of TRITC is helpful for its proper handling and use.
Table 6: Physical and Chemical Properties of 5-TRITC
| Property | Value |
|---|---|
| Appearance | Red to purple crystalline powder or solid.[2][9][11] |
| CAS Number | 80724-19-2 (for 5-TRITC isomer). |
| Molecular Formula | C25H21N3O3S.[2] |
| Molecular Weight | 443.52 g/mol . |
| Solubility | Soluble in organic solvents like DMSO and dimethylformamide (~5 mg/ml).[2] Also soluble in methanol.[9] Sparingly soluble in aqueous buffers.[2] |
| Storage Temperature | -20°C.[2] |
| Excitation/Emission Maxima | ~552 / 575 nm.[2] |
References
- 1. canbipharm.com [canbipharm.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. Tetramethylrhodamine isothiocyanate | C25H21N3O3S | CID 4123009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. This compound (5-TRITC; G isomer) 5 mg | Contact Us | Invitrogen™ [thermofisher.com]
- 9. adipogen.com [adipogen.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chondrex.com [chondrex.com]
A Technical Guide to the Principles of Fluorescence for TRITC Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the fundamental principles of fluorescence, with a specific focus on Tetramethylrhodamine isothiocyanate (TRITC) and its application in cellular and tissue imaging. TRITC, a derivative of rhodamine, is a widely utilized fluorophore that emits a distinct red-orange fluorescence, making it a valuable tool in various biological and preclinical research settings.[1] This document provides a comprehensive overview of the photophysical properties of TRITC, detailed experimental protocols for its use in immunofluorescence, and visual representations of the underlying scientific principles and workflows.
Core Principles of Fluorescence
Fluorescence is a photoluminescent process wherein a molecule, known as a fluorophore, absorbs light energy at a specific wavelength and subsequently emits light at a longer, lower-energy wavelength. This phenomenon is governed by the principles of quantum mechanics and can be effectively visualized using a Jablonski diagram.
The Jablonski Diagram: A Visualization of Molecular Excitation and Emission
The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions that occur during fluorescence. The process begins with the absorption of a photon, which excites an electron from the ground state (S₀) to a higher electronic singlet state (S₁ or S₂). This is followed by a rapid, non-radiative process called internal conversion and vibrational relaxation, where the electron loses some energy as heat and relaxes to the lowest vibrational level of the first excited singlet state (S₁). From this relaxed state, the electron returns to the ground state (S₀) through the emission of a photon. This emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
Photophysical Properties of TRITC
TRITC is valued for its bright orange-red fluorescence and good photostability, which allows for robust and reliable imaging.[1] Its spectral characteristics make it compatible with common laser lines and filter sets used in fluorescence microscopy.
Quantitative Data for TRITC
The key photophysical parameters of TRITC are summarized in the table below. These values are crucial for designing and optimizing imaging experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | 544 - 557 nm | [2][3][4] |
| Emission Maximum (λem) | 570 - 576 nm | [2][3][4] |
| Molar Extinction Coefficient (ε) | ~87,000 - 100,000 M⁻¹cm⁻¹ | [2][5] |
| Quantum Yield (Φ) | High (specific value is solvent and conjugate dependent) | [6] |
| Fluorescence Lifetime (τ) | ~2.3 nanoseconds (for protein conjugates) |
Note: Quantum yield and fluorescence lifetime are highly dependent on the molecular environment, including the solvent, pH, and the molecule to which TRITC is conjugated.
Experimental Protocol: Immunofluorescence Staining of Cultured Cells with TRITC
This section provides a detailed protocol for indirect immunofluorescence staining of cultured cells using a TRITC-conjugated secondary antibody. This method is widely used to visualize the subcellular localization of a specific protein of interest.
Reagents and Materials
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking and Antibody Dilution Buffer)
-
Primary antibody specific to the target protein
-
TRITC-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Antifade mounting medium with DAPI (for nuclear counterstaining)
-
Glass coverslips and microscope slides
-
Humidified chamber
Step-by-Step Methodology
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips in a culture dish to the desired confluency.
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature. This step is necessary to allow antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer (1% BSA in PBS) for 1 hour at room temperature in a humidified chamber. This step minimizes non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer (1% BSA in PBS).
-
Aspirate the blocking solution and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The following day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the TRITC-conjugated secondary antibody in Antibody Dilution Buffer. Protect the antibody from light from this point forward.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Perform a final quick rinse with deionized water.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium containing DAPI.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue channel) and TRITC (red channel).
-
Acquire images using a sensitive camera and appropriate imaging software.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the immunofluorescence protocol described above.
Conclusion
TRITC remains a cornerstone fluorophore in biological imaging due to its favorable spectral properties, good photostability, and versatility in conjugation to biomolecules.[1][6] A thorough understanding of the principles of fluorescence and the application of optimized experimental protocols, as detailed in this guide, are essential for researchers, scientists, and drug development professionals to effectively utilize TRITC for generating high-quality, reproducible imaging data. By carefully considering the quantitative parameters and following a systematic workflow, the full potential of TRITC in advancing scientific discovery can be realized.
References
- 1. optolongfilter.com [optolongfilter.com]
- 2. 5(6)-TRITC [Tetramethylrhodamine-5-(and-6)-isothiocyanate] *CAS 95197-95-8* | AAT Bioquest [aatbio.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 5. interchim.fr [interchim.fr]
- 6. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
Tetramethylrhodamine-5-isothiocyanate for beginners in cell biology
An In-depth Technical Guide to Tetramethylrhodamine-5-isothiocyanate (TRITC) for Cell Biology Researchers
Introduction to TRITC
This compound (TRITC) is a bright, orange-fluorescent dye belonging to the rhodamine family of fluorophores.[1][2] Its robust fluorescence and ability to covalently bind to biomolecules make it a valuable tool for a wide range of applications in cell biology, particularly in fluorescence microscopy and immunofluorescence.[2] The isothiocyanate group of TRITC reacts readily with primary amine groups on proteins and other molecules under mild basic conditions, forming a stable thiourea (B124793) linkage.[1][3] This guide provides a comprehensive overview of TRITC for researchers, scientists, and drug development professionals new to its use in cell biology.
Core Properties of TRITC
TRITC is characterized by its distinct red-orange fluorescence.[4] Its fluorescence is notably stable across a pH range of 4 to 9, which is a significant advantage for cellular studies where pH can vary.[5] The key spectral and physical properties of TRITC are summarized in the table below.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 544 - 560 nm | [1][6][7][8] |
| Emission Maximum (λem) | 570 - 590 nm | [1][6][8] |
| Molar Extinction Coefficient (ε) | 65,200 - 85,000 M⁻¹cm⁻¹ (in Methanol or DMSO) | [9][10] |
| Molecular Weight | 443.52 g/mol | |
| Quantum Yield (Φ) | High (Specific value can vary based on conjugation and environment) | [1] |
| Solubility | Soluble in DMSO, DMF, methanol, and ethanol | [1] |
| Appearance | Dark red powder | [1] |
Applications in Cell Biology
TRITC and its conjugates are widely used in various cell biology applications:
-
Immunofluorescence: TRITC-conjugated secondary antibodies are commonly used to detect specific proteins in fixed and permeabilized cells. This allows for the visualization of protein localization and expression patterns within cellular compartments.
-
Fluorescence Microscopy: The bright fluorescence of TRITC makes it an excellent label for visualizing cellular structures.[4] For instance, TRITC conjugated to phalloidin (B8060827) is used to stain F-actin, revealing the intricate network of the cytoskeleton.[2]
-
Live-Cell Imaging: TRITC-dextran conjugates can be used to study dynamic cellular processes in real-time, such as endocytosis, cell migration, and signaling pathways.[11][12]
-
Flow Cytometry: Cells labeled with TRITC-conjugated antibodies can be analyzed by flow cytometry to quantify cell populations based on the expression of specific surface or intracellular markers.
-
Permeability and Microcirculation Studies: The ability to track TRITC-dextran conjugates in vivo allows for the investigation of vascular permeability and blood flow.[5]
Experimental Protocols
Protein Labeling with TRITC
This protocol describes the general procedure for conjugating TRITC to a protein, such as an antibody.
Materials:
-
Protein (e.g., antibody) to be labeled in an amine-free buffer (e.g., 100 mM carbonate-bicarbonate buffer, pH 9.0).
-
TRITC powder.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation buffer (100 mM carbonate-bicarbonate buffer, pH 9.0).
-
Purification column (e.g., gel filtration or dialysis cassette with an appropriate molecular weight cutoff).
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.[13]
-
Prepare the TRITC Solution: Immediately before use, dissolve TRITC in DMSO to a concentration of 1 mg/mL.[14]
-
Conjugation Reaction: While gently stirring, slowly add the TRITC solution to the protein solution. A common starting point is a 20- to 25-fold molar excess of TRITC to the protein.[13]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.[13][14]
-
Purification: Remove the unreacted TRITC and byproducts by gel filtration or dialysis. Equilibrate the purification column or dialysis membrane with a suitable storage buffer (e.g., PBS).
Immunofluorescence Staining of Cultured Cells
This protocol outlines the steps for using a TRITC-conjugated secondary antibody to visualize a target protein in cultured cells.
Materials:
-
Cells cultured on coverslips.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibody specific to the target protein.
-
TRITC-conjugated secondary antibody.
-
Mounting medium with an antifade reagent.
Procedure:
-
Cell Fixation: Wash the cells on coverslips twice with PBS. Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with the permeabilization solution for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in the blocking solution for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking solution to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the TRITC-conjugated secondary antibody in the blocking solution. Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.
-
Visualization: Image the cells using a fluorescence microscope equipped with the appropriate filter set for TRITC (Excitation: ~550 nm, Emission: ~580 nm).[4]
Visualizations
TRITC-Protein Conjugation Workflow
Caption: Workflow for the covalent conjugation of TRITC to a protein.
MAPK/ERK Signaling Pathway Visualization
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. The translocation of ERK from the cytoplasm to the nucleus upon pathway activation is a key event that can be visualized using immunofluorescence with a TRITC-conjugated antibody.
References
- 1. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 2. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. 5-TRITC | this compound | Dye | TargetMol [targetmol.com]
- 4. optolongfilter.com [optolongfilter.com]
- 5. What are the applications of TRITC-dextran? | AAT Bioquest [aatbio.com]
- 6. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. biotium.com [biotium.com]
- 9. Determining the extent of labeling for tetramethylrhodamine protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectral properties of tetramethylrhodamine (TRITC). | AAT Bioquest [aatbio.com]
- 11. optolongfilter.com [optolongfilter.com]
- 12. What is TRITC-dextran conjugate used for? | AAT Bioquest [aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Technical Comparison of 5-TRITC and Rhodamine B Isothiocyanate for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of two widely used amine-reactive fluorescent dyes: 5-Tetramethylrhodamine-5-(and-6)-isothiocyanate (5-TRITC) and Rhodamine B isothiocyanate (RBITC). Both belong to the rhodamine family of dyes and are valued for their brightness and photostability in various fluorescence-based applications, including microscopy, flow cytometry, and immunofluorescence assays. This guide will delve into their chemical structures, photophysical properties, and practical application in protein labeling, offering researchers the necessary information to select the optimal dye for their specific experimental needs.
Core Chemical and Photophysical Properties
5-TRITC and Rhodamine B isothiocyanate share a common xanthene core structure, which is responsible for their fluorescent properties. However, differences in their substituent groups lead to distinct spectral and chemical characteristics. 5-TRITC is a derivative of tetramethylrhodamine, while RBITC is derived from Rhodamine B.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for 5-TRITC and Rhodamine B isothiocyanate, facilitating a direct comparison of their properties.
Table 1: General and Chemical Properties
| Property | 5-TRITC (Tetramethylrhodamine-5-isothiocyanate) | Rhodamine B isothiocyanate (mixed isomers) |
| Molecular Formula | C₂₅H₂₁N₃O₃S[1] | C₂₉H₃₀ClN₃O₃S[2] |
| Molecular Weight | 443.52 g/mol [1] | 536.1 g/mol [2] |
| Reactive Group | Isothiocyanate (-N=C=S) | Isothiocyanate (-N=C=S) |
| Reactivity | Primary amines | Primary amines |
| Resulting Linkage | Thiourea (B124793) | Thiourea |
| Solubility | Soluble in DMSO and DMF | Soluble in DMSO, DMF, and Ethanol[2] |
Table 2: Photophysical Properties
| Property | 5-TRITC | Rhodamine B isothiocyanate |
| Excitation Maximum (λex) | ~550-557 nm | ~543-570 nm[2][] |
| Emission Maximum (λem) | ~572-580 nm | ~580-595 nm[2][] |
| Molar Extinction Coefficient (ε) | ~87,000 - 100,000 M⁻¹cm⁻¹ | ~60,000 - 106,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | High (exact value solvent-dependent)[4] | 0.70 in Ethanol |
| Color of Emitted Light | Orange-Red | Orange-Red |
| Photostability | Good[5] | Good, with nanoparticles showing excellent photostability[5][6] |
Conjugation Chemistry: Labeling Biomolecules
Both 5-TRITC and Rhodamine B isothiocyanate utilize the isothiocyanate group to form a stable covalent bond with primary amine groups found on proteins (e.g., the ε-amino group of lysine (B10760008) residues) and other biomolecules. This reaction, which forms a durable thiourea linkage, is typically carried out under mild alkaline conditions (pH 8-9).[7] The stability of this bond is crucial for the integrity of the fluorescent signal throughout various experimental procedures.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. caymanchem.com [caymanchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. lifetein.com [lifetein.com]
- 6. Rhodamine B isothiocyanate doped silica-coated fluorescent nanoparticles (RBITC-DSFNPs)-based bioprobes conjugated to Annexin V for apoptosis detection and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to the Shelf Life and Proper Storage of 5-TRITC
For researchers, scientists, and professionals in drug development, the integrity of fluorescent labeling reagents is paramount to generating reliable and reproducible data. 5-Tetramethylrhodamine isothiocyanate (5-TRITC) is a widely utilized amine-reactive fluorescent dye for conjugating to proteins, antibodies, and nucleic acids. Understanding its stability and the optimal conditions for its storage is critical for its effective use. This technical guide provides an in-depth overview of the shelf life and proper storage conditions for 5-TRITC, supplemented with experimental protocols and visualizations.
Shelf Life and Recommended Storage Conditions
The stability of 5-TRITC is influenced by temperature, light, and moisture. Adherence to recommended storage conditions is crucial to prevent degradation and ensure its reactivity and fluorescence properties are maintained over time. Quantitative data from various suppliers on the shelf life of 5-TRITC are summarized in the table below.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C[1][2][3] | Up to 3 years[4] | Store under desiccating conditions, protected from light.[1][2][5] Some suppliers indicate stability for at least 2 years or up to 4 years.[3] |
| +4°C | Short-term | Suitable for brief periods. | |
| 2-8°C | Not specified | One supplier suggests this range for storage.[6] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[4] | Minimize freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[3] |
| -20°C | 12 months[1][7] | Must be stored desiccated and protected from light.[1] |
Experimental Protocols
Protocol for Fluorescent Labeling of Antibodies with 5-TRITC
This protocol is a standard procedure for conjugating 5-TRITC to antibodies.
Materials:
-
5-TRITC
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Antibody solution (2-10 mg/mL)
-
Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Purification resin (e.g., desalting column)
-
Elution buffer
Procedure:
-
Antibody Preparation: Dialyze the antibody solution against the conjugation buffer to remove any primary amines (e.g., Tris or glycine).
-
5-TRITC Solution Preparation: Immediately before use, dissolve 5-TRITC in DMSO to a concentration of 1-10 mg/mL.
-
Conjugation Reaction:
-
Slowly add the 5-TRITC solution to the antibody solution while gently stirring. A 10- to 20-fold molar excess of the dye to the antibody is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with continuous stirring or rotation.
-
-
Purification:
-
Remove the unreacted 5-TRITC and byproducts using a desalting column.
-
Equilibrate the column with the elution buffer.
-
Apply the reaction mixture to the column and collect the fractions containing the labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of 5-TRITC (approximately 555 nm).
-
Calculate the DOL using the molar extinction coefficients of the antibody and 5-TRITC.
-
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.
Protocol for Staining F-Actin in Cells with TRITC-Phalloidin
This protocol describes the use of a 5-TRITC conjugate of phalloidin (B8060827) to visualize the actin cytoskeleton in fixed cells.
Materials:
-
TRITC-phalloidin
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 3-4% formaldehyde (B43269) in PBS (methanol-free)
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 1% bovine serum albumin (BSA) in PBS
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells with warm PBS.
-
Fix the cells with the fixation solution for 10-20 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells two to three times with PBS.
-
Permeabilize the cells with the permeabilization solution for 5 minutes.
-
-
Blocking:
-
Wash the permeabilized cells two to three times with PBS.
-
Block non-specific binding by incubating the cells with the blocking solution for 30 minutes.
-
-
TRITC-Phalloidin Staining:
-
Dilute the TRITC-phalloidin stock solution in the blocking solution to the desired working concentration.
-
Incubate the cells with the TRITC-phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the stained cells two to three times with PBS.
-
Mount the coverslips with a suitable mounting medium.
-
-
Visualization:
-
Image the stained cells using a fluorescence microscope with appropriate filters for TRITC (Excitation/Emission: ~557/576 nm).
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for staining F-actin in cultured cells using TRITC-phalloidin.
Model Protocol for Stability Testing of 5-TRITC
A formal stability study for 5-TRITC is essential to establish a reliable shelf life. The following is a model protocol based on general principles of stability testing for chemical reagents.
1. Objective: To evaluate the stability of 5-TRITC under long-term and accelerated storage conditions and to determine its shelf life.
2. Materials:
-
Multiple batches of 5-TRITC solid powder
-
Anhydrous DMSO
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers for HPLC mobile phase
-
Inert, light-protected containers for storage
3. Sample Preparation:
-
Aliquots of solid 5-TRITC from each batch are placed in individual storage containers.
-
A stock solution of 5-TRITC in anhydrous DMSO (e.g., 1 mg/mL) is prepared, and aliquots are placed in separate storage containers.
4. Storage Conditions and Testing Intervals:
| Study Type | Storage Conditions | Testing Intervals |
| Long-Term | 2-8°C, protected from light, desiccated | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 25°C / 60% RH, protected from light | 0, 1, 3, 6 months |
| 40°C / 75% RH, protected from light | 0, 1, 3, 6 months | |
| Photostability | Controlled light exposure (ICH Q1B guidelines), with dark control | At the end of the light exposure period |
5. Analytical Methods:
-
Visual Inspection: Assess any changes in physical appearance (color, texture) of the solid and the clarity and color of the solution.
-
Spectrophotometric Analysis:
-
Measure the absorbance spectrum to check for any shifts in the maximum absorbance wavelength (λmax) and changes in molar absorptivity.
-
Measure the fluorescence emission spectrum to check for any shifts in the maximum emission wavelength and changes in fluorescence intensity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a stability-indicating HPLC method to separate 5-TRITC from its potential degradation products.
-
Quantify the purity of 5-TRITC and the concentration of any degradation products at each time point.
-
-
Functional Assay:
-
Perform a standard protein labeling reaction (as described in the protocol above) with a reference protein at each time point.
-
Evaluate the labeling efficiency and the fluorescence of the resulting conjugate to assess the reactivity of the 5-TRITC.
-
6. Acceptance Criteria:
-
No significant change in physical appearance.
-
Purity as determined by HPLC remains above a specified threshold (e.g., 90%).
-
No significant change in spectral properties (absorbance and emission maxima).
-
The functional assay demonstrates retained reactivity.
7. Data Analysis:
-
Analyze the data to identify any trends in degradation.
-
For accelerated stability studies, use the Arrhenius equation to predict the shelf life at the recommended long-term storage conditions.
The following diagram illustrates a logical workflow for a comprehensive stability assessment of 5-TRITC.
By following these guidelines for storage and handling, and by understanding the principles of its stability, researchers can ensure the quality and performance of 5-TRITC in their experiments, leading to more accurate and reproducible results.
References
- 1. Protocol for Phalloidin-TRITC | Tocris Bioscience [tocris.com]
- 2. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 3. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with Tetramethylrhodamine-5-isothiocyanate (TRITC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of antibodies with Tetramethylrhodamine-5-isothiocyanate (TRITC), a widely used orange-fluorescent dye. This procedure is critical for a variety of applications, including immunofluorescence microscopy, flow cytometry, and immunohistochemistry.
Introduction
This compound (TRITC) is a derivative of rhodamine that contains an isothiocyanate reactive group.[1] This group forms a stable covalent bond with primary and secondary amines, such as the lysine (B10760008) residues present on antibodies, through a thiourea (B124793) linkage.[2][3][4] The reaction is most efficient at an alkaline pH, typically between 8.0 and 9.5.[2][4][5][6] Proper labeling of antibodies with TRITC is essential for generating reliable and specific fluorescent probes for various immunodetection assays. TRITC is known for being more photostable than its counterpart, fluorescein (B123965) isothiocyanate (FITC).[1][7]
Experimental Protocol
This protocol is adapted from established methods for labeling antibodies with isothiocyanate-activated fluorophores.[2][5]
Materials:
-
Antibody to be labeled (in an amine-free buffer)
-
This compound (TRITC)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 100 mM carbonate/bicarbonate buffer, pH 9.0
-
Purification resin (e.g., Sephadex G-25) or dialysis tubing (10K MWCO)
-
Chromatography column or dialysis equipment
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody solution against the Conjugation Buffer (100 mM carbonate/bicarbonate, pH 9.0) overnight at 4°C to remove any amine-containing substances like Tris or glycine, which can compete with the labeling reaction.[2][4]
-
Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer. A concentration of 6 mg/mL is often recommended.[2][5]
-
-
TRITC Solution Preparation:
-
Conjugation Reaction:
-
While gently stirring the antibody solution, slowly add the TRITC/DMSO solution. A common starting point is to use a 20- to 25-fold molar excess of TRITC to the antibody.[2] For a 6 mg/mL antibody solution, this can be achieved by adding approximately 35 µL of the 1 mg/mL TRITC solution per 1 mL of antibody solution.[2][5]
-
Incubate the reaction mixture for 2 hours at room temperature with continuous gentle stirring.[2][5] Protect the reaction from light by covering the container with aluminum foil.
-
-
Purification of the Labeled Antibody:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. This step is crucial to separate the labeled antibody from unreacted TRITC and hydrolyzed byproducts.[2][5][8]
-
Carefully apply the reaction mixture to the top of the column.
-
Elute the column with PBS. The first colored band to elute will be the TRITC-labeled antibody. The smaller, unreacted dye molecules will elute later.
-
Alternatively, the unreacted dye can be removed by dialyzing the reaction mixture against PBS at 4°C with several buffer changes.[5]
-
-
Determination of Degree of Labeling (Optional but Recommended):
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and 550 nm (for TRITC concentration).
-
The degree of labeling (molar F/P ratio) can be calculated using the Beer-Lambert law. An optimal F/P ratio is typically between 2 and 5 for most applications to avoid issues like self-quenching and altered antibody specificity.[1][9]
-
-
Storage:
-
Store the purified TRITC-labeled antibody in a light-protected container at 4°C. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | A concentration of 6 mg/mL is a good starting point.[2][5] |
| Conjugation Buffer | 100 mM Carbonate/Bicarbonate | pH should be between 8.0 and 9.5 for optimal reaction efficiency.[2][4][5][6] |
| TRITC Concentration | 1 mg/mL in DMSO | Prepare fresh immediately before use.[2][5] |
| Molar Excess of TRITC | 20- to 25-fold | This is a starting recommendation and may need optimization.[2] |
| Incubation Time | 2 hours | Longer incubation times may lead to over-labeling.[2][5] |
| Incubation Temperature | Room Temperature | |
| Purification Method | Gel Filtration or Dialysis | Essential for removing unconjugated dye.[2][5][8] |
| Optimal F/P Ratio | 2 - 5 | Higher ratios can lead to non-specific binding and fluorescence quenching.[1][9] |
Visualizations
Caption: Workflow for labeling antibodies with TRITC.
Signaling Pathway (Reaction Mechanism)
References
- 1. bosterbio.com [bosterbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 4. bidmc.org [bidmc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cedarlanelabs.com [cedarlanelabs.com]
- 7. Rhodamine-labeled Antibodies TRITC | SeraCare [seracare.com]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Conjugating 5-TRITC to Primary Amines on Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetramethylrhodamine-5-isothiocyanate (5-TRITC) is an amine-reactive fluorescent dye widely used for labeling proteins and other biomolecules.[1][2] Its isothiocyanate group (-N=C=S) readily reacts with primary amine groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, to form a stable thiourea (B124793) bond.[3][4] This conjugation results in a brightly fluorescent, red-orange labeled protein that can be visualized and tracked in various applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.[5][6]
The reaction is most efficient under slightly basic conditions (pH 8.0-9.0), which ensures that the primary amine groups on the protein are deprotonated and thus available for nucleophilic attack on the isothiocyanate group of the TRITC molecule.[3][7] Careful control of the reaction parameters, including pH, temperature, and the molar ratio of dye to protein, is crucial for achieving the desired degree of labeling while preserving protein function.
Chemical Reaction Pathway
The conjugation process involves the reaction of the isothiocyanate functional group of 5-TRITC with a primary amine on the protein surface, typically a lysine residue.
References
- 1. 5-TRITC | this compound | Dye | TargetMol [targetmol.com]
- 2. abpbio.com [abpbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for 5-TRITC in Immunofluorescence Staining of Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-TRITC
Tetramethylrhodamine-5-isothiocyanate (5-TRITC) is a bright, amine-reactive fluorescent dye widely employed for the fluorescent labeling of proteins and nucleic acids.[1][2] As a member of the rhodamine family of dyes, 5-TRITC exhibits a strong orange-red fluorescence that is nearly insensitive to pH changes, making it a robust tool for various bio-imaging applications.[3] Its isothiocyanate group readily reacts with primary amino groups, such as those found on proteins, to form stable thiourea (B124793) bonds, enabling covalent conjugation.[1][4] This property makes 5-TRITC an excellent candidate for labeling antibodies for use in immunofluorescence (IF) microscopy, a technique that allows for the specific visualization of proteins and other antigens within cells and tissues.[5]
Key Properties and Specifications
A summary of the key quantitative data for 5-TRITC is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~544-557 nm | [6][7][8] |
| Emission Maximum (λem) | ~572-580 nm | [1][4][6][9] |
| Molecular Weight | 443.52 g/mol | [1][2][10] |
| Extinction Coefficient | 100,000 M⁻¹cm⁻¹ (at 544 nm in methanol) | [4][9] |
| Color | Dark Red/Purple Powder | [3][10] |
| Emitted Light | Orange-Red | [3] |
| Solubility | Soluble in DMF, DMSO, and Methanol | [6][10] |
Applications in Immunofluorescence
5-TRITC is a versatile fluorophore for immunofluorescence applications. It can be used in both direct and indirect immunofluorescence staining.
-
Direct Immunofluorescence: The primary antibody that directly binds to the target antigen is labeled with 5-TRITC. This method is simpler and faster as it involves fewer steps.
-
Indirect Immunofluorescence: A primary antibody binds to the target antigen, and then a secondary antibody, which is conjugated to 5-TRITC, binds to the primary antibody. This method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.[11]
Experimental Protocols
Protocol 1: Conjugation of 5-TRITC to an Antibody
This protocol describes the method for covalently labeling an antibody with 5-TRITC.
Materials:
-
Purified antibody (1-2 mg/mL) free of sodium azide (B81097) and other amine-containing buffers.
-
5-TRITC
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 100 mM carbonate/bicarbonate buffer, pH 9.0.
-
Gel filtration column (e.g., Zeba™ Desalt Spin Column) or dialysis equipment.
-
Storage Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA and 0.02% sodium azide.
Procedure:
-
Antibody Preparation: Dialyze the antibody against the Conjugation Buffer overnight at 4°C to remove any interfering substances.[12] After dialysis, determine the antibody concentration.
-
5-TRITC Solution Preparation: Immediately before use, dissolve 5-TRITC in DMSO to a concentration of 1 mg/mL.[9]
-
Conjugation Reaction:
-
While stirring, slowly add the 5-TRITC solution to the antibody solution. A common starting point is a 20- to 25-fold molar excess of TRITC to the antibody.[4] For a 6 mg/mL antibody solution, a suggested ratio is to slowly add 35 µl of 1 mg/ml TRITC solution to 1 ml of the antibody solution.[4][9]
-
Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.[4][9]
-
-
Purification: Remove the unreacted 5-TRITC and byproducts using a gel filtration column or by dialysis against PBS.[4][9]
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL), which is the average number of fluorophore molecules per antibody molecule. This can be calculated by measuring the absorbance at 280 nm (for protein) and ~555 nm (for 5-TRITC).
-
Storage: Store the 5-TRITC conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.[2]
Caption: Workflow for conjugating 5-TRITC to an antibody.
Protocol 2: Indirect Immunofluorescence Staining of Cultured Cells
This protocol provides a general procedure for staining adherent cells grown on coverslips.
Materials:
-
Cells cultured on sterile glass coverslips.
-
Phosphate-Buffered Saline (PBS).
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the species of the secondary antibody in PBS.[11][13]
-
Primary Antibody (unlabeled).
-
5-TRITC-conjugated Secondary Antibody.
-
Nuclear Counterstain (e.g., DAPI or Hoechst) (optional).
-
Antifade Mounting Medium.
Procedure:
-
Cell Preparation:
-
Rinse the cells on coverslips briefly with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
Incubate the cells with Permeabilization Solution for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[14]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[14][15]
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.[14]
-
-
Secondary Antibody Incubation:
-
Dilute the 5-TRITC-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.[15]
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each in the dark.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI or Hoechst according to the manufacturer's instructions.
-
Rinse the cells with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope equipped with appropriate filters for 5-TRITC (Excitation: ~555 nm, Emission: ~580 nm).
-
Store the slides at 4°C in the dark.[14]
-
Caption: Principle of indirect immunofluorescence using a 5-TRITC conjugate.
Troubleshooting
Common issues in immunofluorescence staining and their potential solutions are outlined below.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Low expression of the target protein.- Inactive primary or secondary antibody.- Incorrect filter sets on the microscope.- Photobleaching. | - Use a positive control to confirm protein expression.- Titrate antibodies to determine the optimal concentration.- Ensure microscope filters match the excitation/emission spectra of 5-TRITC.- Minimize exposure to light and use an antifade mounting medium.[16][17] |
| High Background | - Primary or secondary antibody concentration is too high.- Inadequate blocking.- Insufficient washing.- Autofluorescence of the tissue or cells. | - Decrease the antibody concentrations.- Increase the blocking time or try a different blocking agent.- Increase the number and duration of wash steps.- Include an unstained control to assess autofluorescence.[13][18][19] |
| Non-specific Staining | - Cross-reactivity of the primary or secondary antibody.- Hydrophobic interactions of the antibodies with the sample. | - Use affinity-purified antibodies.- Include appropriate controls, such as an isotype control for the primary antibody.- Add a detergent like Tween-20 to the wash buffers. |
Conclusion
5-TRITC remains a valuable and widely used fluorophore for immunofluorescence studies due to its bright signal, stability, and ease of conjugation. By following well-defined protocols for antibody labeling and cell staining, researchers can achieve high-quality, specific localization of target antigens, contributing to a deeper understanding of cellular processes in both basic research and drug development.
References
- 1. 5-TRITC | this compound | Dye | TargetMol [targetmol.com]
- 2. 5-TRITC (this compound) | Abcam [abcam.com]
- 3. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. adipogen.com [adipogen.com]
- 11. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. sites.uclouvain.be [sites.uclouvain.be]
- 15. usbio.net [usbio.net]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. Immunofluorescence Troubleshooting Tips [elabscience.com]
Applications of Tetramethylrhodamine-5-isothiocyanate (TRITC) in Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine-5-isothiocyanate (TRITC) is a well-established amine-reactive fluorescent dye belonging to the rhodamine family. For decades, it has been a workhorse in various fluorescence-based applications, including flow cytometry. TRITC is characterized by its orange-red fluorescence, with excitation and emission maxima typically around 550 nm and 575 nm, respectively. In flow cytometry, TRITC is commonly conjugated to antibodies and other proteins to facilitate the detection and quantification of specific cell surface and intracellular markers.
This document provides detailed application notes and experimental protocols for the use of TRITC-conjugated reagents in flow cytometry, aimed at researchers, scientists, and professionals in drug development.
Key Applications of TRITC in Flow Cytometry
TRITC-conjugated antibodies and other probes are utilized in a variety of flow cytometry applications, including:
-
Immunophenotyping: Identification and quantification of different cell populations within a heterogeneous sample based on the expression of specific cell surface markers (e.g., CD markers on lymphocytes).
-
Intracellular Staining: Detection of intracellular proteins such as cytokines, transcription factors, and signaling molecules after cell fixation and permeabilization.
-
Cell Viability and Apoptosis Assays: While less common than other dyes for this specific application, TRITC can be used in conjunction with viability dyes to discriminate live and dead cells.
-
Functional Assays: Monitoring cellular processes such as phagocytosis or receptor internalization by using TRITC-labeled particles or ligands.
Spectral Properties of TRITC
Understanding the spectral characteristics of TRITC is crucial for designing multicolor flow cytometry panels and for setting up appropriate compensation.
| Parameter | Wavelength (nm) |
| Maximum Excitation | ~557 nm |
| Maximum Emission | ~576 nm |
Note: The exact excitation and emission maxima can be influenced by the local chemical environment and the molecule to which TRITC is conjugated.
TRITC is typically excited by the yellow-green (561 nm) or blue (488 nm) laser lines available on most modern flow cytometers, although excitation by the blue laser is less efficient. Its emission is commonly detected using a bandpass filter in the range of 585/42 nm.
Comparison of TRITC with Alternative Fluorochromes
While TRITC has been a valuable tool, several newer fluorochromes offer improved brightness and photostability. The choice of fluorochrome will depend on the specific experimental requirements, including the expression level of the target antigen and the complexity of the multicolor panel.
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Photostability |
| TRITC | ~557 | ~576 | Moderate | Moderate |
| Alexa Fluor™ 546 | ~556 | ~573 | High | High |
| Alexa Fluor™ 555 | ~555 | ~565 | Very High | Very High |
| PE (Phycoerythrin) | ~496, 565 | ~578 | Very High | Moderate |
| PE-Texas Red | ~496, 565 | ~615 | High | Moderate |
| DyLight™ 550 | ~562 | ~576 | High | High |
This table provides a general comparison. The actual performance can vary depending on the instrument, antibody conjugate, and experimental conditions.
Experimental Protocols
Protocol 1: Cell Surface Staining with a TRITC-Conjugated Antibody
This protocol outlines the steps for staining cell surface markers on a single-cell suspension using a directly conjugated TRITC antibody.
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells (PBMCs), cultured cells)
-
TRITC-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™, or serum from the same species as the cells)
-
7-AAD or other viability dye (optional)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample of interest. Ensure cells are viable and free of clumps.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Add the appropriate Fc receptor blocking reagent according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature. Do not wash after this step.
-
-
Antibody Staining:
-
Add the predetermined optimal amount of the TRITC-conjugated antibody to the cells. The optimal concentration should be determined by titration (see Protocol 3).
-
Vortex gently to mix.
-
Incubate for 20-30 minutes at 4°C or on ice, protected from light.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step once more.
-
-
Resuspension and Viability Staining (Optional):
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
If using a viability dye like 7-AAD, add it according to the manufacturer's protocol just before analysis.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for TRITC detection.
-
Ensure that proper voltage settings and compensation are applied.
-
Protocol 2: Intracellular Staining with a TRITC-Conjugated Antibody
This protocol is for the detection of intracellular antigens. It requires fixation and permeabilization of the cells.
Materials:
-
All materials from Protocol 1
-
Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., Flow Cytometry Staining Buffer with 0.1-0.5% Saponin or Triton X-100)
Procedure:
-
Cell Surface Staining (if applicable):
-
If you are co-staining for surface markers, perform the cell surface staining protocol first (Protocol 1, steps 1-4).
-
-
Fixation:
-
After the final wash of the surface staining, resuspend the cell pellet in 100-200 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer.
-
Centrifuge at 400-500 x g for 5 minutes.
-
Decant the supernatant.
-
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Add the predetermined optimal amount of the TRITC-conjugated antibody for the intracellular target.
-
Vortex gently.
-
Incubate for 30-45 minutes at room temperature, protected from light.
-
-
Washing:
-
Add 2 mL of Permeabilization Buffer to each tube.
-
Centrifuge at 400-500 x g for 5 minutes.
-
Decant the supernatant.
-
Repeat the wash step with Flow Cytometry Staining Buffer.
-
-
Resuspension and Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on the flow cytometer.
-
Protocol 3: Antibody Titration
It is critical to titrate each new antibody conjugate to determine the optimal concentration that provides the best signal-to-noise ratio.
Procedure:
-
Prepare a series of dilutions of your TRITC-conjugated antibody in Flow Cytometry Staining Buffer. A good starting point is to test a range from 0.1 µg to 5 µg per 1 x 10^6 cells, including the manufacturer's recommended concentration.
-
Prepare a set of tubes each containing 1 x 10^6 cells. Include an unstained control.
-
Add each antibody dilution to a separate tube of cells.
-
Follow the staining procedure as described in Protocol 1 (steps 2-6).
-
Analyze the samples on the flow cytometer using consistent settings.
-
For each concentration, calculate the Stain Index (SI):
-
SI = (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population)
-
-
Plot the Stain Index against the antibody concentration. The optimal concentration is the one that gives the highest Stain Index, which is typically on the plateau of the titration curve.
Data Analysis and Compensation
Due to the broad emission spectrum of TRITC, spectral overlap with other fluorochromes, particularly those in adjacent channels (like PE or PE-tandem dyes), is common.[1] Proper compensation is essential to correct for this spillover and ensure accurate data interpretation.[1]
Key Considerations for Compensation:
-
Single-Stained Controls: For each fluorochrome in your multicolor panel, including TRITC, you must prepare a single-stained compensation control.
-
Brightness of Controls: The compensation control should be at least as bright as the signal you expect in your experimental samples.
-
Autofluorescence: Use an unstained control to set the baseline fluorescence of your cells.
-
Compensation Matrix: The flow cytometry software will use the single-stained controls to calculate a compensation matrix, which is then applied to your multicolor samples to correct for spectral overlap.
Visualizations
Caption: Workflow for cell surface staining with a TRITC-conjugated antibody.
Caption: Principle of spectral overlap compensation for TRITC and PE.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | - Insufficient antibody concentration- Low antigen expression- Inefficient laser excitation | - Titrate antibody to find optimal concentration- Use a brighter fluorochrome for low-abundance targets- Ensure the correct laser line (e.g., 561 nm) is being used for excitation |
| High Background/Non-specific Staining | - Antibody concentration too high- Inadequate blocking of Fc receptors- Dead cells present in the sample | - Titrate antibody to a lower concentration- Ensure proper Fc blocking- Include a viability dye to exclude dead cells from the analysis |
| Poor Resolution between Positive and Negative Populations | - Suboptimal antibody concentration- High autofluorescence- Incorrect compensation settings | - Perform antibody titration to optimize the Stain Index- Use an appropriate autofluorescence control- Carefully set up single-color compensation controls |
| Compensation Issues | - Compensation controls are not bright enough- Compensation controls and samples were prepared differently- Tandem dye degradation | - Use bright compensation beads or cells with high antigen expression- Ensure consistent staining protocols for controls and samples- Use freshly conjugated or properly stored tandem dyes |
Conclusion
TRITC remains a viable and cost-effective option for single-color or simple multicolor flow cytometry experiments where high sensitivity is not the primary concern. By following optimized protocols for staining and compensation, researchers can obtain reliable and reproducible results. For complex, high-parameter experiments or for the detection of low-abundance antigens, the use of newer, brighter, and more photostable fluorochromes is recommended. Careful experimental design, including proper controls and antibody titration, is paramount for successful flow cytometry using TRITC-conjugated reagents.
References
In Vivo Imaging Techniques Using TRITC-Labeled Dextran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine isothiocyanate (TRITC)-labeled dextran (B179266) is a versatile and widely used fluorescent tracer for in vivo imaging studies. Its high water solubility, low toxicity, and availability in a range of molecular weights make it an invaluable tool for visualizing and quantifying dynamic biological processes in real-time. The stable fluorescence of TRITC across a broad pH range (pH 4-9) and its minimal binding to vessel walls ensure reliable and quantifiable data. This document provides detailed application notes and protocols for utilizing TRITC-labeled dextran in key in vivo imaging applications: assessing vascular permeability, imaging lymphatic drainage, and tracking cell migration.
Key Applications
Assessment of Vascular Permeability
TRITC-dextran is extensively used to study vascular permeability and leakage in various physiological and pathological conditions, such as inflammation, cancer, and stroke. By selecting dextrans of appropriate molecular weights, researchers can investigate the integrity of the endothelial barrier to macromolecules of different sizes.
Quantitative Data Summary
| Molecular Weight (kDa) | Animal Model | Tissue/Organ | Condition | Permeability Metric | Key Findings & Citations |
| 40 | Mouse (C2J Strain) | Postcapillary venules | Normal | Initial Permeability Rate: 0.00159 ± 0.00008 | Negatively charged FITC-dextran at 40 kDa had a significantly higher permeability rate than neutral TRITC-dextran of a comparable size.[1] |
| 70 | Mouse (BALB/c) | Skin | Histamine-induced inflammation | Relative Fluorescence Intensity | Under homeostatic conditions, dextran larger than 70 kDa is retained within blood vessels. Following histamine (B1213489) injection, 70 kDa dextran extravasates into the interstitial space within 1-2 minutes. |
| 150 | Hamster | Cheek Pouch | Histamine Challenge | Visual Leakage | A 5% solution of 150 kDa TRITC-dextran administered intravenously shows significant leakage 15 minutes after a histamine challenge.[2] |
| 158 | Chick Embryo (CAM) | Human Tumor Xenograft | VEGF Treatment | Fold Increase in Leak | VEGF treatment significantly increased the extravasation of 158 kDa TRITC-dextran in the tumor core compared to surrounding normal tissue. |
Experimental Protocol: Intravital Microscopy of Vascular Permeability in a Mouse Model
This protocol describes the use of intravital microscopy to assess vascular permeability in a mouse model, for example, in response to an inflammatory stimulus.
Materials:
-
TRITC-labeled dextran (e.g., 70 kDa)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Sterile saline
-
Inflammatory agent (e.g., histamine, VEGF) or vehicle control
-
Intravital microscope with appropriate fluorescence filters for TRITC (Excitation: ~550 nm, Emission: ~575 nm)
-
Animal handling and surgical tools
-
Heating pad to maintain animal body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Surgically expose the tissue of interest (e.g., cremaster muscle, mesentery) for imaging, keeping the tissue moist with warm sterile saline.
-
-
TRITC-Dextran Administration:
-
Administer TRITC-dextran intravenously (i.v.) via the tail vein. A typical dose is 100 mg/kg body weight of a 5% solution in sterile saline.[2]
-
-
Imaging:
-
Position the animal on the microscope stage and bring the exposed tissue into focus.
-
Acquire baseline images of the vasculature before administering the inflammatory agent.
-
Administer the inflammatory agent (e.g., topical application or i.v. injection) or vehicle control.
-
Immediately begin time-lapse imaging to capture the extravasation of TRITC-dextran from the blood vessels into the surrounding tissue. Acquire images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity in the extravascular space over time.
-
Select regions of interest (ROIs) within the blood vessel and in the adjacent interstitial space.
-
Measure the mean fluorescence intensity in these ROIs for each time point.
-
Calculate a permeability index, often expressed as the ratio of extravascular to intravascular fluorescence intensity, normalized to the baseline.
-
Signaling Pathway: VEGF-Induced Vascular Permeability
Vascular Endothelial Growth Factor (VEGF) is a potent inducer of vascular permeability. TRITC-dextran imaging can be used to visualize the effects of VEGF signaling on the endothelial barrier. The binding of VEGF to its receptor, VEGFR2, triggers a signaling cascade that leads to the disruption of endothelial cell junctions and increased permeability.
In Vivo Lymphatic Imaging
TRITC-dextran is a valuable tool for visualizing lymphatic vessel architecture and quantifying lymphatic drainage. Following interstitial injection, the fluorescent dextran is taken up by lymphatic capillaries and transported through the lymphatic network, allowing for real-time imaging of lymphatic function.
Quantitative Data Summary
| Molecular Weight (kDa) | Animal Model | Injection Site | Imaging Technique | Parameter Measured | Key Findings & Citations |
| 150 | Human | Big toe subepidermis | Fluorescence Microlymphography | Area of dye spread | In patients with primary lymphedema, the dye spread to a much larger area compared to healthy subjects. |
| 2000 | Mouse | Footpad | Epifluorescence Microscopy | Lymphatic vessel contraction | Enabled the measurement of autonomous lymphatic contraction in the afferent collecting lymphatic vessels of the popliteal lymph node.[3] |
| 5000 | Mouse | Ear Dermis | Fluorescence Stereomicroscopy | Rate of clearance | The clearance of high molecular weight dextran from the injection site can be quantified to assess lymphatic transport.[4] |
Experimental Protocol: Fluorescence Microlymphography in a Mouse Model
This protocol describes a method for visualizing and quantifying lymphatic drainage in the mouse ear.
Materials:
-
TRITC-labeled dextran (e.g., 150 kDa or higher to minimize leakage from initial lymphatics)
-
Anesthetic (e.g., isoflurane)
-
Microsyringe with a fine-gauge needle (e.g., 33-gauge)
-
Stereomicroscope or epifluorescence microscope with TRITC filters
-
Image analysis software
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Place the mouse on a heated stage to maintain body temperature.
-
Position the ear flat for injection and imaging.
-
-
TRITC-Dextran Injection:
-
Using a microsyringe, perform an intradermal injection of a small volume (e.g., 1-2 µL) of TRITC-dextran solution (e.g., 2 mg/mL in sterile PBS) into the ear dermis.[4]
-
-
Imaging:
-
Immediately after injection, begin imaging the ear using a fluorescence microscope.
-
Capture images or time-lapse video of the lymphatic vessels filling with the fluorescent tracer.
-
Image the draining lymph nodes to assess tracer accumulation.
-
-
Data Analysis:
-
Measure the rate of lymphatic clearance from the injection site by quantifying the decrease in fluorescence intensity over time.
-
Analyze the morphology and network structure of the lymphatic vessels.
-
Quantify the fluorescence intensity in the draining lymph nodes as a measure of lymphatic transport.
-
In Vivo Cell Tracking
TRITC-dextran can be used to label cells ex vivo for subsequent tracking of their migration and localization in vivo. This is particularly useful for studying the trafficking of immune cells or the metastasis of cancer cells.
Experimental Protocol: Ex Vivo Labeling and In Vivo Tracking of Cells
This protocol provides a general framework for labeling cells with TRITC-dextran and tracking their migration in a mouse model.
Materials:
-
TRITC-labeled dextran (lysine-fixable is recommended for long-term tracking)
-
Cell culture medium and reagents
-
Cells of interest (e.g., immune cells, cancer cells)
-
Anesthetic
-
Intravital or two-photon microscope with TRITC filters
-
Image analysis software with cell tracking capabilities
Procedure:
-
Ex Vivo Cell Labeling:
-
Culture the cells of interest under standard conditions.
-
Incubate the cells with a solution of lysine-fixable TRITC-dextran (e.g., 1 mg/mL) in culture medium for a defined period (e.g., 4-24 hours) to allow for endocytic uptake. The optimal concentration and incubation time should be determined empirically for each cell type.
-
Wash the cells extensively with sterile PBS to remove any unincorporated dextran.
-
Resuspend the labeled cells in an appropriate sterile medium for injection.
-
-
Cell Injection:
-
Anesthetize the recipient animal.
-
Inject the labeled cells into the animal via the desired route (e.g., intravenously, subcutaneously, or directly into an organ).
-
-
In Vivo Imaging:
-
At various time points after cell injection, anesthetize the animal and prepare the tissue of interest for imaging.
-
Use an intravital or two-photon microscope to locate and track the fluorescently labeled cells in the living animal.
-
Acquire time-lapse image sequences to monitor cell movement, velocity, and interactions with the microenvironment.
-
-
Data Analysis:
-
Use image analysis software to identify and track individual cells over time.
-
Quantify cell migration parameters such as speed, displacement, and directionality.
-
Analyze the spatial distribution of the labeled cells within the tissue.
-
Conclusion
TRITC-labeled dextran is a powerful and versatile tool for a range of in vivo imaging applications. By following the detailed protocols and considering the quantitative data provided, researchers can effectively utilize this fluorescent tracer to gain valuable insights into vascular biology, lymphatic function, and cellular dynamics within a living organism. The ability to visualize and quantify these processes in real-time is crucial for advancing our understanding of both normal physiology and disease pathogenesis, and for the development of novel therapeutic strategies.
References
- 1. Mouse Strain– and Charge-Dependent Vessel Permeability of Nanoparticles at the Lower Size Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. Intravital fluorescence microscopy with negative contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Normal dendritic cell mobilization to lymph nodes under conditions of severe lymphatic hypoplasia - PMC [pmc.ncbi.nlm.nih.gov]
Staining Protocols for F-actin with TRITC-phalloidin: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing the filamentous actin (F-actin) cytoskeleton is fundamental to understanding a myriad of cellular processes, including cell motility, morphogenesis, and signal transduction. Phalloidin (B8060827), a bicyclic peptide isolated from the Amanita phalloides mushroom, exhibits a high affinity and specificity for F-actin, making its fluorescent conjugates invaluable tools for cellular imaging.[1][2] Tetramethylrhodamine isothiocyanate (TRITC)-conjugated phalloidin is a widely used fluorescent probe that allows for the precise visualization of F-actin networks in fixed and permeabilized cells.[3] This document provides detailed protocols for staining F-actin with TRITC-phalloidin, summarizes key quantitative parameters, and illustrates the associated signaling pathways and experimental workflows.
Principle of Staining
Phalloidin binds to the junction between F-actin subunits, stabilizing the filament and preventing its depolymerization.[1] When conjugated to a fluorophore like TRITC, it allows for the direct visualization of F-actin structures using fluorescence microscopy. The staining procedure involves three main steps: cell fixation to preserve cellular architecture, permeabilization to allow the phalloidin conjugate to enter the cell, and incubation with TRITC-phalloidin for staining.[3] It is important to note that fluorescent phalloidin conjugates are not cell-permeable and therefore require fixation and permeabilization for successful staining of intracellular F-actin.[1][2]
Data Presentation: Quantitative Parameters for F-actin Staining
The following tables summarize key quantitative data for optimizing F-actin staining protocols with TRITC-phalloidin. These values are starting points and may require optimization depending on the cell type and experimental conditions.
Table 1: Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Typical Value | Notes |
| Fixative (Paraformaldehyde) | 3-4% in PBS | 4% in PBS | Methanol-free formaldehyde (B43269) is recommended as methanol (B129727) can disrupt actin structure.[2][4] |
| Fixation Time | 10-30 minutes | 15 minutes | Over-fixation can mask epitopes if performing co-staining with antibodies. |
| Permeabilization Reagent | 0.1-0.5% Triton X-100 in PBS | 0.1% Triton X-100 in PBS | Saponin can be used as a milder alternative, but may require longer incubation times.[5] |
| Permeabilization Time | 3-15 minutes | 5 minutes | Adequate permeabilization is crucial for the entry of the phalloidin conjugate.[2][5] |
| TRITC-phalloidin Concentration | 80-200 nM | 100 nM | Some cell types, like platelets, may require higher concentrations (5-10 µM).[2] |
| Staining Incubation Time | 20-90 minutes | 30 minutes | Incubation is typically done at room temperature in the dark.[3][4] |
Table 2: TRITC-phalloidin Specifications
| Property | Value |
| Excitation Maximum (λex) | ~540-545 nm |
| Emission Maximum (λem) | ~565-573 nm |
| Molecular Weight | ~1250 g/mol |
| Storage of Stock Solution | -20°C, protected from light |
Experimental Protocols
Protocol 1: Staining of Adherent Cells
This protocol is suitable for cells grown on coverslips or in culture dishes.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (optional, for blocking)
-
TRITC-phalloidin stock solution (e.g., in methanol or DMSO)
-
Staining Buffer: PBS with 1% BSA
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Culture: Grow cells on coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.[3][4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[6][7]
-
Staining: Prepare the TRITC-phalloidin working solution by diluting the stock solution in Staining Buffer to the desired final concentration (e.g., 100 nM). Incubate the cells with the working solution for 20-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound phalloidin.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filters for TRITC (Excitation: ~540 nm, Emission: ~570 nm).
Protocol 2: Staining of Suspension Cells
This protocol is adapted for cells grown in suspension.
Materials:
-
Suspension cells
-
Poly-L-lysine coated coverslips or slides
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (optional, for blocking)
-
TRITC-phalloidin stock solution
-
Staining Buffer: PBS with 1% BSA
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Adhesion: Adhere suspension cells to poly-L-lysine coated coverslips or slides by centrifugation or incubation.
-
Washing: Gently wash the attached cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional): Incubate the cells with 1% BSA in PBS for 20-30 minutes.
-
Staining: Incubate the cells with TRITC-phalloidin working solution for 20-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filters for TRITC.
Signaling Pathways and Experimental Workflows
F-actin Regulatory Signaling Pathway
The organization and dynamics of the actin cytoskeleton are tightly regulated by a complex network of signaling pathways. Key regulators include the Rho family of small GTPases: RhoA, Rac1, and Cdc42. These molecular switches are activated by upstream signals from G protein-coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and integrins.[6]
-
RhoA activation typically leads to the formation of contractile actin stress fibers and focal adhesions through its downstream effectors, Rho-associated kinase (ROCK) and mDia.[4][6]
-
Rac1 activation promotes the formation of lamellipodia and membrane ruffles, structures essential for cell protrusion and migration, via effectors like WAVE and PAK.[6]
-
Cdc42 activation induces the formation of filopodia, finger-like protrusions involved in sensing the extracellular environment, through its effector WASp/N-WASP and the Arp2/3 complex.[1][6]
These pathways converge on actin-binding proteins that directly control actin polymerization, depolymerization, and cross-linking.
Caption: Regulation of F-actin by Rho GTPases.
Experimental Workflow for TRITC-phalloidin Staining
The following diagram illustrates the general workflow for staining F-actin in cultured cells using TRITC-phalloidin.
Caption: Experimental workflow for F-actin staining.
Troubleshooting
Problem: Weak or No Signal
-
Cause: Inadequate permeabilization.
-
Solution: Increase permeabilization time or use a slightly higher concentration of Triton X-100.
-
-
Cause: Insufficient TRITC-phalloidin concentration.
-
Solution: Increase the concentration of the staining solution. For low signals, incubation can be extended or performed overnight at 4°C.[2]
-
-
Cause: Degraded TRITC-phalloidin.
-
Solution: Use a fresh dilution of the stock solution. Ensure the stock solution has been stored properly at -20°C and protected from light.
-
Problem: High Background Staining
-
Cause: Insufficient washing.
-
Solution: Increase the number and duration of washing steps after staining.
-
-
Cause: Non-specific binding.
-
Cause: Fixative-induced autofluorescence.
-
Solution: Treat fixed cells with a quenching agent like 0.1 M glycine (B1666218) or sodium borohydride (B1222165) in PBS.
-
Problem: Disrupted Actin Filament Structure
-
Cause: Use of methanol-containing fixatives.
-
Cause: Over-permeabilization.
-
Solution: Reduce the concentration of the permeabilizing agent or the incubation time.
-
By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can achieve high-quality and reproducible staining of F-actin with TRITC-phalloidin, enabling insightful analysis of the actin cytoskeleton in various cellular contexts.
References
Application Notes and Protocols for Calculating the Degree of Labeling for 5-TRITC Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins, particularly antibodies, is a fundamental technique in biological research and drug development. Tetramethylrhodamine-5-isothiocyanate (5-TRITC) is a commonly used amine-reactive fluorescent dye that covalently binds to primary amines on proteins, such as the side chain of lysine (B10760008) residues. The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter that influences the performance of the fluorescent conjugate. An optimal DOL is essential for achieving strong fluorescence signals without causing issues like protein aggregation or fluorescence quenching.[1][2] This document provides a detailed protocol for calculating the DOL of 5-TRITC conjugated proteins.
Principle of DOL Calculation
The calculation of the DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration.[3] By measuring the absorbance of the conjugate at two specific wavelengths—one for the protein (typically 280 nm) and one for the dye at its maximum absorbance (λmax for 5-TRITC is approximately 555 nm)—the concentrations of both the protein and the dye can be determined.[3][4] From these concentrations, the molar ratio can be calculated.
A crucial consideration is that the fluorescent dye can also absorb light at 280 nm. Therefore, a correction factor (CF) is necessary to account for the dye's contribution to the absorbance at 280 nm, ensuring an accurate determination of the protein concentration.[3][4]
Quantitative Data for DOL Calculation
Accurate calculation of the DOL relies on precise values for the molar extinction coefficients of both the protein and the fluorescent dye, as well as the correction factor for the dye at 280 nm.
| Parameter | Value | Units | Notes |
| Molar Extinction Coefficient of IgG (ε_protein) | 210,000 | M⁻¹cm⁻¹ | This is a commonly accepted average value for immunoglobulin G.[1][3][5] |
| Molecular Weight of IgG | ~150,000 | Da | |
| Molar Extinction Coefficient of 5-TRITC (ε_dye) | 65,000 - 100,000 | M⁻¹cm⁻¹ | The exact value can vary depending on the solvent and conjugation state.[6][7] A value of 100,000 M⁻¹cm⁻¹ at 544 nm in methanol (B129727) is a cited example.[6] |
| Maximum Absorbance of 5-TRITC (λmax) | ~555 | nm | |
| Correction Factor (CF) for 5-TRITC at 280 nm | 0.34 | - | This is the ratio of the absorbance of 5-TRITC at 280 nm to its absorbance at λmax.[4] |
Experimental Protocol: Determining the Degree of Labeling
This protocol outlines the steps for determining the DOL of a 5-TRITC conjugated antibody (IgG).
Materials
-
5-TRITC conjugated antibody solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure
-
Purification of the Conjugate: It is critical to remove all non-conjugated 5-TRITC from the labeled antibody solution. This is typically achieved through size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against PBS.[4][5]
-
Sample Preparation: Dilute the purified conjugate solution in PBS to a concentration that results in an absorbance reading at 280 nm between 0.1 and 1.5. Record the dilution factor.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the diluted conjugate solution at 280 nm (A₂₈₀).
-
Measure the absorbance of the diluted conjugate solution at the maximum absorbance wavelength of 5-TRITC, approximately 555 nm (A_max).
-
-
Calculations:
a. Calculate the molar concentration of the dye:
b. Calculate the corrected absorbance of the protein at 280 nm:
c. Calculate the molar concentration of the protein:
d. Calculate the Degree of Labeling (DOL):
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the DOL of a 5-TRITC conjugate.
Caption: Workflow for Determining the Degree of Labeling.
Signaling Pathway of Amine-Reactive Labeling
The conjugation of 5-TRITC to a protein occurs through the reaction of the isothiocyanate group of the dye with primary amines on the protein, primarily the ε-amino group of lysine residues. This forms a stable thiourea (B124793) bond.
Caption: Amine-reactive labeling reaction.
Conclusion
Accurately calculating the degree of labeling is a critical quality control step in the production of fluorescently labeled proteins. By following the detailed protocol and using the provided quantitative data, researchers can reliably determine the DOL of their 5-TRITC conjugates, ensuring optimal performance in downstream applications such as immunoassays, flow cytometry, and fluorescence microscopy. An appropriate DOL, typically between 2 and 10 for antibodies, ensures a bright and specific signal without the detrimental effects of over-labeling.[2]
References
- 1. Extinction Coefficient Determination of Proteins [biosyn.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. What is the extinction coefficient of my rabbit antibody? | Cell Signaling Technology [cellsignal.com]
- 4. agrisera.com [agrisera.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determining the extent of labeling for tetramethylrhodamine protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Efficient 5-TRITC Conjugation
This document provides detailed guidelines and protocols for achieving high-efficiency conjugation of Tetramethylrhodamine-5-isothiocyanate (5-TRITC) to proteins and other biomolecules containing primary amine groups.
Introduction
This compound (5-TRITC) is a widely used fluorescent dye for labeling proteins, antibodies, and other molecules. It belongs to the rhodamine family of dyes and is characterized by its bright orange-red fluorescence, with an excitation maximum around 550 nm and an emission maximum near 573 nm. The isothiocyanate group (-N=C=S) of 5-TRITC reacts with primary amine groups (-NH2) present on the target molecule, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues, to form a stable thiourea (B124793) bond. The efficiency of this conjugation reaction is highly dependent on several parameters, most critically the buffer conditions.
Principle of the Reaction
The conjugation of 5-TRITC to a primary amine proceeds via a nucleophilic addition reaction. The unprotonated primary amine on the target molecule acts as a nucleophile, attacking the electron-deficient carbon atom of the isothiocyanate group on the 5-TRITC molecule. This reaction results in the formation of a stable thiourea linkage, covalently attaching the fluorophore to the target molecule. Maintaining an alkaline pH is crucial for this reaction, as it deprotonates the primary amine groups, thereby increasing their nucleophilicity and reactivity towards the isothiocyanate group.
Caption: Chemical reaction between 5-TRITC and a primary amine on a protein.
Critical Buffer Conditions for Efficient Conjugation
The selection of an appropriate buffer system is paramount for successful 5-TRITC conjugation. The key parameters to control are pH and buffer composition.
The optimal pH range for the 5-TRITC conjugation reaction is between 8.5 and 9.5. Within this alkaline range, the primary amine groups on the target molecule are sufficiently deprotonated to be effective nucleophiles. At lower pH values, these amines are protonated (-NH3+), rendering them unreactive. Conversely, excessively high pH (above 9.5) can lead to the degradation of the 5-TRITC molecule and may also denature the protein being labeled.
The choice of buffering agent is critical to avoid unwanted side reactions.
-
Recommended Buffers: Buffers that do not contain primary amines are essential for this reaction.
-
Carbonate-Bicarbonate Buffer (50-100 mM, pH 9.0-9.5): This is the most commonly recommended buffer for 5-TRITC conjugation due to its appropriate buffering range and lack of interfering amines.
-
Borate Buffer (50-100 mM, pH 8.5-9.0): Borate buffers are another excellent choice for maintaining the required alkaline pH without participating in the reaction.
-
Phosphate-Buffered Saline (PBS): While PBS is often used for protein storage, its pH is typically around 7.4, which is suboptimal for efficient conjugation. The pH of PBS should be adjusted to the 8.5-9.5 range before use.
-
-
Buffers to Avoid: Any buffer containing primary or secondary amine groups will compete with the target molecule for reaction with 5-TRITC, significantly reducing the labeling efficiency.
-
Tris (tris(hydroxymethyl)aminomethane) Buffer: This is a common biological buffer that must be avoided as it contains a primary amine.
-
Glycine Buffer: Glycine also contains a primary amine and will interfere with the conjugation reaction.
-
Buffers containing ammonium (B1175870) salts should also be avoided.
-
While not always necessary, certain additives can be included in the reaction mixture:
-
Sodium Azide (B81097): If the reaction is to be carried out for an extended period, a final concentration of 0.02-0.05% sodium azide can be added to prevent microbial growth. However, it should be noted that sodium azide can interfere with some downstream applications.
-
Reducing Agents: Reducing agents such as DTT or β-mercaptoethanol should be avoided as they can react with the isothiocyanate group.
Quantitative Data on Conjugation Parameters
The following table summarizes the key parameters and their recommended ranges for efficient 5-TRITC conjugation.
| Parameter | Recommended Condition | Rationale |
| pH | 8.5 - 9.5 | Ensures deprotonation and nucleophilicity of primary amines. |
| Buffer Type | Carbonate-Bicarbonate, Borate | Inert buffers that do not compete in the reaction. |
| Buffer Concentration | 50 - 100 mM | Provides adequate buffering capacity without being detrimental. |
| Molar Ratio (TRITC:Protein) | 10:1 to 20:1 | A molar excess of the dye drives the reaction to completion. The optimal ratio may need to be determined empirically. |
| Protein Concentration | 1 - 10 mg/mL | A higher protein concentration can improve reaction kinetics. |
| Temperature | Room Temperature (20-25°C) | Provides a good balance between reaction rate and protein/dye stability. |
| Reaction Time | 2 - 4 hours | Sufficient time for the reaction to proceed to completion. Longer times may be needed for less reactive proteins. |
Experimental Protocols
This section provides a detailed protocol for the conjugation of 5-TRITC to a generic IgG antibody.
-
IgG Antibody (or other protein to be labeled)
-
5-TRITC (this compound)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 100 mM Carbonate-Bicarbonate buffer, pH 9.0
-
Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography column
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein Solution:
-
Dissolve the antibody in the conjugation buffer at a concentration of 2-5 mg/mL.
-
If the protein is already in a buffer containing amines (e.g., Tris), it must be dialyzed against the conjugation buffer before starting the reaction.
-
-
5-TRITC Stock Solution:
-
Immediately before use, dissolve 5-TRITC in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Protect the solution from light.
-
Caption: Workflow for 5-TRITC conjugation, purification, and analysis.
-
While gently vortexing the protein solution, slowly add the calculated amount of 5-TRITC stock solution. A common starting point is a 10- to 20-fold molar excess of TRITC to protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle stirring or rocking. Protect the reaction vessel from light by wrapping it in aluminum foil.
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating it with PBS (pH 7.4).
-
Carefully load the reaction mixture onto the top of the column.
-
Elute the column with PBS.
-
Two colored bands should be visible: the first, faster-moving band is the TRITC-conjugated protein, and the second, slower-moving band is the unbound, free 5-TRITC.
-
Collect the fractions corresponding to the first colored band.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 550 nm (A550) using a spectrophotometer.
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A280 - (A550 × 0.32)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M-1cm-1 for human IgG) and 0.32 is a correction factor for the absorbance of 5-TRITC at 280 nm.
-
-
-
Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule:
-
DOL = A550 / (ε_TRITC × Protein Concentration (M))
-
Where ε_TRITC is the molar extinction coefficient of 5-TRITC at 550 nm (~80,000 M-1cm-1).
-
-
An optimal DOL is typically between 2 and 6 for antibodies, ensuring bright fluorescence without causing protein precipitation or loss of function.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | pH of the reaction buffer is too low. | Ensure the pH is between 8.5 and 9.5. |
| Presence of amine-containing buffers (e.g., Tris). | Dialyze the protein into an appropriate amine-free buffer (e.g., carbonate or borate). | |
| 5-TRITC has been hydrolyzed. | Use a fresh stock solution of 5-TRITC dissolved in anhydrous DMSO or DMF. | |
| Protein Precipitation | Degree of labeling is too high. | Reduce the molar ratio of 5-TRITC to protein in the reaction. |
| Protein is unstable at alkaline pH. | Perform the reaction at a lower pH (e.g., 8.5) or for a shorter duration. | |
| Poor Separation of Free Dye | Inappropriate size-exclusion resin. | Use a resin with the correct molecular weight cutoff for your protein. |
| Column was not equilibrated properly. | Ensure the column is fully equilibrated with the elution buffer. |
Application Notes and Protocols for Tetramethylrhodamine-5-isothiocyanate (TRITC) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine-5-isothiocyanate (TRITC) is a bright, orange-fluorescent dye belonging to the rhodamine family of fluorophores. Its isothiocyanate group readily reacts with primary amines on proteins and other biomolecules, making it a versatile tool for fluorescently labeling targets of interest in biological research. In neuroscience, TRITC is widely employed for a variety of applications, including immunofluorescence microscopy to visualize the distribution of specific proteins within neural circuits, and as a tracer to map neuronal connections. Its relatively high photostability and bright fluorescence make it a reliable choice for these applications.[1][2][3] This document provides detailed application notes and protocols for the use of TRITC in neuroscience research.
Photophysical and Chemical Properties of TRITC
A summary of the key properties of TRITC is provided in the table below for easy reference when designing experiments and selecting appropriate filter sets for fluorescence microscopy.
| Property | Value | Source |
| Molecular Weight | 478.97 g/mol | [4] |
| Excitation Maximum (λex) | ~550-557 nm | [1][5] |
| Emission Maximum (λem) | ~572-576 nm | [5] |
| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | High | [1] |
| Reactive Group | Isothiocyanate | [4] |
| Target Functional Group | Primary amines (-NH₂) | [4][6] |
Applications in Neuroscience Research
TRITC has several key applications in the field of neuroscience, primarily centered around its ability to provide high-quality fluorescent labeling of cells and tissues.
Immunofluorescence (IF)
TRITC-conjugated secondary antibodies are commonly used in indirect immunofluorescence to detect the location of a primary antibody bound to a specific antigen within brain tissue. This technique allows for the visualization of protein expression and localization in individual neurons, glial cells, and subcellular compartments. The bright fluorescence of TRITC provides a high signal-to-noise ratio, facilitating clear imaging of neuronal structures.[7][8]
Neuronal Tract Tracing
TRITC, often conjugated to dextran (B179266) molecules of various molecular weights, serves as a powerful tool for anterograde and retrograde neuronal tracing.[9][10]
-
Anterograde Tracing: When injected into a brain region, TRITC-dextran is taken up by neuronal cell bodies and transported down the axons to their terminals. This allows for the mapping of efferent projections from the injected area.[2]
-
Retrograde Tracing: Conversely, when injected at a terminal field, TRITC-dextran can be taken up by axon terminals and transported back to the parent cell bodies, revealing the afferent inputs to that region.[11][12][13]
Labeling of Peptides and Other Biomolecules
The amine-reactive nature of TRITC allows for the labeling of peptides and other biomolecules containing primary amines.[4][6] This is particularly useful for studying the interaction of peptides with neuronal receptors, their uptake into neurons, and their subsequent intracellular trafficking.[14][15][16][17]
Experimental Protocols
The following section provides detailed protocols for the major applications of TRITC in neuroscience research.
Protocol 1: Indirect Immunofluorescence Staining of Free-Floating Brain Sections
This protocol describes the use of a TRITC-conjugated secondary antibody for the detection of a target protein in fixed, free-floating rodent brain sections.
Materials
-
Fixed brain tissue (e.g., 4% paraformaldehyde-perfused)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking Buffer: PBS containing 5-10% normal serum (from the same species as the secondary antibody, e.g., normal donkey serum) and 0.3% Triton X-100
-
Primary Antibody Dilution Buffer: PBS containing 1-5% normal serum and 0.3% Triton X-100
-
Primary antibody (specific to the target protein)
-
TRITC-conjugated secondary antibody (specific to the host species of the primary antibody)
-
DAPI or Hoechst stain for nuclear counterstaining (optional)
-
Antifade mounting medium
-
Microscope slides and coverslips
-
24-well plate
-
Fine paintbrush or hooked glass rod for transferring sections
Workflow Diagram
Procedure
-
Section Preparation: Using a vibratome or cryostat, cut 30-50 µm thick sections from the fixed brain tissue and collect them in PBS in a 24-well plate.
-
Washing: Wash the free-floating sections three times for 10 minutes each with PBS to remove any residual fixative.
-
Blocking: Incubate the sections in Blocking Buffer for 1-2 hours at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the antibodies.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the Primary Antibody Dilution Buffer. Incubate the sections in the primary antibody solution overnight at 4°C with gentle agitation. A typical starting dilution for a primary antibody is 1:500, but this should be optimized for each antibody.[1]
-
Washing: The next day, wash the sections three times for 10 minutes each with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the TRITC-conjugated secondary antibody in the Primary Antibody Dilution Buffer. Typical dilutions range from 1:200 to 1:1000.[8][18] Incubate the sections in the secondary antibody solution for 2 hours at room temperature, protected from light.
-
Washing: Wash the sections three times for 10 minutes each with PBS in the dark to remove unbound secondary antibody.
-
Counterstaining (Optional): For nuclear visualization, incubate the sections in a DAPI (1:1000) or Hoechst solution for 10 minutes at room temperature in the dark.
-
Mounting: Carefully mount the sections onto gelatin-coated microscope slides using a fine paintbrush. Allow the sections to air dry briefly.
-
Coverslipping: Apply a drop of antifade mounting medium to each section and place a coverslip over it, avoiding air bubbles.
-
Imaging: Image the sections using a fluorescence microscope equipped with the appropriate filter set for TRITC (Excitation: ~550 nm, Emission: ~575 nm) and any other fluorophores used.
Protocol 2: Neuronal Tract Tracing with TRITC-Dextran
This protocol provides a general guideline for both anterograde and retrograde neuronal tracing using TRITC-conjugated dextran amines in rodents. The specific parameters will need to be optimized based on the neuronal system under investigation.
Materials
-
TRITC-conjugated dextran amine (e.g., 10,000 MW)
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Microsyringe pump or picospritzer
-
Glass micropipettes (tip diameter 10-20 µm)
-
Surgical tools
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Vibratome or cryostat
-
Fluorescence microscope
Workflow Diagram
Procedure
-
Tracer Preparation: Dissolve the TRITC-conjugated dextran amine in sterile saline or aCSF to a final concentration of 5-10% (w/v). Centrifuge the solution to pellet any undissolved particles.
-
Anesthesia and Surgery: Anesthetize the animal and place it in a stereotaxic frame. Perform the necessary surgical procedures to expose the target brain region.[19]
-
Tracer Injection:
-
Pressure Injection: Load the TRITC-dextran solution into a glass micropipette connected to a microsyringe pump or picospritzer. Lower the pipette to the target coordinates and inject a small volume (e.g., 50-200 nL) over several minutes.[9]
-
Iontophoresis: For more localized injections, use iontophoresis by applying a positive current (e.g., 5 µA, 7 seconds on/off intervals) for 10-15 minutes.[19]
-
-
Post-Injection Survival: Allow for a survival period of 7-14 days to permit axonal transport of the tracer. The optimal survival time depends on the length of the pathway being studied.[5]
-
Tissue Processing:
-
Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde in phosphate (B84403) buffer.
-
Extract the brain and post-fix it in the same fixative overnight at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose (B13894) solution until it sinks.
-
-
Sectioning: Cut 40-50 µm thick sections of the brain using a cryostat or vibratome.
-
Imaging: Mount the sections on slides and coverslip with an aqueous mounting medium. Image the sections using a fluorescence microscope with a TRITC filter set to visualize the labeled neurons and their projections.
Protocol 3: Labeling Peptides with TRITC
This protocol outlines the procedure for labeling a peptide with TRITC via its primary amine groups (N-terminus or lysine (B10760008) side chains).
Materials
-
Peptide with at least one primary amine
-
This compound (TRITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or another amine-containing buffer like Tris)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Workflow Diagram
Procedure
-
Peptide Preparation: Dissolve the peptide in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
TRITC Solution Preparation: Immediately before use, dissolve the TRITC in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[4][6]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TRITC solution to the peptide solution while gently vortexing. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[6]
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to react with any excess TRITC and stop the labeling reaction. Incubate for 30 minutes at room temperature.
-
Purification: Purify the TRITC-labeled peptide from the unreacted dye and unlabeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.[20]
-
Characterization:
-
Mass Spectrometry: Confirm the successful conjugation of TRITC to the peptide by mass spectrometry. The mass of the labeled peptide should increase by the molecular weight of TRITC.[20][21]
-
Spectroscopy: Determine the concentration of the labeled peptide and the degree of labeling by measuring the absorbance at 280 nm (for the peptide) and ~555 nm (for TRITC).
-
Data Presentation
Typical Dilution Ranges for TRITC-Conjugated Secondary Antibodies in Brain Tissue Immunofluorescence
| Application | Host Species | Dilution Range | Reference |
| Immunohistochemistry (Paraffin) | Goat anti-Rabbit | 1:50 - 1:200 | [7] |
| Immunofluorescence/Immunocytochemistry | Goat anti-Rabbit | 1:50 - 1:200 | [7] |
| Immunofluorescence (Free-floating) | Donkey anti-Mouse/Rabbit | 1:400 - 1:1000 | [1] |
| Immunofluorescence (General) | Various | 1:100 - 1:1000 | [8][18] |
Parameters for Neuronal Tracing with TRITC-Dextran
| Parameter | Typical Value/Range | Notes |
| Tracer Concentration | 5-10% (w/v) in sterile saline or aCSF | Higher concentrations can lead to larger injection sites and potential toxicity. |
| Injection Volume | 50 - 200 nL | Dependent on the size of the target structure. |
| Injection Method | Pressure injection or Iontophoresis | Iontophoresis provides more discrete injection sites. |
| Survival Time | 7 - 21 days | Longer survival times are needed for longer pathways.[5] |
| Tissue Section Thickness | 40 - 50 µm | Allows for visualization of labeled cells and processes. |
Conclusion
This compound remains a valuable and widely used fluorescent probe in neuroscience research. Its bright fluorescence, photostability, and reactivity with primary amines make it suitable for a range of applications, from high-resolution immunofluorescence imaging of neuronal proteins to the anatomical mapping of neural circuits. The protocols provided here offer a starting point for researchers to effectively utilize TRITC in their studies. As with any experimental technique, optimization of specific parameters is crucial for achieving high-quality and reproducible results.
References
- 1. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anterograde tracing - Wikipedia [en.wikipedia.org]
- 3. graphviz.org [graphviz.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Neuroanatomical tract-tracing techniques that did go viral - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence - Staining Brain Cryosections [evidentscientific.com]
- 8. Protocol for multiplex fluorescent immunohistochemistry in free-floating rodent brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotinylated dextran: a versatile anterograde and retrograde neuronal tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Retrograde Tracing [labome.com]
- 12. A method for tracing biochemically defined pathways in the central nervous system using combined fluorescence retrograde transport and immunohistochemical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Retrograde Axonal Tract Tracing | Springer Nature Experiments [experiments.springernature.com]
- 14. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. cic.ini.usc.edu [cic.ini.usc.edu]
- 20. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Polysaccharides with 5-TRITC for Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of intestinal permeability is a critical aspect of drug discovery and development, as well as in the study of various gastrointestinal and systemic diseases. Fluorescently labeled polysaccharides, such as Tetramethylrhodamine isothiocyanate (TRITC)-dextran, serve as valuable tools for these investigations.[1][2][3][4] These molecules are hydrophilic, stable over a range of pH values, and are not significantly transported by active cellular processes, making them ideal probes for evaluating the integrity of cellular barriers, like the intestinal epithelium.[1][5] This document provides detailed protocols for the labeling of polysaccharides with 5-TRITC, the purification of the conjugate, and its application in in vitro permeability assays using Caco-2 cell monolayers.
Principle of the Assay
The permeability of an epithelial or endothelial monolayer is assessed by applying the TRITC-labeled polysaccharide to one compartment (apical side, representing the intestinal lumen) of a transwell system and measuring its passage into the other compartment (basolateral side, representing the bloodstream) over time.[1] The amount of fluorescence in the basolateral compartment is directly proportional to the permeability of the cell monolayer.[1]
Key Materials and Reagents
-
Polysaccharide (e.g., Dextran of various molecular weights)
-
5-TRITC (Tetramethylrhodamine B isothiocyanate, mixed isomers)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate Buffer (0.1 M, pH 9.0)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing with an appropriate molecular weight cutoff (MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader with excitation/emission wavelengths of approximately 550/572 nm[1]
Experimental Protocols
Protocol 1: Labeling of Polysaccharides with 5-TRITC
This protocol describes the covalent conjugation of 5-TRITC to a polysaccharide such as dextran. The isothiocyanate group of TRITC reacts with hydroxyl groups on the polysaccharide in an alkaline environment to form a stable thiocarbamoyl linkage.[1]
Procedure:
-
Polysaccharide Solution Preparation: Dissolve the desired polysaccharide (e.g., dextran) in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 10-20 mg/mL.
-
5-TRITC Solution Preparation: Immediately before use, dissolve 5-TRITC in anhydrous DMSO to a concentration of 1 mg/mL.
-
Conjugation Reaction: While gently stirring, add the 5-TRITC solution to the polysaccharide solution. A typical molar ratio is a 20- to 25-fold molar excess of the isothiocyanate-activated fluorophore to the protein. The optimal ratio may need to be determined empirically for different polysaccharides.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Proceed immediately to Protocol 2 to remove unreacted 5-TRITC.
Protocol 2: Purification of TRITC-Labeled Polysaccharide
Purification is essential to remove free, unconjugated 5-TRITC, which could lead to inaccurate permeability measurements. Size-exclusion chromatography is a highly effective method for this purpose.
Procedure:
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.4) according to the manufacturer's instructions.
-
Sample Loading: Carefully load the reaction mixture from Protocol 1 onto the top of the equilibrated column.
-
Elution: Elute the column with PBS (pH 7.4). The TRITC-labeled polysaccharide, being larger, will elute first, while the smaller, unconjugated 5-TRITC molecules will be retained longer.
-
Fraction Collection: Collect fractions and monitor the elution of the labeled polysaccharide by observing the red-colored fractions.
-
Pooling and Storage: Pool the fractions containing the purified TRITC-labeled polysaccharide. The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage, protected from light.[6]
Protocol 3: In Vitro Permeability Assay using Caco-2 Cell Monolayers
This protocol details the use of TRITC-labeled polysaccharides to assess the permeability of a Caco-2 cell monolayer, a widely used in vitro model of the human intestinal epithelium.[7]
Procedure:
-
Caco-2 Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seeding on Transwell Inserts: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Differentiation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.[7]
-
Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be stable and typically greater than 200 Ω·cm² before proceeding with the permeability assay.[8]
-
Preparation for Permeability Assay:
-
Gently wash the apical and basolateral sides of the monolayer twice with pre-warmed (37°C) HBSS.
-
Add fresh, pre-warmed HBSS to the basolateral chamber.
-
-
Application of TRITC-Polysaccharide: Add HBSS containing the TRITC-labeled polysaccharide (e.g., 1 mg/mL) to the apical chamber.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh, pre-warmed HBSS.
-
Fluorescence Measurement: Transfer the collected samples to a black 96-well plate and measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~550 nm, Emission: ~572 nm).[1]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula described in the Data Presentation section.
Data Presentation
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| TRITC Spectral Properties | ||
| Excitation Wavelength | ~550 nm | [1][9] |
| Emission Wavelength | ~572 nm | [1][9] |
| TRITC-Dextran Labeling | ||
| Degree of Substitution (mol TRITC/mol glucose) | 0.001 - 0.008 | [1][9] |
| Caco-2 Permeability Assay Parameters | ||
| Typical Caco-2 Seeding Density | 6 x 10^4 cells/cm² | |
| Caco-2 Differentiation Time | 21 days | [7] |
| Acceptable TEER Value | > 200 Ω·cm² | [8] |
| TRITC-Dextran Concentration | 0.1 - 1 mg/mL | [1] |
| Apparent Permeability Coefficient (Papp) Calculation | ||
| Formula | Papp (cm/s) = (dQ/dt) / (A * C₀) | [10] |
| dQ/dt | Rate of appearance of the substance in the receiver compartment (mol/s) | [10] |
| A | Surface area of the membrane (cm²) | [10] |
| C₀ | Initial concentration in the donor compartment (mol/cm³) | [10] |
Effects of Polysaccharides on Cell Permeability
Certain polysaccharides have been shown to modulate the permeability of epithelial barriers by affecting the expression of tight junction proteins. For instance, chitosan (B1678972) and its derivatives have been reported to influence the expression of claudin-1, occludin, and ZO-1.[11] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is known to increase intestinal permeability.[2][3][12][13]
| Compound | Cell Line | Effect on Permeability | Mechanism of Action | Reference |
| Chitosan Oligosaccharide | IEC-6 | Decreased | Upregulation of tight junction proteins via ERK1/2 signaling pathway | [14] |
| Mucopolysaccharide Polysulphate | HEKa | Decreased | Increased expression of claudin-1 and ZO-1 | [15] |
| Lipopolysaccharide (LPS) | Caco-2 | Increased | Activation of TLR4 signaling pathway, leading to increased MLCK expression | [3][13] |
Visualizations
Caption: Experimental workflow for labeling polysaccharides with 5-TRITC and their use in permeability studies.
Caption: Simplified signaling pathway of LPS-induced increase in intestinal permeability.
References
- 1. chondrex.com [chondrex.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipopolysaccharide-Induced Increase in Intestinal Permeability Is Mediated by TAK-1 Activation of IKK and MLCK/MYLK Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ferulic Acid Ameliorates Lipopolysaccharide-Induced Barrier Dysfunction via MicroRNA-200c-3p-Mediated Activation of PI3K/AKT Pathway in Caco-2 Cells [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FAQs – the most frequently asked questions I TdB Labs AB [tdblabs.se]
- 7. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. TRITC-dextran - TdB Labs [tdblabs.se]
- 10. innpharmacotherapy.com [innpharmacotherapy.com]
- 11. Tight junctions: from molecules to gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Lipopolysaccharide-Induced Increase in Intestinal Epithelial Tight Permeability Is Mediated by Toll-Like Receptor 4/Myeloid Differentiation Primary Response 88 (MyD88) Activation of Myosin Light Chain Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing gut barrier integrity: Upregulation of tight junction proteins by chitosan oligosaccharide through the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of mucopolysaccharide polysulphate on tight junction barrier in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
TRITC in Action: Illuminating the Path for Drug Delivery and Nanoparticle Tracking
Application Note & Protocols for Researchers
Tetramethylrhodamine isothiocyanate (TRITC) is a robust and widely utilized fluorescent dye that serves as a critical tool in the advancement of drug delivery systems and nanoparticle-based therapeutics. Its bright orange-red fluorescence, stable signal across a range of pH values, and ability to covalently label biomolecules and nanoparticles make it an invaluable probe for visualizing and quantifying the journey of therapeutic carriers in biological systems.[1][2] This document provides detailed application notes and experimental protocols for leveraging TRITC in drug delivery and nanoparticle tracking research.
Application Notes
Drug Delivery System Development
TRITC is instrumental in the pre-clinical development of drug delivery systems. By conjugating TRITC to a nanoparticle carrier, researchers can:
-
Visualize Cellular Uptake: Qualitatively and quantitatively assess the internalization of nanoparticles into target cells using fluorescence microscopy and flow cytometry.
-
Track Intracellular Trafficking: Monitor the movement of nanoparticles through endocytic pathways, identifying their localization in various organelles such as endosomes and lysosomes.[3][4] This is crucial for designing carriers that can escape endosomal degradation and deliver their payload to the desired intracellular site.
-
Optimize Targeting Strategies: Evaluate the efficacy of targeting ligands (e.g., antibodies, peptides) attached to the nanoparticle surface by comparing the uptake of targeted versus non-targeted TRITC-labeled nanoparticles.
-
Assess In Vivo Biodistribution: Non-invasively or ex vivo image the accumulation of TRITC-labeled nanoparticles in different organs and tissues over time, providing critical data on targeting efficiency and potential off-target effects.[5][6][7]
Nanoparticle Tracking
The ability to track individual nanoparticles provides granular insights into their behavior and interactions with biological systems. TRITC's bright fluorescence enables:
-
Single-Particle Tracking (SPT): High-resolution fluorescence microscopy techniques can follow the trajectories of individual TRITC-labeled nanoparticles as they interact with and traverse the cellular environment.[8]
-
Understanding Uptake Mechanisms: By analyzing the motion of individual nanoparticles at the cell surface and within the cell, researchers can elucidate the specific endocytic pathways involved in their internalization, such as clathrin-mediated or caveolae-mediated endocytosis.[9][10]
-
Quantifying Transport Dynamics: SPT data can be used to calculate diffusion coefficients and transport velocities, distinguishing between passive diffusion and active, directed transport of nanoparticles within the cell.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the cellular uptake and biodistribution of fluorescently labeled nanoparticles.
Table 1: Cellular Uptake of Fluorescently Labeled Nanoparticles in Vitro
| Nanoparticle Type & Size | Fluorophore | Cell Line | Incubation Time (h) | Uptake Efficiency (% of cells positive) | Mean Fluorescence Intensity (Arbitrary Units) | Reference |
| Polystyrene | FITC | A549 | 24 | >95% | ~10,000 | [11] |
| Silica (50 nm) | FITC | HeLa | 24 | Not specified | ~1,200 | [12] |
| Gold (50 nm) | Not specified | HeLa | Not specified | Not specified | Not specified | [13] |
| PLGA | DiR | KB | 72 | Not specified | Variable based on dye loading | [14] |
| Organosilica | PEI | J774A.1 | Not specified | >90% | ~10^4 | [15] |
Table 2: In Vivo Biodistribution of Fluorescently Labeled Nanoparticles
| Nanoparticle Type & Size | Fluorophore | Animal Model | Time Point (h) | Organ with Highest Accumulation | % Injected Dose per Gram (if available) | Reference |
| PLGA (50 nm) | Not specified | Mouse | 6 | Tumor | Not specified | [6] |
| PLGA (150 nm) | Not specified | Mouse | 6 | Liver | Not specified | [6] |
| Protein-based | Sulfo-Cy5 | Mouse | 5 | Liver, Kidney | Not specified | [5] |
| PLGA | Rhodamine B | Mouse | Not specified | Liver, Spleen | Not specified | [16] |
Table 3: Drug Release Kinetics from Nanoparticles
| Nanoparticle Type | Drug | Release Model | R² Value | Reference |
| Various | 32 different drugs | Reciprocal Powered Time | Not specified | [17] |
| Various | 32 different drugs | Weibull | Not specified | [17] |
| β-CD | Not specified | Various | Not specified | [18] |
| CLS | Docetaxel | Not specified | Not specified | [19] |
Experimental Protocols
Protocol 1: TRITC Labeling of PLGA Nanoparticles
This protocol describes the covalent conjugation of TRITC to the surface of poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
PLGA nanoparticles
-
TRITC (Tetramethylrhodamine B isothiocyanate)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-terminated polyethylene (B3416737) glycol (NH2-PEG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane (MWCO 12 kDa)
-
Centrifuge
Procedure:
-
Nanoparticle Preparation: Synthesize PLGA nanoparticles using a suitable method, such as the solvent diffusion method.[20]
-
Surface Activation: a. Suspend 5 mg of PLGA nanoparticles in an appropriate buffer. b. Add 23 mg of NHS and 153 mg of EDC to the nanoparticle suspension. c. Incubate for 2 hours at room temperature with gentle stirring to activate the carboxyl groups on the PLGA surface.[20]
-
PEGylation: a. Covalently link NH2-PEG-COOH to the activated nanoparticles by adding 10 mg of the PEG reagent. b. Wash the resulting PLGA-PEG-COOH nanoparticles by centrifugation and resuspend in buffer.[20]
-
TRITC Conjugation: a. Activate the carboxyl groups of the PLGA-PEG-COOH nanoparticles again with EDC and NHS as described in step 2. b. Dissolve TRITC in DMSO to prepare a stock solution. c. Add the TRITC solution to the activated nanoparticle suspension. The molar ratio of TRITC to nanoparticles should be optimized. d. Incubate the reaction for 2 hours at room temperature in the dark with gentle stirring.
-
Purification: a. Remove unreacted TRITC and byproducts by dialysis against deionized water for 24-48 hours, with frequent water changes. b. Alternatively, purify the labeled nanoparticles by centrifugation and repeated washing with buffer.
-
Characterization: a. Confirm successful labeling by measuring the fluorescence of the nanoparticle suspension using a spectrophotometer or fluorometer. b. Characterize the size and zeta potential of the TRITC-labeled nanoparticles using dynamic light scattering (DLS).
Protocol 2: Quantification of Nanoparticle Uptake by Flow Cytometry
This protocol details the quantification of TRITC-labeled nanoparticle uptake by cells using flow cytometry.
Materials:
-
TRITC-labeled nanoparticles
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for exponential growth and incubate for 24 hours.[21]
-
Nanoparticle Incubation: a. Replace the culture medium with fresh medium containing various concentrations of TRITC-labeled nanoparticles. b. Incubate the cells with the nanoparticles for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C.[12]
-
Cell Harvesting: a. After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles. b. Detach the cells using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Flow Cytometry Analysis: a. Centrifuge the cells and resuspend them in PBS. b. Analyze the cells on a flow cytometer, exciting with a 488 nm or 561 nm laser and detecting the emission in the appropriate channel for TRITC (typically around 575 nm). c. Gate the live cell population based on forward and side scatter. d. Quantify the percentage of TRITC-positive cells and the mean fluorescence intensity (MFI) of the positive population.[11][22]
Protocol 3: Tracking of TRITC-Labeled Nanoparticles by Confocal Microscopy
This protocol outlines the procedure for visualizing the intracellular trafficking of TRITC-labeled nanoparticles using confocal laser scanning microscopy (CLSM).
Materials:
-
TRITC-labeled nanoparticles
-
Cell line of interest
-
Glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Hoechst 33342 or DAPI for nuclear staining
-
Lysosomal and endosomal markers (e.g., LysoTracker Green, CellLight™ Endosomes-GFP)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Nanoparticle Incubation: a. Replace the medium with fresh medium containing TRITC-labeled nanoparticles. b. Incubate for various time points (e.g., 30 min, 1 h, 4 h, 24 h) to observe the trafficking process.
-
Live-Cell Imaging: a. During the last 30 minutes of incubation, add Hoechst 33342 and/or other organelle markers to the medium. b. Wash the cells with fresh medium. c. Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO2). d. Acquire z-stack images using the appropriate laser lines for TRITC, the nuclear stain, and any other markers.[8][23]
-
Fixed-Cell Imaging (Optional): a. After incubation, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature. b. Permeabilize the cells with 0.1% Triton X-100 in PBS if intracellular antibody staining is required. c. Stain with DAPI for nuclear visualization. d. Mount the coverslip and acquire images.
-
Image Analysis: a. Analyze the z-stacks to determine the 3D localization of the nanoparticles within the cells. b. Assess colocalization of the TRITC signal with endosomal and lysosomal markers to track the intracellular pathway.
Visualizations
References
- 1. Targeting of nanoparticles to the clathrin-mediated endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intracellular Trafficking Network of Protein Nanocapsules: Endocytosis, Exocytosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of particle size on the biodistribution, toxicity, and efficacy of drug-loaded polymeric nanoparticles in chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Particle Tracking for Studying Intracellular Trafficking of Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01127D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The effect of sedimentation and diffusion on cellular uptake of gold nanoparticles [researchrepository.ucd.ie]
- 13. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of cell–nanoparticle interactions and imaging of in vitro labeled cells showing barcorded endosomes using fluorescent thiol-organosilica nanoparticles surface-functionalized with polyethyleneimine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic analysis of drug release from nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PLGA Nanoparticle-Peptide Conjugate Effectively Targets Intercellular Cell-Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Analysis of the Correlation between Cell Size and Cellular Uptake of Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 23. Tracking nanoparticles in three-dimensional tissue-engineered models using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multi-Color Imaging with 5-TRITC and Other Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing multi-color fluorescence imaging using 5-TRITC (Tetramethylrhodamine-5-isothiocyanate) in combination with other commonly used fluorophores. These guidelines are intended to assist researchers in designing and executing robust multi-color imaging experiments for visualizing multiple cellular components or molecular events simultaneously.
Introduction to 5-TRITC in Multi-Color Imaging
5-TRITC is a bright, orange-fluorescent dye belonging to the rhodamine family.[1][2] Its isothiocyanate reactive group allows for stable covalent labeling of primary and secondary amines on proteins and other biomolecules.[3] With an excitation maximum around 544-557 nm and an emission maximum around 570-576 nm, 5-TRITC is well-suited for the 532 nm or 561 nm laser lines commonly found on fluorescence microscopes.[1][2][4][5]
The key to successful multi-color imaging lies in selecting fluorophores with minimal spectral overlap to avoid bleed-through, where the emission of one fluorophore is detected in the channel of another.[6][7][8] Careful selection of fluorophore combinations, appropriate filter sets, and imaging acquisition strategies are crucial for obtaining high-quality, unambiguous data.[6][9]
Fluorophore Selection and Spectral Compatibility
When planning a multi-color experiment with 5-TRITC, it is essential to choose fluorophores with distinct excitation and emission spectra. Below is a table summarizing the spectral properties of 5-TRITC and a selection of compatible fluorophores for multi-color imaging. For optimal results, it is advisable to use a spectrum viewer to visualize the spectral profiles of your chosen fluorophores and select corresponding filter sets that minimize crosstalk.[10]
Table 1: Spectral Properties of 5-TRITC and Compatible Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molecular Weight ( g/mol ) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Common Laser Line (nm) |
| 5-TRITC | 544[4][5] | 572[3][4] | 479.98[4] | 100,000[3] | Not specified | 532, 546, 561 |
| FITC (Fluorescein) | 495 | 518 | 389.38 | 75,000 | 0.92 | 488 |
| Alexa Fluor 488 | 494 | 517 | ~643 | 71,000 | 0.92[10] | 488 |
| DAPI | 345 | 455 | 350.25 | 23,000 | Not specified | 405 |
| Hoechst 33342 | 343 | 483 | 615.99 | 42,000 | Not specified | 405 |
| Alexa Fluor 647 | 650 | 668 | ~1250 | 270,000 | 0.33 | 633, 640, 647 |
| Cy5 | 650 | 670 | ~792 | 250,000 | 0.20 | 633, 640, 647 |
Note: Spectral properties can vary slightly depending on the solvent and conjugation state.
Experimental Protocols
The following protocols provide a general framework for multi-color immunofluorescence staining. Optimization of antibody concentrations, incubation times, and washing steps may be required for specific applications.
General Reagents and Buffers
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or 0.5% Saponin in PBS.[11]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% normal serum from the host species of the secondary antibody in PBS with 0.1% Tween-20 (PBST).[11]
-
Antibody Dilution Buffer: 1% BSA in PBST.
-
Mounting Medium: An anti-fade mounting medium, with or without a nuclear counterstain like DAPI.
Protocol: Sequential Multi-Color Immunofluorescence Staining
This protocol is recommended to minimize cross-reactivity between secondary antibodies when using primary antibodies raised in different species.[11][12]
Step 1: Cell Culture and Fixation
-
Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.[11]
-
Wash the cells three times with PBS for 5 minutes each.
Step 2: Permeabilization
-
Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
Step 3: Blocking
-
Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.
Step 4: Primary Antibody Incubation #1
-
Dilute the first primary antibody in Antibody Dilution Buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBST for 5 minutes each.
Step 5: Secondary Antibody Incubation #1 (e.g., 5-TRITC conjugate)
-
Dilute the 5-TRITC-conjugated secondary antibody (and any other secondary antibodies for the first primary) in Antibody Dilution Buffer. Protect from light from this point forward.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST for 5 minutes each in the dark.
Step 6: Primary Antibody Incubation #2
-
Incubate the cells again with Blocking Buffer for 30 minutes at room temperature to prevent cross-reactivity.
-
Dilute the second primary antibody in Antibody Dilution Buffer.
-
Incubate the cells with the diluted second primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBST for 5 minutes each.
Step 7: Secondary Antibody Incubation #2 (e.g., Alexa Fluor 488 conjugate)
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in Antibody Dilution Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST for 5 minutes each in the dark.
Step 8: Counterstaining and Mounting
-
If a nuclear counterstain is desired, incubate the cells with DAPI or Hoechst in PBS for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and let it dry.
-
Store the slides at 4°C in the dark and image within 24-48 hours for best results.
Visualizations
Experimental Workflow: Sequential Immunofluorescence
Caption: Sequential multi-color immunofluorescence workflow.
Logical Relationship: Spectral Overlap and Bleed-Through
Caption: Spectral overlap leading to bleed-through.
Signaling Pathway: MAPK/ERK Pathway Example
Caption: Simplified MAPK/ERK signaling pathway.
Troubleshooting and Best Practices
-
Minimize Spectral Overlap: Choose fluorophores with the largest possible separation between their emission peaks. Use online spectrum viewers to assess potential overlap.
-
Sequential Imaging: To further reduce bleed-through, acquire images for each fluorophore sequentially, using the optimal excitation and emission settings for each channel individually.[8]
-
Controls are Critical:
-
Secondary Antibody Control: Incubate samples with only the secondary antibodies to check for non-specific binding.
-
Autofluorescence Control: Examine an unstained sample to assess the level of endogenous autofluorescence.
-
Single-Stain Controls: Prepare samples stained with only one fluorophore to correctly set up imaging parameters and, if necessary, perform spectral unmixing.[8]
-
-
Balance Fluorophore Brightness: When labeling proteins of different abundances, use a brighter fluorophore for the less abundant target and a dimmer one for the more abundant target to achieve a more balanced signal.[12]
-
Photobleaching: 5-TRITC, like many fluorophores, is susceptible to photobleaching.[6] Use an anti-fade mounting medium, minimize exposure to excitation light, and use the lowest laser power necessary to obtain a good signal.
-
pH Sensitivity: The fluorescence of some dyes, like FITC, is sensitive to pH. Ensure your buffers are within the optimal pH range for all fluorophores used. Alexa Fluor dyes are generally more stable across a wider pH range.[13]
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 6. optolongfilter.com [optolongfilter.com]
- 7. microscopyfocus.com [microscopyfocus.com]
- 8. benchchem.com [benchchem.com]
- 9. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Five Tips for Better Multicolor Immunofluorescence Staining | Bio-Techne [bio-techne.com]
- 13. qb3.berkeley.edu [qb3.berkeley.edu]
Application Notes: Live-Cell Imaging Using Tetramethylrhodamine-5-isothiocyanate (TRITC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine-5-isothiocyanate (TRITC) is a well-established aminereactive fluorescent dye from the rhodamine family, widely utilized in biological research.[1] It emits a distinct orange-to-red fluorescence, making it a valuable tool for fluorescence microscopy.[2] The isothiocyanate group (-N=C=S) readily reacts with primary amine groups on proteins and other biomolecules under mild alkaline conditions to form stable thiourea (B124793) bonds.[1][3] This property makes TRITC an excellent choice for covalently labeling purified antibodies, proteins, or ligands, which can then be used as specific probes in a variety of applications, including immunofluorescence, flow cytometry, and live-cell imaging.[4]
This document provides detailed protocols for the conjugation of TRITC to proteins and the subsequent use of these conjugates for imaging dynamic processes in living cells. While newer fluorophores may offer greater photostability[4][5], TRITC remains a cost-effective and reliable option for many live-cell imaging experiments.
Properties of TRITC
Understanding the spectral properties of TRITC is critical for designing experiments and selecting appropriate microscope filter sets. The dye is typically excited by the 532 nm or 561 nm laser lines and emits in the orange-red spectrum.[4][5]
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~544-560 nm | [1][5][6] |
| Emission Maximum (Em) | ~570-590 nm | [1][6] |
| Molecular Weight | ~479 g/mol | [3] |
| Reactive Group | Isothiocyanate | [1] |
| Reacts With | Primary Amines (-NH₂) | [3] |
| Common Laser Lines | 532 nm, 561 nm | [4][5] |
| Fluorescence Color | Orange-Red | [2] |
Experimental Protocols
Live-cell imaging with TRITC is typically a multi-stage process that begins with the covalent conjugation of the dye to a protein of interest.
Part 1: Protocol for TRITC Conjugation to an Antibody/Protein
This protocol describes the process of covalently labeling an antibody or other purified protein with TRITC. The reaction is most efficient at a pH of 8.0-9.0 and must be performed in an amine-free buffer to prevent competition with the labeling reaction.[3]
References
- 1. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 2. optolongfilter.com [optolongfilter.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
Application Notes and Protocols for 5-TRITC in In Situ Hybridization Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-TRITC (Tetramethylrhodamine-5-isothiocyanate) for the fluorescent labeling of nucleic acid probes and their application in in-situ hybridization (ISH) experiments. This document outlines the principles of 5-TRITC labeling, detailed experimental protocols, and data presentation for effective results.
Introduction to 5-TRITC in In Situ Hybridization
Fluorescence in situ hybridization (FISH) is a powerful technique that allows for the visualization of specific DNA or RNA sequences within the context of the cell or tissue. The choice of fluorophore is critical for the sensitivity and specificity of the assay. 5-TRITC is an amine-reactive fluorescent dye that belongs to the rhodamine family. It produces a bright orange-red fluorescence, making it a suitable candidate for ISH applications.[1][2][3] Its isothiocyanate group readily reacts with primary amines to form stable thiourea (B124793) bonds, enabling the covalent labeling of amine-modified nucleic acid probes.[1]
Properties of 5-TRITC
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~553-555 nm | [1][2] |
| Emission Maximum (Em) | ~575-580 nm | [1][2] |
| Color | Bright Red-Orange | [1] |
| Reactive Group | Isothiocyanate | [1] |
| Reactivity | Primary Amines | [1] |
Experimental Protocols
I. Labeling of Oligonucleotide Probes with 5-TRITC
This protocol describes the labeling of amine-modified oligonucleotide probes with 5-TRITC. This is a two-step process involving the synthesis of an amine-modified probe and the subsequent coupling with the 5-TRITC dye.
A. Materials:
-
Amine-modified oligonucleotide probe
-
5-TRITC (this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.2 M Sodium Bicarbonate buffer (pH 9.0)
-
Nuclease-free water
-
3 M Sodium Acetate
-
Gel filtration column (e.g., Sephadex G-25)
B. Protocol:
-
Probe Preparation: Resuspend the amine-modified oligonucleotide probe in nuclease-free water to a final concentration of 1 mg/mL.
-
Dye Preparation: Immediately before use, dissolve 5-TRITC in anhydrous DMSO to a concentration of 10 mg/mL. Protect from light.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following:
-
50 µL of the amine-modified oligonucleotide probe solution
-
50 µL of 0.2 M Sodium Bicarbonate buffer (pH 9.0)
-
10 µL of the 5-TRITC solution
-
-
Vortex briefly to mix.
-
Incubate the reaction for 2-4 hours at room temperature in the dark with gentle agitation.
-
-
Purification of the Labeled Probe:
-
To remove unconjugated 5-TRITC, purify the labeled probe using ethanol precipitation or a gel filtration column.
-
Ethanol Precipitation:
-
Add 0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of ice-cold absolute ethanol to the labeling reaction mixture.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).
-
-
Gel Filtration: Follow the manufacturer's instructions for the selected column to separate the labeled probe from the free dye.
-
-
Quantification: Determine the concentration and labeling efficiency of the 5-TRITC labeled probe using a spectrophotometer.
II. In Situ Hybridization using a 5-TRITC Labeled Probe
This protocol provides a general workflow for performing FISH on paraffin-embedded tissue sections. Optimization of fixation, permeabilization, and hybridization conditions may be necessary depending on the sample type and target sequence.
A. Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Phosphate-Buffered Saline (PBS)
-
Proteinase K
-
4% Paraformaldehyde (PFA) in PBS
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
5-TRITC labeled probe
-
Wash Buffers (e.g., 2x SSC, 0.1x SSC)
-
DAPI (4',6-diamidino-2-phenylindole) for counterstaining
-
Antifade mounting medium
B. Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by PBS.[4]
-
-
Permeabilization:
-
Post-Fixation: Fix the sections again with 4% PFA to preserve the cellular morphology.[6]
-
Pre-hybridization: Incubate the slides in hybridization buffer without the probe for at least 1 hour at the hybridization temperature. This step helps to block non-specific binding sites.[6]
-
Hybridization:
-
Denature the 5-TRITC labeled probe by heating it at 95°C for 2 minutes.[4]
-
Apply the denatured probe, diluted in hybridization buffer, to the tissue section.
-
Cover with a coverslip and seal to prevent evaporation.
-
Incubate overnight in a humidified chamber at a temperature optimized for your probe and target (typically between 37°C and 65°C).[7][8]
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slides with increasing stringency to remove unbound and non-specifically bound probes. This typically involves washes with decreasing concentrations of SSC at increasing temperatures.[5]
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an antifade mounting medium to preserve the fluorescence signal.
-
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters for 5-TRITC (Rhodamine filter set) and DAPI.
Data Presentation
To facilitate the comparison of performance, the following table summarizes key quantitative parameters for 5-TRITC and other commonly used fluorophores in ISH. Note that these values can vary depending on the experimental conditions.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability | Signal Intensity |
| 5-TRITC | ~555 | ~580 | Moderate | Moderate | Good |
| FITC | ~495 | ~519 | Moderate | Low | Good |
| Cy3 | ~550 | ~570 | High | High | Very Good |
| Cy5 | ~649 | ~670 | High | High | Excellent |
| Alexa Fluor 555 | ~555 | ~565 | High | High | Excellent |
Mandatory Visualizations
Caption: Workflow for 5-TRITC based in situ hybridization.
Caption: Chemical reaction of 5-TRITC with an amine-modified probe.
Troubleshooting
Common issues in FISH experiments and their potential solutions are outlined below.[5]
| Issue | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | - Inefficient probe labeling- Insufficient probe concentration- Poor probe penetration- Over-fixation of the sample | - Verify labeling efficiency- Increase probe concentration or hybridization time- Optimize permeabilization step (e.g., Proteinase K concentration/time)- Adjust fixation time |
| High Background | - Non-specific probe binding- Insufficient washing- Probe concentration too high | - Increase stringency of post-hybridization washes (higher temperature, lower salt concentration)- Optimize probe concentration- Include blocking agents in the pre-hybridization buffer |
| Uneven or Patchy Signal | - Uneven distribution of probe- Incomplete permeabilization or denaturation- Air bubbles during hybridization | - Ensure uniform application of the probe solution- Optimize permeabilization and denaturation steps for consistency- Be careful to avoid air bubbles when placing the coverslip |
For more advanced signal enhancement, consider using doubly labeled probes, which can significantly increase the fluorescence signal intensity without compromising specificity.[9][10] This involves labeling the oligonucleotide probe at both the 5' and 3' ends.
References
- 1. 5-TRITC | this compound | Dye | TargetMol [targetmol.com]
- 2. abpbio.com [abpbio.com]
- 3. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. edenrcn.com [edenrcn.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. chp.edu [chp.edu]
- 9. Double labeling of oligonucleotide probes for fluorescence in situ hybridization (DOPE-FISH) improves signal intensity and increases rRNA accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
How to reduce background fluorescence with 5-TRITC staining
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to reducing background fluorescence in 5-TRITC (Tetramethylrhodamine-5-isothiocyanate) staining protocols. Find detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols to enhance the quality and reliability of your immunofluorescence results.
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence can significantly impede the accurate detection and analysis of specific signals in immunofluorescence microscopy. The following guide addresses common causes of background noise in 5-TRITC staining and provides targeted solutions.
Issue 1: Non-Specific Antibody Binding
A primary contributor to high background is the non-specific adherence of primary or secondary antibodies to unintended cellular or tissue components.
| Cause | Solution | Experimental Protocol |
| Inadequate Blocking | Insufficient blocking of non-specific binding sites. | Increase blocking time to at least 1 hour at room temperature. Use a blocking solution of 5-10% normal serum from the species in which the secondary antibody was raised.[1][2] For FFPE tissues, a common blocking solution is 5% normal serum with 0.3% Triton X-100 in PBS.[1] |
| Suboptimal Antibody Concentration | Primary or secondary antibody concentration is too high, leading to off-target binding.[3][4] | Perform a titration study to determine the optimal antibody dilution. Start with the manufacturer's recommended dilution and prepare a series of higher dilutions for testing.[5] For many applications, primary antibodies can be diluted between 1:100 and 1:1000.[6] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding to endogenous immunoglobulins in the sample. | Use pre-adsorbed secondary antibodies that have been purified to remove cross-reacting immunoglobulins.[7] Run a "secondary antibody only" control to assess non-specific binding.[4] |
| Hydrophobic and Ionic Interactions | Non-specific binding can be mediated by hydrophobic or ionic forces between antibodies and tissue components. | Include a mild detergent like 0.1-0.25% Triton X-100 or Tween 20 in your antibody dilution and wash buffers to reduce hydrophobic interactions.[8] Adjust the ionic strength of your buffers to minimize ionic interactions. |
Issue 2: Autofluorescence
Autofluorescence is the natural fluorescence emitted by certain biological structures within the sample, which can interfere with the 5-TRITC signal.
| Cause | Solution | Experimental Protocol |
| Endogenous Fluorophores | Molecules such as collagen, elastin, and lipofuscin can autofluoresce, particularly in the green and red spectra.[9] | Treat samples with an autofluorescence quenching agent. For lipofuscin, commercial quenchers like TrueBlack™ can be used.[10][11][12] A common protocol involves a 30-second incubation with 1X TrueBlack™ in 70% ethanol.[10][12] Sudan Black B can also be effective.[13] For aldehyde-induced autofluorescence, treatment with sodium borohydride (B1222165) may help.[13] |
| Fixation-Induced Autofluorescence | Aldehyde fixatives like paraformaldehyde and glutaraldehyde (B144438) can induce autofluorescence. | Minimize fixation time and use the lowest effective concentration of the fixative. Quenching free aldehyde groups with 0.1M Tris or Glycine buffer after fixation can also reduce autofluorescence.[8] |
| Red Blood Cell Autofluorescence | Heme groups in red blood cells are a significant source of autofluorescence. | If possible, perfuse tissues with PBS prior to fixation to remove red blood cells.[14] |
Issue 3: Staining Protocol Deficiencies
Flaws in the experimental procedure can introduce background fluorescence.
| Cause | Solution | Experimental Protocol |
| Insufficient Washing | Inadequate removal of unbound antibodies. | Increase the number and duration of wash steps. Perform at least three washes of 5 minutes each with a buffer containing a mild detergent (e.g., PBST) after primary and secondary antibody incubations.[4][8] |
| Sample Drying | Allowing the tissue section to dry at any stage can cause non-specific antibody binding and crystal formation. | Perform all incubations in a humidified chamber to prevent evaporation.[15] When transferring slides, do so one at a time to minimize air exposure.[2] |
| Suboptimal Permeabilization | Incomplete permeabilization can trap antibodies within the cell, leading to diffuse background. | For intracellular targets, use an appropriate concentration of a permeabilizing agent. A common choice is 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[8][16] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for 5-TRITC?
5-TRITC has an excitation maximum at approximately 541 nm and an emission maximum at around 572 nm. It is crucial to use a microscope equipped with the appropriate filter sets to ensure specific detection and minimize bleed-through from other fluorophores.
Q2: How can I confirm that the background I'm seeing is due to the secondary antibody?
To specifically test for non-specific binding of the secondary antibody, you should run a control experiment where the primary antibody is omitted. In this "secondary only" control, any observed fluorescence can be attributed to the secondary antibody binding non-specifically or to autofluorescence.[4]
Q3: Can the choice of mounting medium affect background fluorescence?
Yes, the mounting medium can influence background levels. It is advisable to use a mounting medium containing an antifade reagent to protect the fluorophore from photobleaching. Some antifade reagents can also help to reduce background fluorescence. Always ensure the mounting medium is fresh and properly stored to prevent the formation of fluorescent artifacts.
Experimental Protocols & Diagrams
A well-defined experimental workflow is critical for reproducible and high-quality immunofluorescence results.
Caption: Detailed immunofluorescence workflow for 5-TRITC staining.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 4. youtube.com [youtube.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 7. bosterbio.com [bosterbio.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. akoyabio.com [akoyabio.com]
- 10. zellbio.eu [zellbio.eu]
- 11. media.cellsignal.cn [media.cellsignal.cn]
- 12. biotium.com [biotium.com]
- 13. clyte.tech [clyte.tech]
- 14. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 15. imperial.ac.uk [imperial.ac.uk]
- 16. arigobio.com [arigobio.com]
Troubleshooting low fluorescence signal with TRITC conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low fluorescence signals in their experiments involving TRITC (Tetramethylrhodamine isothiocyanate) conjugates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not seeing any signal or my fluorescence signal is very weak. What are the possible causes?
A weak or absent fluorescence signal can be attributed to several factors, ranging from the experimental setup to the reagents used. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Troubleshooting Workflow for Low or No Fluorescence Signal
Caption: A step-by-step workflow for troubleshooting low or no fluorescence signal with TRITC conjugates.
Q2: My TRITC signal fades very quickly when exposed to excitation light. What is happening and how can I prevent it?
This phenomenon is called photobleaching, which is the irreversible photochemical destruction of a fluorophore.[1] While TRITC has good photostability, prolonged exposure to high-intensity light can still lead to signal loss.
Strategies to Minimize Photobleaching:
-
Use an Antifade Mounting Medium: This is the most effective way to prevent photobleaching.[1] These reagents scavenge free radicals that cause photodamage.
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the light source.
-
Minimize Exposure Time: Keep the shutter closed when not actively observing or acquiring images. Use the shortest possible exposure times for image capture.[1]
-
Choose a More Photostable Fluorophore: For demanding applications requiring long exposure times, consider using more recent generation dyes like Alexa Fluor® or DyLight™ conjugates, which are generally more photostable than traditional fluorophores like TRITC.
Q3: Could the pH of my buffer be affecting my TRITC signal?
TRITC is known to be relatively insensitive to pH in the physiological range. Its fluorescence is stable between pH 4 and 9, making it a robust choice for a variety of biological applications.[2]
| pH Range | Relative Fluorescence Intensity of TRITC |
| 4.0 - 9.0 | Stable |
Q4: How do I determine the optimal concentration for my primary and secondary antibodies?
Using an incorrect antibody concentration is a common cause of weak signals (too low) or high background (too high). The optimal concentration should be determined by titration for each new antibody and experimental setup.
Recommended Starting Concentrations for Antibody Titration:
| Antibody Type | Application | Recommended Starting Concentration/Dilution |
| Primary Antibody | Cultured Cells | 1-10 µg/mL or 1:100 - 1:1000 dilution of antiserum.[3] |
| Tissue Sections | 0.5–5.0 µg/ml.[4] | |
| Secondary Antibody | General Immunofluorescence | 1-10 µg/mL or a 1:500 - 1:1000 dilution.[4][5] |
Q5: I am observing high background fluorescence. What are the common causes and solutions?
High background can obscure your specific signal. Here are some common causes and how to address them:
-
Non-specific Antibody Binding:
-
Solution: Ensure your blocking step is adequate. Use a blocking buffer containing normal serum from the same species as your secondary antibody (e.g., normal goat serum for a goat anti-mouse secondary).[6]
-
-
Antibody Concentration Too High:
-
Solution: Titrate your primary and secondary antibodies to find the lowest concentration that gives a good specific signal with low background.[6]
-
-
Autofluorescence:
-
Solution: Some tissues and cells have endogenous molecules that fluoresce. View an unstained sample under the microscope to assess the level of autofluorescence.[1] If it is problematic, you can try treating the sample with a quenching agent like sodium borohydride (B1222165) or Sudan Black B.
-
Experimental Protocols
Detailed Protocol for Indirect Immunofluorescence Staining of Cultured Cells
This protocol outlines the steps for staining adherent cells grown on coverslips using a primary antibody and a TRITC-conjugated secondary antibody.
-
Cell Preparation:
-
Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-80%).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding a 4% paraformaldehyde solution in PBS and incubating for 10-20 minutes at room temperature.[5]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If your target antigen is intracellular, incubate the cells with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the TRITC-conjugated secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark to protect the fluorophore from photobleaching.[7]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes.[7]
-
Wash once with PBS.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide using an antifade mounting medium.[1]
-
Seal the edges of the coverslip with nail polish if necessary.
-
Store the slides at 4°C in the dark until imaging.
-
Factors Affecting TRITC Fluorescence Signal
The final fluorescence signal in your experiment is a result of a balance between factors that contribute to the signal and those that diminish it.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. scbt.com [scbt.com]
- 5. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
Optimizing the dye-to-protein ratio for 5-TRITC labeling
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of the dye-to-protein ratio for 5-TRITC (Tetramethylrhodamine-5-isothiocyanate) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for 5-TRITC labeling?
A1: There is no single optimal ratio for all proteins. The ideal molar excess of 5-TRITC to protein depends on the protein's concentration, the number of available primary amines (lysine residues and the N-terminus), and its stability. However, a common starting point for antibodies and other proteins is a 15- to 25-fold molar excess of the isothiocyanate-activated fluorophore.[1][2] It is highly recommended to perform a titration with different dye:protein molar ratios to determine the optimal condition for your specific protein and application.[3]
Q2: What is the Degree of Labeling (DOL) and why is it important?
A2: The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[3][4] Determining the DOL is crucial for several reasons:
-
Consistency: It ensures reproducibility between experiments.[5][6]
-
Sensitivity: A high DOL is often desired for high sensitivity in fluorescence-based assays.[3]
-
Functionality: Over-labeling (a very high DOL) can lead to fluorescence quenching, where dye molecules inhibit each other's signal, or interfere with the protein's biological function, such as an antibody's ability to bind its antigen.[3][6][7] Under-labeling can result in a poor signal-to-noise ratio.[8]
Q3: What is the ideal DOL for a 5-TRITC labeled protein?
A3: The ideal DOL depends on the specific protein and its application. For many proteins, a DOL between 0.5 and 1.0 is recommended to avoid adverse effects on protein function.[8] For antibodies, the optimal DOL typically falls between 2 and 10.[6] A DOL greater than 1 may indicate that some protein molecules have two or more dyes attached, which could compromise function. Conversely, a DOL below 0.5 suggests under-labeling, which can lead to a weak signal.[8]
Q4: How do I calculate the Degree of Labeling (DOL)?
A4: The DOL is calculated using absorbance measurements from a UV-VIS spectrophotometer after removing all unconjugated dye.[5][8] You will need to measure the absorbance of the conjugate at 280 nm (A280) and at the absorbance maximum for TRITC (~555 nm, Amax).[3][5]
The calculation involves two main steps:
-
Calculate the Protein Concentration: The dye absorbs light at 280 nm, so its contribution must be subtracted from the total A280 reading.
-
Calculate the Dye Concentration: This is determined from the absorbance at its maximum wavelength.
The ratio of the molar concentration of the dye to the molar concentration of the protein gives the DOL.[3]
Experimental Protocols
Protocol: Calculating the Degree of Labeling (DOL) for 5-TRITC
This protocol outlines the steps to determine the DOL after the labeling reaction and purification.
Prerequisites:
-
The conjugated protein solution must be free of unconjugated 5-TRITC.[3][5] Use methods like dialysis or gel filtration for purification.[1][9]
-
You must know the molar extinction coefficient (ε) of your specific protein at 280 nm. For a typical IgG, this is ~210,000 M⁻¹cm⁻¹.[10]
Spectrophotometric Constants for Calculation:
| Parameter | Value | Reference |
| 5-TRITC Absorbance Max (λmax) | 555 nm | [3][5] |
| 5-TRITC Molar Extinction Coefficient (ε_dye) | 65,000 M⁻¹cm⁻¹ | [3][5] |
| Correction Factor (CF) at 280 nm | 0.34 | [3][5] |
Procedure:
-
Measure Absorbance: Using a 1 cm pathlength cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A280) and 555 nm (Amax).
-
Calculate Protein Concentration (M):
-
Corrected A280 = A280 - (Amax * CF)
-
Protein Concentration (M) = (Corrected A280 / ε_protein) * Dilution Factor
-
-
Calculate Dye Concentration (M):
-
Dye Concentration (M) = (Amax / ε_dye) * Dilution Factor
-
-
Calculate DOL:
-
DOL = Moles of Dye / Moles of Protein = Dye Concentration (M) / Protein Concentration (M)
-
Troubleshooting Guides
Q5: My Degree of Labeling (DOL) is too low. What went wrong?
A5: A low DOL indicates an inefficient labeling reaction. Several factors could be the cause.
| Possible Cause | Recommended Solution |
| Incorrect pH | The reaction of isothiocyanates with primary amines is most efficient at a pH between 8.0 and 9.0.[2][11][12] Ensure your conjugation buffer (e.g., carbonate/bicarbonate or borate) is within this range.[1][2] |
| Competing Amines | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for the dye, significantly reducing labeling efficiency.[2] Use an amine-free buffer.[2] |
| Insufficient Dye Concentration | The initial dye-to-protein molar ratio may have been too low. Increase the molar excess of 5-TRITC in the reaction.[8] Consider performing a titration series to find the optimal ratio. |
| Inactive Dye | 5-TRITC is sensitive to moisture. Ensure it is stored properly with a desiccant and protected from light.[1] Prepare the dye solution in anhydrous DMSO or DMF immediately before use.[1] |
| Short Reaction Time/Low Temperature | While reactions are often performed at room temperature for 1-2 hours, you can try extending the incubation time or slightly increasing the temperature (e.g., to 37°C) to improve efficiency.[1][2] |
Q6: My protein precipitated during or after the labeling reaction. How can I prevent this?
A6: Protein precipitation can occur due to several factors during conjugation.
| Possible Cause | Recommended Solution |
| High Concentration of Dye/Protein | High concentrations of either the protein or the dye (especially when dissolved in an organic solvent like DMSO) can lead to aggregation.[11] Try reducing the concentration of the reactants. Add the dye solution to the protein solution slowly while stirring.[1] |
| Change in Protein Properties | Capping primary amines with the relatively hydrophobic TRITC molecule alters the protein's surface properties, which can lead to reduced solubility and precipitation.[7][13] |
| Incorrect Buffer Conditions | The buffer composition (e.g., ionic strength, pH) may not be optimal for maintaining your protein's stability. Ensure the buffer conditions are suitable for your specific protein. |
| Over-labeling | Excessive labeling can significantly alter the protein's charge and hydrophobicity, causing it to precipitate.[7] Reduce the dye:protein molar ratio or the reaction time. |
// Define nodes PrepProtein [label="1. Prepare Protein\n(in amine-free buffer, pH 8-9)", fillcolor="#F1F3F4"]; PrepDye [label="2. Prepare 5-TRITC\n(dissolve in anhydrous DMSO/DMF)", fillcolor="#F1F3F4"]; Reaction [label="3. Mix & Incubate\n(e.g., 1-2 hours, room temp, dark)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="4. Purify Conjugate\n(Gel filtration or Dialysis)", fillcolor="#FBBC05"]; Measure [label="5. Measure Absorbance\n(A280 and A555)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="6. Calculate DOL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Labeled Protein", shape=ellipse, fillcolor="#F1F3F4"];
// Define edges (workflow) PrepProtein -> Reaction; PrepDye -> Reaction; Reaction -> Purify; Purify -> Measure; Measure -> Calculate; Calculate -> FinalProduct; } Caption: General workflow for 5-TRITC protein labeling and analysis.
Q7: I see a high fluorescence signal, but my labeled antibody no longer binds to its antigen. What happened?
A7: This is a common issue that arises when the labeling reaction modifies critical amino acids in the antigen-binding site of the antibody.[7] The isothiocyanate group of TRITC reacts with primary amines, primarily on lysine (B10760008) residues. If essential lysine residues are located within the antibody's binding site, their modification by the bulky TRITC dye can sterically hinder or completely block antigen binding.[7]
Solution:
-
Reduce the Degree of Labeling: Lower the dye:protein molar ratio in the conjugation reaction.[7] This reduces the statistical probability of modifying lysines within the binding site.
-
Site-Specific Labeling: If problems persist, consider alternative, site-specific labeling chemistries that target regions of the antibody away from the antigen-binding sites, such as the Fc region.[7]
Q8: How do I effectively remove unconjugated 5-TRITC after the reaction?
A8: Complete removal of free dye is essential for accurate DOL calculation and to prevent high background in downstream applications.[3][5]
-
Gel Filtration (Desalting Columns): This is a highly effective and rapid method. Columns with an appropriate molecular weight cut-off (e.g., 5-7K MWCO) will allow the larger labeled protein to elute while retaining the small, free dye molecules.[1][2]
-
Dialysis: This method involves dialyzing the reaction mixture against a large volume of buffer.[1] It is effective but can be time-consuming and may lead to sample dilution. Ensure several changes of buffer to completely remove the free dye.[5]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Degree of labeling (DOL) step by step [abberior.rocks]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. Protein purification | Abcam [abcam.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. What are the factors that can affect TRITC-dextran conjugation? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Photobleaching of Tetramethylrhodamine-5-isothiocyanate (TRITC) in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Tetramethylrhodamine-5-isothiocyanate (TRITC) during fluorescence microscopy.
Troubleshooting Guide
This section addresses common issues encountered during the imaging of TRITC-labeled samples.
Issue 1: Rapid Signal Loss During Time-Lapse Imaging
Symptoms: The fluorescence intensity of the TRITC signal noticeably decreases over the course of a time-lapse experiment, leading to a poor signal-to-noise ratio in later frames.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Excessive Excitation Light Intensity | Reduce the laser power or illumination intensity to the lowest level that provides a sufficient signal-to-noise ratio.[1][2] Use neutral density filters to attenuate the light source.[1][3] |
| Prolonged Exposure Time | Decrease the camera exposure time for each frame.[1][2] Compensate for shorter exposure by using a more sensitive detector or by increasing the gain, being mindful of potential noise introduction. |
| Continuous Illumination | Use hardware and software solutions to synchronize illumination with camera exposure, ensuring the sample is only illuminated during image acquisition.[1][4] This minimizes "illumination overhead," where the sample is exposed to light without the signal being captured.[4] |
| High Frame Rate | Acquire images only at essential time points to reduce the cumulative light exposure.[1] |
| Oxygen-Mediated Photobleaching | Use an antifade mounting medium containing oxygen scavengers.[1][5] For live-cell imaging, consider using imaging media supplemented with antioxidants like Trolox.[6] |
Issue 2: Low Initial Fluorescence Intensity
Symptoms: The TRITC signal is weak from the beginning of the imaging session, even with fresh samples.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Mounting Medium pH | Ensure the mounting medium has a pH between 8.5 and 9.0, as this range is optimal for rhodamine fluorescence.[7] |
| Quenching by Antifade Reagent | Some antifade reagents can cause an initial drop in fluorescence intensity while providing long-term stability.[8][9] If the initial signal is too low, consider trying a different antifade formulation. |
| Poor Labeling Efficiency | Optimize the TRITC conjugation protocol to ensure efficient labeling of the target molecule. |
| Incorrect Microscope Filter Sets | Verify that the excitation and emission filters on the microscope are appropriate for TRITC (Excitation max ~550-560 nm, Emission max ~570-590 nm).[10] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect TRITC?
A1: Photobleaching is the irreversible destruction of a fluorophore, like TRITC, caused by light exposure.[1][11] When a TRITC molecule absorbs excitation light, it enters an excited electronic state. From this state, it can return to the ground state by emitting a fluorescent photon. However, it can also transition to a highly reactive triplet state. In this triplet state, the fluorophore can react with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.[1][9]
Q2: What are antifade reagents and how do they work?
A2: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[1] Most function as reactive oxygen species scavengers, neutralizing the harmful molecules that cause photobleaching.[9] Common antifade agents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][7][8]
Q3: Which commercial antifade mounting media are recommended for TRITC?
A3: Several commercial mounting media are effective at preserving TRITC fluorescence. The best choice can depend on the specific sample and experimental requirements.
| Commercial Antifade Medium | Key Features |
| VECTASHIELD® | Widely used and extensively published, known for strong anti-fade protection.[5][12] |
| ProLong™ Gold Antifade Mountant | Comes premixed and is reported to not quench fluorescence as much as some other antifades.[9] |
| SlowFade™ Antifade Reagents | Designed to minimize photobleaching and increase fluorophore photostability.[13] |
| MightyMount™ Antifade Mounting Medium | Available in aqueous and hard-setting formulations, with options containing counterstains.[14][15][16] |
Q4: Can I make my own antifade mounting medium?
A4: Yes, do-it-yourself (DIY) antifade mounting media can be a cost-effective option. Here are a couple of common recipes:
N-Propyl Gallate (NPG) Based Medium [17][18]
-
Stock Solution: Prepare a 20% (w/v) solution of n-propyl gallate in dimethyl sulfoxide (B87167) (DMSO).
-
Final Medium: Mix 1 part 10X PBS, 9 parts glycerol (B35011), and 0.1 part of the 20% NPG stock solution. Add dropwise with stirring.
DABCO Based Medium [8]
-
Final Medium: Prepare a solution of 1% (w/v) DABCO in a mixture of 90% glycerol and 10% PBS.
Q5: How can I optimize my microscope settings to minimize photobleaching?
A5: Optimizing imaging parameters is crucial for preserving your TRITC signal.[19]
-
Use the lowest possible light intensity that provides a good signal-to-noise ratio.[1][3]
-
Use appropriate neutral density filters to reduce illumination intensity without changing the spectral quality of the light.[1][3]
-
For multi-color imaging, choose fluorophores with minimal spectral overlap to avoid unnecessary excitation of TRITC when imaging other channels.[3]
-
Consider advanced imaging techniques like multiphoton or light-sheet microscopy for sensitive or thick samples, as they can reduce out-of-focus photobleaching.[1]
Experimental Protocols
Protocol 1: Preparing a DIY N-Propyl Gallate Antifade Mounting Medium
Materials:
-
n-propyl gallate (Sigma P3130 or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
10X Phosphate Buffered Saline (PBS)
-
Glycerol (ACS grade, 99-100% purity)
-
Magnetic stirrer and stir bar
-
50 mL conical tube
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2g of n-propyl gallate in 10 mL of DMSO. This may require gentle warming and vortexing. Note: n-propyl gallate does not dissolve well in aqueous solutions.[17][18]
-
Prepare the mounting medium: In the 50 mL conical tube, thoroughly mix 4.5 mL of glycerol with 0.5 mL of 10X PBS.
-
Add the antifade agent: While rapidly stirring the glycerol/PBS mixture, slowly add 50 µL of the 20% n-propyl gallate stock solution dropwise.
-
Storage: Store the final mounting medium in a light-protected container at -20°C. It is reported to be stable for several months to years.[8]
Visualizations
Caption: The Jablonski diagram illustrating the photobleaching pathway of TRITC.
Caption: A troubleshooting workflow for mitigating TRITC photobleaching.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. biocompare.com [biocompare.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.nau.edu [www2.nau.edu]
- 8. Methods and Tips [bio.umass.edu]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 11. Circumvention of Fluorophore Photobleaching in Fluorescence Fluctuation Experiments: a Beam Scanning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Mounting Media and Antifades | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. MightyMount™ Antifade Fluorescence Mounting Medium with Phalloidin-TRITC (hardset) | Hello Bio [hellobio.com]
- 15. MightyMount™ Antifade Fluorescence Mounting Medium (aqueous) | Hello Bio [hellobio.com]
- 16. MightyMount™ Antifade Fluorescence Mounting Medium with Phalloidin-TRITC (aqueous) | Hello Bio [hellobio.com]
- 17. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 18. researchgate.net [researchgate.net]
- 19. Optimizing imaging parameters for the separation of multiple labels in a fluorescence image - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unbound 5-TRITC After Conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the effective removal of unconjugated 5-TRITC (Tetramethylrhodamine-5-isothiocyanate) from protein solutions following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unbound 5-TRITC after conjugation?
A1: The removal of free, unconjugated 5-TRITC is a critical step for several reasons:
-
Accurate Quantification: The presence of free dye will interfere with spectrophotometric measurements used to determine the degree of labeling (DOL) or protein concentration, leading to inaccurate calculations.[1][2]
-
Reduced Background Signal: Unbound dye can non-specifically bind to surfaces or other molecules in downstream applications (e.g., immunoassays, fluorescence microscopy), resulting in high background noise and reduced assay sensitivity.
-
Cellular Toxicity: Free TRITC can be toxic to cells, potentially confounding results in cell-based assays.
-
Optimal Conjugate Performance: For accurate and reliable experimental results, it is essential that the fluorescence signal originates solely from the dye-conjugated protein.[3]
Q2: What are the most common methods for removing unbound 5-TRITC?
A2: The most widely used methods leverage the size difference between the relatively small 5-TRITC molecule (MW ≈ 479 Da) and the much larger protein conjugate. These techniques include:
-
Gel Filtration Chromatography (Size Exclusion Chromatography): This method separates molecules based on their size.[4][5] Larger molecules (the conjugate) elute first, while smaller molecules (unbound dye) are retained in the porous beads of the chromatography resin and elute later.[4][6]
-
Dialysis: This technique involves placing the conjugation mixture in a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[7] The protein conjugate is retained within the membrane, while the smaller, unbound dye molecules diffuse out into a larger volume of buffer.[7]
-
Precipitation: This method involves adding a precipitating agent (e.g., acetone (B3395972), ethanol (B145695), or trichloroacetic acid) to the conjugation mixture, which causes the protein conjugate to become insoluble and precipitate out of solution.[8] The unbound dye remains in the supernatant and can be removed by centrifugation.[8]
Q3: How do I choose the best method for my experiment?
A3: The choice of method depends on several factors, including the properties of your protein, the required purity, sample volume, and available equipment. The table below provides a comparison to aid in your decision-making.
Comparison of Unbound Dye Removal Methods
| Feature | Gel Filtration Chromatography | Dialysis | Precipitation (Acetone/Ethanol) |
| Principle | Size-based separation[4] | Diffusion across a semi-permeable membrane[7] | Differential solubility |
| Efficiency | High | High (with sufficient buffer changes) | Moderate to High |
| Processing Time | Fast (15-30 minutes for spin columns) | Slow (overnight to 48 hours)[7] | Moderate (1-2 hours) |
| Sample Dilution | Moderate | High | None (sample is concentrated)[8] |
| Protein Recovery | High (typically >90%) | High (typically >90%) | Variable (can be lower due to incomplete resolubilization)[8] |
| Potential Issues | Sample dilution, potential for protein aggregation | Time-consuming, significant sample dilution | Protein denaturation and aggregation, difficulty resolubilizing the pellet[8] |
| Best For | Rapid purification of small to medium sample volumes | Large sample volumes, gentle buffer exchange | Concentrating dilute samples, when protein denaturation is not a concern |
Troubleshooting Guide
Q4: My final conjugate solution still has a strong pink/red color, and the background in my assay is high. What went wrong?
A4: This indicates the presence of residual unbound 5-TRITC.
-
Possible Cause: Inefficient removal of the free dye.
-
Solution:
-
Gel Filtration: Ensure you are using a resin with an appropriate fractionation range for your protein and the dye. If using a spin column, consider passing the eluate through a second, fresh column.[9]
-
Dialysis: The volume of the dialysis buffer should be at least 200-500 times the sample volume.[7] Increase the frequency of buffer changes (e.g., 3-4 changes over 24-48 hours) to maintain a steep concentration gradient and facilitate dye removal.[7][10]
-
Precipitation: After centrifuging and removing the supernatant, perform a second wash of the protein pellet with cold acetone or ethanol to remove any remaining soluble dye.
-
Q5: I have low recovery of my protein conjugate after the purification step. How can I improve this?
A5: Low protein recovery can be a significant issue.
-
Possible Cause (Gel Filtration): Non-specific binding of the protein to the column resin or protein aggregation.
-
Solution:
-
Ensure the buffer used for chromatography has an appropriate ionic strength (e.g., 150 mM NaCl) to minimize ionic interactions.
-
If you suspect aggregation, you can try adding a non-ionic detergent to your buffer.
-
Consider using a different type of gel filtration resin.
-
-
Possible Cause (Dialysis): The molecular weight cutoff (MWCO) of the dialysis membrane may be too large for your protein, or the protein may be binding to the membrane.
-
Solution:
-
Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your protein (e.g., for a 50 kDa protein, use a 10-20 kDa MWCO membrane).
-
Try a different type of membrane material (e.g., regenerated cellulose (B213188) vs. PES).
-
-
Possible Cause (Precipitation): The protein pellet is not fully resolubilizing after precipitation.[8]
-
Solution:
-
Avoid over-drying the pellet, as this can make it very difficult to dissolve.[8]
-
Use a small volume of a suitable buffer and gently pipette or vortex to resuspend the pellet. Sonication in a water bath can sometimes aid in resolubilization.
-
If necessary, use a buffer containing a mild denaturant (e.g., urea, guanidine (B92328) HCl) if it is compatible with your downstream application.
-
Q6: How can I confirm that the unbound dye has been successfully removed?
A6:
-
Visual Inspection: The most straightforward initial check is to observe the color of the eluate or flow-through during purification. For gel filtration, you should see a clear separation of the colored protein band from the slower-migrating, colored free dye band. During dialysis, the dialysis buffer will become colored as the free dye diffuses out.
-
Spectrophotometry: After purification, measure the absorbance of your conjugate solution at 280 nm (for protein) and ~550 nm (for TRITC). A properly purified conjugate will have a characteristic A550/A280 ratio. You can also analyze the final dialysis buffer or the later fractions from gel filtration to ensure there is no detectable absorbance at 550 nm.
-
Thin Layer Chromatography (TLC): Spot a small amount of your final product on a TLC plate and develop it with an appropriate solvent system. The conjugated protein should remain at the origin, while any free dye will migrate up the plate.
Experimental Protocols
Protocol 1: Gel Filtration using a Spin Column
This protocol is suitable for rapid purification of small sample volumes (50-500 µL).
Materials:
-
Pre-packed gel filtration spin column (e.g., Sephadex G-25)
-
Collection tubes
-
Variable-speed centrifuge
-
Purification buffer (e.g., PBS, pH 7.2-7.6)
Methodology:
-
Column Preparation: Gently tap the spin column to resuspend the resin. Remove the top and then the bottom cap. Place the column in a collection tube.
-
Resin Equilibration: Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer. Discard the collected buffer.
-
Add 500 µL of purification buffer to the top of the resin. Centrifuge for 2 minutes at 1,000 x g. Discard the buffer. Repeat this wash step two more times.
-
Sample Application: Place the equilibrated column into a fresh collection tube. Slowly apply the conjugation reaction mixture (up to the column's recommended sample volume) to the center of the resin bed.
-
Elution: Centrifuge the column for 3 minutes at 1,000 x g. The purified protein conjugate will be in the collection tube.
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Protocol 2: Dialysis
This protocol is ideal for larger sample volumes and when a gentle buffer exchange is required.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)
-
Dialysis buffer (e.g., PBS, pH 7.2-7.6)
-
Large beaker or container
-
Magnetic stir plate and stir bar
Methodology:
-
Membrane Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Sample Loading: Carefully load your conjugation reaction mixture into the dialysis tubing/cassette, avoiding the introduction of air bubbles. Securely close the ends.
-
Dialysis: Submerge the sealed dialysis device in a beaker containing dialysis buffer. The buffer volume should be at least 200 times the sample volume.[7] Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
Buffer Changes: Allow dialysis to proceed for 2-4 hours. Discard the dialysis buffer and replace it with fresh buffer.[10]
-
Repeat the buffer change at least two more times over a period of 24-48 hours. A final overnight dialysis is recommended to ensure complete removal of the unbound dye.[10]
-
Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified protein-dye conjugate.
-
Storage: Store the purified conjugate at 4°C, protected from light.
Protocol 3: Acetone Precipitation
This protocol is useful for concentrating the protein conjugate while removing the unbound dye.
Materials:
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Methodology:
-
Pre-chill: Place your protein sample in a microcentrifuge tube and chill on ice.
-
Precipitation: Add at least 4 volumes of ice-cold (-20°C) acetone to your protein sample.[8] Vortex briefly to mix.
-
Incubation: Incubate the mixture at -20°C for at least 60 minutes to allow the protein to precipitate.[8]
-
Centrifugation: Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[8]
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains the unbound dye.
-
Washing (Optional but Recommended): Add 1 volume of cold acetone to the pellet, vortex briefly, and centrifuge again for 5 minutes at 4°C. Discard the supernatant. This step helps to remove any remaining traces of free dye.
-
Drying: Allow the pellet to air-dry for 5-10 minutes. Do not over-dry, as this will make it difficult to redissolve.[8]
-
Resolubilization: Resuspend the protein pellet in a suitable buffer of your choice.
-
Storage: Store the purified conjugate at 4°C, protected from light.
Workflow Visualization
Caption: Workflow for removing unbound 5-TRITC after conjugation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. bio-rad.com [bio-rad.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. Dialysis Methods for Protein Research | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Issues with 5-TRITC solubility and aggregation in aqueous buffers
For researchers, scientists, and drug development professionals utilizing 5-TRITC (Tetramethylrhodamine-5-isothiocyanate), achieving optimal solubility and preventing aggregation in aqueous buffers is critical for successful bioconjugation and downstream applications. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness Observed When Diluting 5-TRITC Stock Solution in Aqueous Buffer
This is the most common issue and typically arises from the low aqueous solubility of 5-TRITC.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of 5-TRITC in the aqueous buffer may be exceeding its solubility limit. It is advisable to prepare a more dilute working solution. |
| Insufficient Mixing | When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. Vortexing or sonicating the solution can help disperse the compound and prevent localized high concentrations that lead to precipitation. |
| Low Co-solvent Concentration | The percentage of the organic solvent (e.g., DMSO) in the final working solution may be too low to maintain solubility. While it is important to keep the co-solvent concentration minimal for biological experiments, a slight increase (e.g., from 0.1% to 0.5% or higher) might be necessary. Always include a vehicle control with the same final co-solvent concentration in your experiments. |
| Inappropriate Buffer pH | The solubility of 5-TRITC can be influenced by the pH of the buffer. For labeling reactions with primary amines, a pH of 8.0-9.0 is recommended for optimal reactivity. However, the stability of the dye in aqueous solutions can be compromised at very high pH. It is recommended to prepare the aqueous working solution immediately before use. |
| Buffer Composition | The ionic strength and other components of your buffer could influence solubility. Calcium and phosphate (B84403) ions in buffers like PBS can sometimes contribute to precipitation. If issues persist, consider using an alternative buffer system. |
Issue 2: Aggregation During Bioconjugation Reaction
Aggregation of the protein or biomolecule during the labeling process can lead to loss of function and inaccurate results.
| Potential Cause | Recommended Solution |
| Hydrophobicity of 5-TRITC | The conjugation of the hydrophobic 5-TRITC molecule to the surface of a protein can increase its overall hydrophobicity, promoting self-association and aggregation. |
| Over-labeling | A high degree of labeling can significantly alter the physicochemical properties of the protein, leading to aggregation. It is recommended to perform a titration to determine the optimal dye-to-protein molar ratio that provides sufficient labeling without causing aggregation. |
| Sub-optimal Buffer Conditions | Incorrect pH or ionic strength can make the protein more susceptible to aggregation during the labeling reaction. Ensure the buffer conditions are optimal for the stability of your specific protein. |
| High Protein Concentration | Higher protein concentrations can increase the likelihood of intermolecular interactions and aggregation. If possible, perform the labeling reaction at a lower protein concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve 5-TRITC?
A1: 5-TRITC is highly soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2][3][4] It also has significant solubility in alcohols like methanol (B129727) and ethanol.[2][3] For bioconjugation, high-purity, anhydrous DMSO or DMF is recommended to prepare a concentrated stock solution.
Q2: What is the solubility of 5-TRITC in aqueous buffers?
A2: 5-TRITC is sparingly soluble in aqueous buffers.[1] To achieve a working concentration in an aqueous buffer, it is recommended to first dissolve the 5-TRITC in DMSO to make a stock solution (e.g., 5 mg/mL) and then dilute this stock into the aqueous buffer of choice with vigorous mixing.[1] The final concentration achievable in the aqueous buffer will depend on the final percentage of DMSO. For example, a 1:1 solution of DMSO:PBS (pH 7.2) can dissolve approximately 0.5 mg/mL of TRITC.[1]
Q3: How should I store 5-TRITC solutions?
A3: 5-TRITC powder should be stored at -20°C, desiccated, and protected from light.[1][4] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for several weeks. It is not recommended to store 5-TRITC in aqueous solutions for more than one day due to its limited stability and potential for hydrolysis and aggregation.[1]
Q4: At what pH should I perform my labeling reaction with 5-TRITC?
A4: The isothiocyanate group of 5-TRITC reacts with primary amines (e.g., on proteins) most efficiently at a mild basic pH, typically between 8.0 and 9.0. Common buffers for this purpose include carbonate-bicarbonate or borate (B1201080) buffers.
Q5: Why is my fluorescent signal weak after labeling?
A5: A weak fluorescent signal can be due to several factors:
-
Low labeling efficiency: Ensure the pH of your reaction buffer is optimal for the conjugation reaction. Also, check that your protein buffer does not contain primary amines (e.g., Tris buffer or ammonium (B1175870) salts) which will compete with your target protein for reaction with the dye.
-
Protein aggregation: Aggregation can lead to quenching of the fluorescent signal.
-
Photobleaching: TRITC, like many fluorophores, is susceptible to photobleaching. Minimize exposure of your labeled samples to light.
-
Incorrect excitation/emission wavelengths: Ensure you are using the correct filter sets for TRITC (Excitation max ~557 nm, Emission max ~576 nm in DMSO).[4]
Quantitative Data Summary
The following table summarizes the solubility of 5-TRITC in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ~5 mg/mL | [1] |
| Dimethylformamide (DMF) | ~5 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water or Salt Solutions | Freely soluble (for TRITC-dextran) |
Note: The solubility of unconjugated 5-TRITC in purely aqueous solutions is very low and not well-documented in quantitative terms. The provided data for the DMSO:PBS mixture is a practical guideline for preparing working solutions.
Experimental Protocols
Protocol 1: Preparation of 5-TRITC Stock Solution
-
Materials:
-
5-TRITC powder
-
Anhydrous, high-purity DMSO or DMF
-
Microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of 5-TRITC powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution by dissolving the 5-TRITC powder in anhydrous DMSO or DMF to a final concentration of 5-10 mg/mL.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
Protocol 2: General Protocol for Antibody Labeling with 5-TRITC
-
Materials:
-
Antibody solution (1-5 mg/mL) in an amine-free buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.0)
-
5-TRITC stock solution (1 mg/mL in anhydrous DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment
-
-
Procedure:
-
Prepare the antibody solution by dialyzing against the carbonate-bicarbonate buffer to remove any primary amine-containing substances.
-
Slowly add a calculated amount of the 5-TRITC stock solution to the antibody solution while gently stirring. A 10- to 20-fold molar excess of TRITC to the antibody is a good starting point.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous gentle stirring.
-
Remove the unreacted 5-TRITC and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled antibody.
-
Measure the absorbance of the conjugate at 280 nm and ~555 nm to determine the protein concentration and the degree of labeling.
-
Visualizations
Logical Relationship for Troubleshooting 5-TRITC Precipitation
Caption: Troubleshooting logic for 5-TRITC precipitation.
Experimental Workflow for Indirect Immunofluorescence Staining
Caption: Workflow for indirect immunofluorescence.
References
- 1. GitHub - pscedu/singularity-graphviz: Graphviz is a package of open-source tools initiated by AT&T Labs Research for drawing graphs specified in DOT language scripts. [github.com]
- 2. pH-dependent fluorescence of thiol-coated CdSe/CdS quantum dots in an aqueous phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of the pH in Reactions of Boric Acid/Borax with Simple Hydroxyl Compounds: Investigation by Raman Spectroscop… [ouci.dntb.gov.ua]
- 4. ibidi.com [ibidi.com]
Effect of pH on Tetramethylrhodamine-5-isothiocyanate fluorescence intensity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the fluorescence intensity of Tetramethylrhodamine-5-isothiocyanate (TRITC) and other similar rhodamine derivatives. This information is intended for researchers, scientists, and drug development professionals using TRITC in their experiments.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence intensity of TRITC?
A1: The fluorescence of rhodamine dyes like TRITC can be influenced by pH. Generally, in acidic environments, the equilibrium of some rhodamine derivatives can shift towards a non-fluorescent, colorless spirolactam form.[1] Conversely, in more neutral to slightly alkaline conditions, the fluorescent, colored quinone form is favored. However, TRITC is considered to be relatively stable over a physiological pH range compared to fluorescein-based dyes.
Q2: Is TRITC a suitable fluorescent probe for experiments in acidic organelles like lysosomes?
A2: While TRITC's fluorescence may be quenched in highly acidic environments, it is still utilized for imaging in acidic organelles. It is crucial to perform control experiments to calibrate the fluorescence intensity as a function of pH to accurately interpret the results. For ratiometric measurements in acidic environments, it is often used in conjunction with a pH-sensitive dye like FITC.
Q3: What is the optimal pH range for maximal TRITC fluorescence?
A3: While TRITC is less sensitive to pH changes than other fluorophores, its fluorescence intensity is generally stable in the physiological pH range of approximately 7.0 to 8.0. Extreme pH values, both acidic and alkaline, can lead to a decrease in fluorescence intensity. For instance, studies on similar rhodamine dyes have shown a decrease in fluorescence intensity at very low pH values.[2]
Q4: Can the buffer composition, aside from pH, affect TRITC fluorescence?
A4: Yes, the composition of the buffer can influence the fluorescence intensity of rhodamine dyes.[3] It is advisable to use the same buffer system when comparing fluorescence intensities across different samples and to be aware that different buffer components can lead to variations in measured fluorescence.
Troubleshooting Guide
Issue 1: Low or no fluorescence signal from TRITC conjugate.
-
Possible Cause: The experimental medium is too acidic, causing quenching of the TRITC fluorescence.
-
Troubleshooting Steps:
-
Measure the pH of your sample medium.
-
If the pH is below 6.0, consider adjusting it to a more neutral range (pH 7.0-7.4) if your experimental conditions permit.
-
Perform a pH calibration curve to determine the fluorescence intensity of your TRITC conjugate at different pH values. This will help you to correct for pH-induced changes in fluorescence.
-
Issue 2: Inconsistent fluorescence intensity between experiments.
-
Possible Cause: Variations in the pH of the buffers or media used in different experiments.
-
Troubleshooting Steps:
-
Ensure that all buffers and media are freshly prepared and that the pH is accurately measured and consistent for each experiment.
-
Use a calibrated pH meter for all measurements.
-
If possible, use a buffer system that is stable and has a strong buffering capacity in your desired pH range.
-
Issue 3: Unexpected changes in fluorescence during live-cell imaging.
-
Possible Cause: The TRITC-labeled molecule is trafficking through cellular compartments with different pH values (e.g., from the neutral cytoplasm to acidic endosomes or lysosomes).
-
Troubleshooting Steps:
-
To confirm this, you can use a ratiometric pH indicator or a pH-insensitive fluorescent probe as a control to distinguish between changes in probe concentration and pH-dependent fluorescence changes.
-
If you are studying a dynamic process, it is essential to create a pH calibration curve within the cellular context to accurately quantify pH changes.
-
Quantitative Data
The fluorescence intensity of rhodamine derivatives is dependent on the pH of the environment. The following table summarizes the relative fluorescence intensity of Tetramethylrhodamine (TAMRA), a close structural analog of TRITC, at various pH values. The data is normalized to the fluorescence intensity at pH 7.4.
| pH | Relative Fluorescence Intensity (%) |
| 2.3 | Increased |
| 3.3 | Increased |
| 5.2 | Increased |
| 6.4 | Stable |
| 7.4 | 100 (Reference) |
Data adapted from a study on GmSA-TAMRA conjugates. It is important to note that the absolute values can vary depending on the specific conjugate and experimental conditions.[2]
Experimental Protocols
Protocol for Measuring the Effect of pH on TRITC Fluorescence Intensity
This protocol outlines the steps to measure the fluorescence intensity of a TRITC-conjugated molecule in solutions of varying pH.
-
Preparation of Buffers:
-
Prepare a series of buffers with different pH values (e.g., from pH 3 to pH 10). A universal buffer system, such as a citrate-phosphate-borate buffer, can be used to cover a wide pH range.
-
Verify the pH of each buffer solution using a calibrated pH meter.
-
-
Sample Preparation:
-
Prepare a stock solution of the TRITC conjugate in a suitable solvent (e.g., DMSO or PBS).
-
Dilute the stock solution to a final working concentration in each of the prepared pH buffers. Ensure the final concentration of the TRITC conjugate is the same in all samples.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer or a fluorescence plate reader to measure the fluorescence intensity of each sample.
-
Set the excitation wavelength to approximately 550 nm and the emission wavelength to approximately 575 nm for TRITC. These values may need to be optimized for your specific instrument and conjugate.
-
Measure the fluorescence intensity of a blank sample (buffer only) for each pH value to subtract the background fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample fluorescence for each pH value.
-
Plot the background-corrected fluorescence intensity as a function of pH.
-
You can normalize the data by expressing the fluorescence intensity at each pH as a percentage of the maximum fluorescence intensity observed.
-
Visualizations
Caption: Experimental workflow for determining the effect of pH on TRITC fluorescence.
Caption: Relationship between pH and the fluorescent state of rhodamine dyes.
References
- 1. Analyzing the fluorescent behavior of rhodamine B regarding pH changes | Poster Board #1901 - American Chemical Society [acs.digitellinc.com]
- 2. Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of TRITC-Labeled Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Tetramethylrhodamine (B1193902) isothiocyanate (TRITC)-labeled antibodies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues with TRITC-labeled antibody stability.
Problem: Weak or No-Fluorescent Signal
A diminished or absent fluorescent signal is a frequent issue. The following flowchart outlines a step-by-step troubleshooting process.
Caption: Troubleshooting workflow for weak or no signal with TRITC-labeled antibodies.
Problem: High Background Staining
Excessive background fluorescence can obscure specific signals. This guide helps identify and mitigate the causes of high background.
-
Inadequate Blocking:
-
Excessive Antibody Concentration:
-
Issue: High concentrations of the primary or secondary antibody can lead to non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.[1]
-
-
Insufficient Washing:
-
Autofluorescence:
-
Issue: Some tissues or cells naturally fluoresce, which can be mistaken for a specific signal.
-
Solution: Observe an unstained sample under the microscope to assess the level of autofluorescence. If present, consider using a different fixation method or employing autofluorescence quenching reagents.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for TRITC-labeled antibodies?
For short-term storage (1-2 weeks), keep the antibody at 4°C in a dark vial or a vial wrapped in aluminum foil. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles. Fluorescently conjugated antibodies should ideally not be frozen without a cryoprotectant.[6]
Q2: How can I minimize photobleaching of my TRITC-labeled antibody?
Photobleaching, the irreversible loss of fluorescence upon light exposure, is a common issue with many fluorophores, including TRITC.[7] To minimize photobleaching:
-
Use an antifade mounting medium for your slides.
-
Minimize the exposure of your samples to the excitation light source during staining and imaging.
-
Consider using more photostable alternatives if photobleaching is severe.[8]
Q3: My TRITC-labeled antibody seems to have aggregated. What can I do?
Antibody aggregation can lead to non-specific staining and reduced antibody activity. To address aggregation:
-
Before use, centrifuge the antibody vial at a low speed (e.g., 10,000 x g for 5 minutes) and use the supernatant.
-
Ensure the storage buffer has an appropriate pH and ionic strength. Deviations from the optimal range can promote aggregation.
-
Avoid high antibody concentrations during storage and in your staining protocol.
Q4: What factors in my experimental buffer can affect the stability and fluorescence of my TRITC-labeled antibody?
The buffer composition is crucial for maintaining the stability and fluorescence of your antibody conjugate. Key factors include:
-
pH: The fluorescence of TRITC can be pH-sensitive. It is generally recommended to use a buffer with a pH between 7.0 and 8.5.
-
Ionic Strength: Extremes in ionic strength can lead to antibody aggregation or denaturation. A physiological salt concentration (e.g., 150 mM NaCl) is typically suitable.
-
Additives: Avoid using components in your buffer that can quench fluorescence or react with the fluorophore.
Quantitative Data
Comparison of Common Red-Orange Fluorophores
This table provides a comparison of the key photophysical properties of TRITC and two common alternatives, Alexa Fluor 555 and Cy3. Brighter fluorophores with higher quantum yields and extinction coefficients, and greater photostability, can provide a better signal-to-noise ratio in imaging experiments.
| Feature | TRITC | Alexa Fluor 555 | Cy3 |
| Excitation Max (nm) | ~552-557 | 555 | ~550 |
| Emission Max (nm) | ~576-590 | 565 | ~570 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~85,000 | ~150,000 | ~150,000 |
| Quantum Yield | ~0.2-0.4 | ~0.1 | ~0.15-0.3 |
| Photostability | Good | Excellent | Good |
Note: Values can vary depending on the conjugation and the local environment.[9][10][11][12][13][14][15][16][17] Alexa Fluor 555 is known for its superior brightness and photostability compared to TRITC and Cy3.[9][10]
Experimental Protocols
Protocol 1: Accelerated Stability Study of TRITC-Labeled Antibodies
This protocol is designed to assess the stability of a TRITC-labeled antibody under stressed conditions to predict its long-term shelf life.
1. Materials:
- TRITC-labeled antibody
- Storage buffer (e.g., PBS, pH 7.4)
- Incubators set at 4°C, 25°C, and 40°C
- Microcentrifuge tubes
- Spectrophotometer or fluorometer
- Size-exclusion chromatography (SEC-HPLC) system (optional)
- Dynamic Light Scattering (DLS) instrument (optional)
2. Methodology:
- Aliquot the TRITC-labeled antibody into multiple microcentrifuge tubes.
- Designate a set of aliquots for each temperature condition (4°C as control, 25°C for real-time, and 40°C for accelerated stability).
- Place the aliquots in their respective incubators.
- At designated time points (e.g., Day 0, Week 1, Week 2, Week 4, Week 8), remove one aliquot from each temperature condition for analysis.
- Functional Analysis: Perform a functional assay (e.g., ELISA or immunofluorescence staining) to assess the antibody's binding activity. Compare the signal intensity of the stressed samples to the 4°C control.
- Spectroscopic Analysis: Measure the absorbance and fluorescence of the antibody solution to check for changes in the fluorophore.
- (Optional) Biophysical Analysis:
- SEC-HPLC: Analyze the samples to detect the formation of aggregates or fragments.
- DLS: Measure the size distribution of the antibody to detect the presence of aggregates.
Protocol 2: Assessment of Antibody Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique to measure the size distribution of particles in a solution and is highly effective for detecting antibody aggregation.
1. Materials:
- TRITC-labeled antibody solution
- Low-volume cuvettes
- DLS instrument
2. Methodology:
- Centrifuge the antibody solution at 10,000 x g for 5-10 minutes to remove any large, pre-existing aggregates or dust particles.
- Carefully transfer the supernatant to a clean, dust-free DLS cuvette.
- Place the cuvette in the DLS instrument.
- Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle). For proteins, a scattering angle of 90° or higher is often recommended.
- Acquire the data according to the instrument's software instructions.
- Analyze the correlation function to obtain the size distribution profile. The presence of larger species in addition to the monomeric antibody peak indicates aggregation.
Visualizations
Caption: Key factors influencing the stability of TRITC-labeled antibodies.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. optolongfilter.com [optolongfilter.com]
- 7. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Alexa Fluor 555 Dye | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arxiv.org [arxiv.org]
- 12. Quantum Yield [Alexa Fluor 555] | AAT Bioquest [aatbio.com]
- 13. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 17. Spectral properties of tetramethylrhodamine (TRITC). | AAT Bioquest [aatbio.com]
Technical Support Center: 5-TRITC Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with 5-TRITC (Tetramethylrhodamine-5-isothiocyanate) labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question: Why is my 5-TRITC labeling efficiency low or non-existent?
Answer: Low or no labeling efficiency with 5-TRITC can stem from several factors throughout the experimental workflow. Here are the most common causes and their solutions:
-
Incorrect Reaction Buffer: The pH of the reaction buffer is critical for the conjugation of 5-TRITC to primary amines on your target molecule. The reaction is most efficient at a pH between 8.0 and 9.0.[1][2] Using a buffer with a pH outside this range can significantly reduce labeling efficiency. Additionally, ensure your buffer is free of primary amines, such as Tris or glycine, as these will compete with your target protein for conjugation to the dye.[1][2][3]
-
Suboptimal Dye-to-Protein Ratio: The molar ratio of 5-TRITC to your protein is a key parameter to optimize. A common starting point is a 10-20 fold molar excess of the dye.[4] An insufficient amount of dye will result in low labeling, while an excessive amount can lead to protein precipitation and fluorescence quenching.[2][4]
-
Inactive 5-TRITC Reagent: 5-TRITC is sensitive to light and moisture.[5][6] Improper storage or repeated freeze-thaw cycles can lead to hydrolysis of the isothiocyanate group, rendering it inactive. Always store 5-TRITC desiccated at -20°C and protected from light.[5][6][7] It is also recommended to prepare the dye solution fresh in anhydrous DMSO immediately before use.[1][4]
-
Presence of Competing Nucleophiles: Contaminants with primary or secondary amines in your protein solution, such as ammonium (B1175870) salts or other proteins (e.g., BSA, gelatin), will compete with your target for labeling.[3] Ensure your protein of interest is highly purified.[3]
-
Protein Instability: The labeling conditions, such as pH or the addition of organic solvent (DMSO), might compromise the stability of your protein, leading to aggregation or precipitation.[4][8] If you observe precipitation, consider reducing the dye-to-protein ratio, decreasing the reaction time, or performing the reaction at a lower temperature (e.g., 4°C).[4]
Question: How can I determine the degree of labeling (DOL) for my 5-TRITC conjugate?
Answer: The degree of labeling (DOL), which represents the average number of dye molecules per protein molecule, can be calculated using spectrophotometry. You will need to measure the absorbance of your purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-TRITC (~555 nm). The following formula can be used for the calculation:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of 5-TRITC at its absorbance maximum.
-
CF is the correction factor for the dye's absorbance at 280 nm.
It is important to note that the microenvironment of the conjugated dye can affect its extinction coefficient. For highly accurate measurements, it may be necessary to denature the protein in a solution like 6 M guanidine (B92328) hydrochloride before taking spectrophotometric readings.[9]
Question: My labeled protein appears to have precipitated. What can I do?
Answer: Protein precipitation during or after labeling is often a sign of over-labeling or protein instability under the reaction conditions.[4] Here are some troubleshooting steps:
-
Reduce the Molar Excess of 5-TRITC: High degrees of labeling can alter the protein's solubility. Decrease the dye-to-protein ratio in your next experiment.
-
Modify Reaction Conditions: Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce over-labeling.[4]
-
Buffer Optimization: Ensure the pH of your buffer is optimal for both the labeling reaction and the stability of your specific protein. You can also consider adding stabilizing agents like glycerol (B35011) to your storage buffer.[4]
Quantitative Data Summary
For successful 5-TRITC labeling, several quantitative parameters are crucial. The table below summarizes the key recommended values.
| Parameter | Recommended Value | Notes |
| Reaction pH | 8.0 - 9.0 | Critical for the reaction between the isothiocyanate group and primary amines.[1][2] |
| Molar Excess of 5-TRITC | 10 - 20 fold | This is a starting point and should be optimized for each specific protein.[4] |
| Protein Concentration | 1 - 2 mg/mL | Higher concentrations are generally preferred for efficient labeling.[3] |
| Incubation Time | 1 - 2 hours at RT or overnight at 4°C | The optimal time can vary depending on the protein and desired DOL.[4] |
| Excitation/Emission Maxima | ~555 nm / ~580 nm | These are the approximate spectral properties of 5-TRITC conjugates.[10] |
Experimental Protocols
General Protocol for 5-TRITC Labeling of Proteins
This protocol provides a general guideline. Optimization may be required for your specific protein.
-
Protein Preparation:
-
5-TRITC Solution Preparation:
-
Immediately before use, dissolve 5-TRITC in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL.[1][11] Protect the solution from light.
-
-
Labeling Reaction:
-
Purification of the Labeled Protein:
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) using spectrophotometry.
-
Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.[4]
-
Visualizations
Caption: Troubleshooting workflow for low 5-TRITC labeling efficiency.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. benchchem.com [benchchem.com]
- 5. adipogen.com [adipogen.com]
- 6. This compound (5-TRITC; G isomer) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 7. 5-TRITC (this compound) | Abcam [abcam.com]
- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining the extent of labeling for tetramethylrhodamine protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-TRITC | this compound | Dye | TargetMol [targetmol.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Guanidine Hydrochloride Treatment for TRITC Labeling Extent Determination
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing guanidine (B92328) hydrochloride to accurately determine the extent of Tetramethylrhodamine (B1193902) B isothiocyanate (TRITC) labeling on proteins.
Frequently Asked Questions (FAQs)
Q1: Why is guanidine hydrochloride used to determine the TRITC labeling extent?
A1: Guanidine hydrochloride is a strong chaotropic agent that effectively denatures proteins.[1][2] This unfolding process is crucial because the spectral properties of TRITC can be influenced by its microenvironment on the protein surface. Denaturation with guanidine hydrochloride exposes the TRITC molecules to a uniform solvent environment, minimizing these microenvironment-dependent effects and allowing for a more accurate spectrophotometric measurement of the dye concentration.[3]
Q2: How does protein denaturation with guanidine hydrochloride improve the accuracy of the dye-to-protein (D/P) ratio?
A2: The absorbance spectrum and extinction coefficient of TRITC can vary depending on its location on the folded protein. By denaturing the protein in 6 M guanidine hydrochloride, the TRITC molecules are moved into a consistent environment, which leads to a more uniform absorbance and a more reliable extinction coefficient for calculating the dye concentration.[3] This minimizes errors in the determination of the D/P ratio, also known as the degree of labeling (DOL).
Q3: What is the optimal concentration of guanidine hydrochloride for this procedure?
A3: A concentration of 6 M guanidine hydrochloride is widely reported to be effective for the complete denaturation of most proteins, ensuring that the conjugated TRITC is fully exposed to the solvent.[3][4]
Q4: Can I use other denaturants like urea (B33335)?
A4: While urea is also a protein denaturant, guanidine hydrochloride is generally considered to be a stronger and more effective denaturing agent.[4] For the specific purpose of obtaining accurate and reproducible TRITC labeling extent, 6 M guanidine hydrochloride is the recommended and validated reagent.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible D/P ratios | Incomplete protein denaturation. | Ensure the final concentration of guanidine hydrochloride is 6 M and allow for sufficient incubation time (e.g., 1 hour) for complete denaturation.[4] |
| Presence of aggregated protein in the sample. | Centrifuge the sample after denaturation to pellet any insoluble material before taking absorbance measurements. | |
| Inaccurate spectrophotometer readings. | Ensure the spectrophotometer is properly calibrated. Use a matched cuvette for blank and sample readings. Dilute the sample if the absorbance reading is outside the linear range of the instrument (typically > 2.0). | |
| Precipitation of the protein upon addition of guanidine hydrochloride | The protein may have low solubility in the final buffer conditions. | While guanidine hydrochloride generally increases the solubility of unfolded proteins, ensure the buffer composition is appropriate.[2] Consider performing a small-scale test to check for solubility issues. |
| Calculated D/P ratio seems too high or too low | Incorrect extinction coefficients used in the calculation. | Use the specific extinction coefficient for TRITC in 6 M guanidine hydrochloride. The extinction coefficient for TRITC bound to a protein in 6 M guanidine hydrochloride has been determined to be approximately 6.96 x 10⁴ M⁻¹cm⁻¹.[3] |
| Incomplete removal of free, unconjugated TRITC. | Ensure that all unbound TRITC has been removed from the protein conjugate by methods such as dialysis or gel filtration before performing the denaturation and measurement steps.[5][6] The presence of free dye will lead to an overestimation of the D/P ratio. | |
| Contribution of dye absorbance at 280 nm to the protein concentration measurement. | Use a correction factor to account for the absorbance of TRITC at 280 nm when calculating the protein concentration. |
Quantitative Data Summary
The following table summarizes the key spectrophotometric constants required for calculating the degree of TRITC labeling in the presence of guanidine hydrochloride.
| Parameter | Value in 6 M Guanidine Hydrochloride | Reference |
| TRITC Molar Extinction Coefficient (ε_dye) at ~555 nm | 6.96 x 10⁴ M⁻¹cm⁻¹ | [3] |
| Correction Factor (CF) for TRITC at 280 nm | 0.34 | [7] |
Experimental Protocols
Detailed Methodology for Determining TRITC Labeling Extent
This protocol outlines the steps to determine the dye-to-protein (D/P) ratio of a TRITC-labeled protein using guanidine hydrochloride.
Materials:
-
TRITC-labeled protein conjugate (with all free dye removed)
-
8 M Guanidine Hydrochloride solution
-
Conjugation buffer (e.g., 100 mM carbonate/bicarbonate buffer, pH 9.0)
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the TRITC-labeled protein in the conjugation buffer.
-
Prepare a concentrated stock solution of guanidine hydrochloride (e.g., 8 M).
-
-
Denaturation:
-
In a microcentrifuge tube, mix the TRITC-labeled protein solution with the 8 M guanidine hydrochloride stock solution to achieve a final guanidine hydrochloride concentration of 6 M. For example, mix 3 parts of the 8 M guanidine hydrochloride solution with 1 part of the protein solution.
-
Incubate the mixture at room temperature for at least 1 hour to ensure complete denaturation of the protein.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the denatured protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of TRITC, which is approximately 555 nm (A₅₅₅).
-
Use a solution of 6 M guanidine hydrochloride in the conjugation buffer as the blank.
-
If the absorbance values are too high (e.g., > 2.0), dilute the sample with the 6 M guanidine hydrochloride buffer and record the dilution factor.
-
-
Calculation of Degree of Labeling (D/P Ratio):
a. Calculate the molar concentration of the protein ([Protein]):
- First, correct the absorbance at 280 nm for the contribution of the TRITC dye:
- Corrected A₂₈₀ = A₂₈₀ - (A₅₅₅ x Correction Factor for TRITC at 280 nm)
- Then, use the Beer-Lambert law to find the protein concentration:
- [Protein] (M) = Corrected A₂₈₀ / (ε_protein x path length in cm)
- Where ε_protein is the molar extinction coefficient of the specific protein at 280 nm.
b. Calculate the molar concentration of TRITC ([TRITC]):
- [TRITC] (M) = A₅₅₅ / (ε_TRITC_in_GuHCl x path length in cm)
- Use the extinction coefficient for TRITC in 6 M guanidine hydrochloride (6.96 x 10⁴ M⁻¹cm⁻¹).[3]
c. Calculate the Dye-to-Protein (D/P) Ratio:
- D/P Ratio = [TRITC] / [Protein]
Visualizations
Caption: Workflow for determining TRITC labeling extent using guanidine hydrochloride.
References
- 1. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Determining the extent of labeling for tetramethylrhodamine protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing Conformational Stability and Dynamics of Erythroid and Nonerythroid Spectrin: Effects of Urea and Guanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing 5-TRITC Fluorescence After Fixation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the impact of different fixation methods on 5-TRITC (Tetramethylrhodamine-5-isothiocyanate) fluorescence and offers troubleshooting for common issues encountered during immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: Which fixation method is best for preserving 5-TRITC fluorescence?
A1: Both paraformaldehyde (PFA) and methanol (B129727) fixation can be used with 5-TRITC, but they may have different effects on fluorescence intensity and sample morphology. PFA is a cross-linking fixative that generally provides good preservation of cellular structure.[1] Methanol is a precipitating fixative that can sometimes improve antigen accessibility but may also alter cell morphology.[1][2] The optimal method often depends on the specific antigen and experimental goals. It is recommended to test both methods to determine which yields the best results for your particular experiment.
Q2: Why is my 5-TRITC signal weak after fixation?
A2: A weak 5-TRITC signal after fixation can be caused by several factors:
-
Suboptimal Fixation: The fixation protocol may not be suitable for your specific target, potentially masking the epitope or altering the fluorophore's environment.
-
Photobleaching: 5-TRITC, like all fluorophores, is susceptible to photobleaching, especially with prolonged exposure to excitation light.[3]
-
Incorrect Antibody Concentrations: If using indirect immunofluorescence, the concentrations of primary or secondary antibodies may be too low.
-
Low Target Abundance: The protein of interest may be expressed at low levels in your sample.
Q3: How can I reduce high background fluorescence in my 5-TRITC staining?
A3: High background can obscure your specific signal. Here are some common causes and solutions:
-
Non-specific Antibody Binding: The primary or secondary antibodies may be binding non-specifically to other cellular components. Ensure you are using an appropriate blocking solution (e.g., normal serum from the same species as the secondary antibody).
-
Autofluorescence: Some cell types or tissues exhibit natural fluorescence. Using a proper control (an unstained sample) can help you assess the level of autofluorescence.
-
Fixative-Induced Autofluorescence: Aldehyde fixatives like PFA can sometimes increase autofluorescence.[4] Using fresh, high-quality PFA solution and keeping fixation times to a minimum can help.
Q4: Can the fixation method affect the specificity of my staining?
A4: Yes. Methanol fixation can sometimes unmask epitopes that are hidden by PFA fixation.[2] Conversely, the denaturing effect of methanol can sometimes destroy certain epitopes. Therefore, the choice of fixative can influence which cellular structures are labeled.
Troubleshooting Guides
Issue 1: Weak or No 5-TRITC Signal
| Potential Cause | Recommended Solution |
| Inappropriate Fixation Method | Test both paraformaldehyde and cold methanol fixation to determine the optimal method for your antibody and antigen.[1] |
| Over-fixation | Reduce the fixation time. Prolonged fixation, especially with PFA, can mask epitopes.[4] |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium.[3] |
| Suboptimal Antibody Dilution | Perform a titration of your primary and secondary antibodies to find the optimal concentrations. |
| Low Antigen Expression | Consider using a signal amplification method, such as a brighter secondary antibody conjugate or a tyramide signal amplification (TSA) kit. |
Issue 2: High Background Staining
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin, normal serum). |
| Non-specific Secondary Antibody Binding | Ensure your secondary antibody is highly cross-adsorbed against the species of your primary antibody. Run a "secondary antibody only" control. |
| Fixative-Induced Autofluorescence | Use fresh, methanol-free paraformaldehyde. Consider a sodium borohydride (B1222165) treatment after PFA fixation to reduce aldehyde-induced autofluorescence. |
| Drying of the Sample | Do not allow the sample to dry out at any stage of the staining protocol. |
Quantitative Data Summary
While direct quantitative comparisons of 5-TRITC fluorescence intensity after different fixation methods are not extensively available in the literature, the following table provides an illustrative summary based on general observations for rhodamine-based dyes and other common fluorophores. Actual results may vary depending on the specific experimental conditions.
| Fixation Method | Relative Fluorescence Intensity (Illustrative) | Advantages | Disadvantages |
| 4% Paraformaldehyde (PFA) | Good to Excellent | - Good preservation of cellular morphology.[1]- Generally compatible with a wide range of antibodies. | - Can mask some epitopes.[1]- May induce some autofluorescence.[4] |
| Cold Methanol (-20°C) | Fair to Good | - Can improve accessibility to some intracellular antigens.[2]- Often results in a "cleaner" background. | - Can alter cellular and subcellular morphology.[2]- May reduce the signal of some fluorophores.[5] |
| Sequential PFA and Methanol | Good | - Combines the morphological preservation of PFA with the permeabilization of methanol.[6] | - The additional steps can increase the complexity of the protocol. |
Note: The relative fluorescence intensity is an approximation and should be empirically determined for your specific system.
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation for 5-TRITC Staining
-
Cell Preparation: Grow cells on sterile coverslips in a petri dish to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).
-
Fixation: Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required for intracellular targets): Add 0.1% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the 5-TRITC conjugated secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the fluorescence using a microscope with the appropriate filter set for 5-TRITC (Excitation/Emission: ~557/576 nm).
Protocol 2: Cold Methanol Fixation for 5-TRITC Staining
-
Cell Preparation: Grow cells on sterile coverslips in a petri dish to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation and Permeabilization: Add ice-cold 100% methanol (-20°C) to the cells and incubate for 10 minutes at -20°C.[2]
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the 5-TRITC conjugated secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the fluorescence using a microscope with the appropriate filter set for 5-TRITC (Excitation/Emission: ~557/576 nm).
Visualizations
Caption: Paraformaldehyde (PFA) Fixation and Staining Workflow.
Caption: Cold Methanol Fixation and Staining Workflow.
Caption: Troubleshooting Logic for 5-TRITC Staining Issues.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. sysy.com [sysy.com]
- 3. optolongfilter.com [optolongfilter.com]
- 4. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Sequential paraformaldehyde and methanol fixation for simultaneous flow cytometric analysis of DNA, cell surface proteins, and intracellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
How to choose the right filter set for TRITC imaging
This technical support center provides guidance on selecting the appropriate filter set for Tetramethylrhodamine isothiocyanate (TRITC) imaging. It includes troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission wavelengths of TRITC?
TRITC is a fluorescent dye that is most efficiently excited by light in the green-to-yellow range of the spectrum and emits fluorescence in the orange-to-red range.[1] The precise excitation and emission maxima can vary slightly depending on the solvent and conjugation to other molecules, but they are generally in the following ranges:
Q2: What are the key components of a TRITC filter set?
A standard fluorescence filter set for TRITC consists of three main components:
-
Excitation Filter: This filter selectively transmits light in the excitation range of TRITC, typically around 530-560 nm.[5]
-
Dichroic Mirror (or Beamsplitter): This component reflects the excitation light towards the sample and transmits the emitted fluorescence from the sample to the detector. The cut-on wavelength for a TRITC dichroic mirror is typically around 570 nm.[5]
-
Emission Filter (or Barrier Filter): This filter is placed in the imaging path to block the excitation light and any unwanted background noise, allowing only the TRITC emission signal (typically 590-650 nm) to reach the detector.[5]
Q3: Can I use a filter set designed for another fluorophore with TRITC?
While it might be possible in some cases, it is generally not recommended. Using a filter set that is not specifically designed for TRITC can lead to suboptimal performance, including low signal intensity and high background.[6] The excitation and emission filters may not align perfectly with TRITC's spectral profile, resulting in inefficient excitation and collection of the emitted light.
Q4: How does spectral overlap with other fluorophores affect TRITC imaging?
Spectral overlap, or bleed-through, occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another fluorophore in a multi-color experiment.[1] This can lead to false-positive signals and inaccurate data. When using TRITC in combination with other dyes, it is crucial to select fluorophores with distinct excitation and emission spectra to minimize this effect.
Troubleshooting Guide
Problem: Weak or no TRITC signal
| Possible Cause | Troubleshooting Step |
| Incorrect filter set | Verify that the installed filter set is appropriate for TRITC's excitation and emission spectra. |
| Light source issue | Check if the lamp is properly aligned and has not exceeded its lifespan. Ensure the shutter is open.[7] |
| Low fluorophore concentration | Ensure that the TRITC-conjugated molecule is present at a sufficient concentration in the sample. |
| Photobleaching | Reduce the exposure time and excitation light intensity to minimize fading of the fluorescent signal.[1] |
| Incorrect imaging settings | Optimize camera settings, such as exposure time and gain, to enhance signal detection.[8] |
Problem: High background or poor signal-to-noise ratio
| Possible Cause | Troubleshooting Step |
| Autofluorescence | Include an unstained control sample to assess the level of background fluorescence from the sample itself.[8] |
| Non-optimal filter set | A filter set with wide bandwidths can allow more background light to pass through. Consider using a filter set with narrower bandpass filters to reduce background.[9] |
| Ambient light leakage | Ensure that the microscope is properly shielded from room light.[10] |
| Dirty optics | Clean the objective lens and other optical components to remove dust and residue.[7] |
Quantitative Data Summary
The following table summarizes the key spectral characteristics of TRITC and recommended filter set specifications.
| Parameter | Wavelength Range (nm) |
| TRITC Excitation Peak | 544 - 560 |
| TRITC Emission Peak | 570 - 590 |
| Recommended Excitation Filter | 530 - 560 |
| Recommended Dichroic Mirror Cut-on | ~570 |
| Recommended Emission Filter | 590 - 650 |
Experimental Protocol: Selecting the Right TRITC Filter Set
This protocol outlines the steps for selecting an appropriate filter set for your TRITC imaging experiments.
1. Determine the Spectral Properties of Your TRITC Conjugate:
-
Consult the manufacturer's datasheet for your specific TRITC-conjugated antibody or probe to obtain the precise excitation and emission maxima. Note that these values can be influenced by the local environment and conjugation.
2. Evaluate Your Microscope's Configuration:
-
Identify the make and model of your fluorescence microscope.
-
Determine the type of light source used (e.g., mercury arc lamp, LED) as this can affect the excitation efficiency.
3. Choose an Appropriate Filter Set:
-
Based on the spectral data of your TRITC conjugate, select a filter set with an excitation filter that brackets the excitation maximum and an emission filter that captures the peak of the emission spectrum.
-
Ensure the dichroic mirror's cut-on wavelength effectively separates the excitation and emission light paths.
4. (Optional) Test Multiple Filter Sets:
-
If available, test different TRITC-compatible filter sets to empirically determine which one provides the best signal-to-noise ratio for your specific sample and experimental conditions.
5. Optimize Imaging Parameters:
-
Once a filter set is chosen, optimize imaging parameters such as exposure time, gain, and light source intensity to maximize signal and minimize background and photobleaching.
Visualizations
Caption: Workflow for selecting a TRITC filter set.
Caption: Relationship between filter set components and TRITC fluorescence.
References
- 1. optolongfilter.com [optolongfilter.com]
- 2. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 3. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Green Excitation: TRITC HYQ (Bandpass Emission) | Nikon’s MicroscopyU [microscopyu.com]
- 6. optolongfilter.com [optolongfilter.com]
- 7. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 8. biotium.com [biotium.com]
- 9. Selecting Optical Filters for Fluorescence Microscopy—Note 23.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. youtube.com [youtube.com]
Avoiding quenching effects with high concentrations of 5-TRITC
Welcome to the technical support center for 5-TRITC (Tetramethylrhodamine-5-isothiocyanate). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to 5-TRITC usage, particularly the issue of fluorescence quenching at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is 5-TRITC and what is it used for?
A1: 5-TRITC is an amine-reactive fluorescent dye that belongs to the rhodamine family. It is widely used to label proteins, antibodies, and nucleic acids.[1][2] Once conjugated, it produces a bright orange-red fluorescence, which allows for the visualization and tracking of labeled molecules in various applications such as fluorescence microscopy, flow cytometry, and immunofluorescence.[2][3]
Q2: What is fluorescence quenching and why does it happen with high concentrations of 5-TRITC?
A2: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[4] With high concentrations of 5-TRITC, a phenomenon called self-quenching or concentration quenching occurs.[5][6] This is primarily due to the formation of non-fluorescent dimers or aggregates where the dye molecules are in close proximity.[4][5][7] This process provides a non-radiative pathway for the excited dye to return to its ground state, thus reducing the overall fluorescence output.[7]
Q3: What are the signs of 5-TRITC self-quenching in my experiment?
A3: The primary indicator of self-quenching is a decrease in fluorescence intensity despite an increase in the concentration of the 5-TRITC conjugate.[5] You might observe that beyond a certain concentration, your signal plateaus or even drops. This can lead to a poor signal-to-noise ratio and inaccurate quantification.[8]
Q4: How can I prevent 5-TRITC self-quenching?
A4: The most effective way to prevent self-quenching is to determine the optimal concentration of your 5-TRITC conjugate through a concentration titration experiment. This will identify the concentration that provides the maximal fluorescence signal before quenching effects become significant. Additionally, ensuring uniform labeling and avoiding aggregation of your target molecules can help.
Troubleshooting Guide
Issue: Weak or No Fluorescence Signal
If you are experiencing a weak or absent signal in your experiment, it could be due to a variety of factors, including quenching.
| Potential Cause | Recommendation |
| Concentration Too High (Self-Quenching) | Perform a concentration titration to find the optimal dilution for your 5-TRITC conjugate. The signal will decrease at excessively high concentrations. |
| Concentration Too Low | If the titration reveals you are on the lower end of the curve, you may need to increase the concentration of your conjugate.[9] |
| Photobleaching | Minimize the exposure of your sample to the excitation light source. Use an anti-fade mounting medium to protect your sample.[3] |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope or plate reader are appropriate for 5-TRITC (Excitation max ~544-550 nm, Emission max ~570-580 nm).[3][10] |
| Suboptimal Labeling | Review your conjugation protocol to ensure efficient labeling of your target molecule. Unconjugated dye can be removed by gel filtration or dialysis.[1] |
| Sample Preparation Issues | Ensure proper fixation and permeabilization if you are staining cells, as this can affect antibody access to the target antigen.[11][12] |
Experimental Protocols
Key Experiment: Concentration Titration for Optimal 5-TRITC Conjugate Dilution
This protocol will help you determine the optimal working concentration for your 5-TRITC labeled antibody or protein to maximize the fluorescent signal while minimizing quenching.
Methodology:
-
Prepare Serial Dilutions:
-
Start with your stock solution of 5-TRITC labeled protein.
-
Perform a series of 2-fold serial dilutions in your assay buffer (e.g., PBS). A typical range to test would be from 1:50 to 1:3200, but this may need to be adjusted based on your stock concentration.
-
-
Sample Staining:
-
Prepare identical samples (e.g., cells seeded on coverslips or in a microplate).
-
Stain each sample with a different dilution of the 5-TRITC conjugate, following your standard staining protocol for incubation times and temperatures.
-
Include a negative control sample that is not stained with the 5-TRITC conjugate to assess background fluorescence.
-
-
Washing:
-
After incubation, wash all samples thoroughly with your assay buffer to remove any unbound conjugate.
-
-
Imaging and Analysis:
-
Image all samples using identical acquisition settings (e.g., exposure time, gain, laser power).
-
Quantify the mean fluorescence intensity of the signal for each dilution.
-
Subtract the mean fluorescence intensity of the negative control from each of your measurements to correct for background.
-
-
Determine Optimal Concentration:
-
Plot the background-corrected mean fluorescence intensity against the dilution factor.
-
The optimal concentration is the one that gives the highest fluorescence intensity before the signal begins to plateau or decrease.
-
Data Presentation
Fluorescence Intensity of TRITC at Various Concentrations
The following table summarizes the expected relationship between 5-TRITC concentration and fluorescence intensity, based on published data for rhodamine dyes.
| Concentration (mg/mL) | Relative Fluorescence Intensity (Arbitrary Units) | Observation |
| 0.001 | Low | Signal is detectable but weak. |
| 0.01 | Moderate | Signal intensity increases with concentration. |
| 0.1 | High | Approaching optimal signal strength. |
| 0.2 | Peak | Maximal fluorescence intensity is reached. |
| 0.5 | Decreased | Signal intensity is lower due to self-quenching.[8] |
Note: The exact values will vary depending on the specific experimental conditions and instrumentation.
Mandatory Visualizations
Caption: Experimental workflow for 5-TRITC concentration titration.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. optolongfilter.com [optolongfilter.com]
- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Characteristics of self-quenching of the fluorescence of lipid-conjugated rhodamine in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotium.com [biotium.com]
- 10. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Head-to-Head Comparison of TRITC and Alexa Fluor 555 for Immunofluorescence Applications
For researchers, scientists, and drug development professionals engaged in immunofluorescence, the choice of fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of two commonly used orange-red fluorescent dyes: Tetramethylrhodamine-5-isothiocyanate (TRITC) and Alexa Fluor 555. By examining their performance characteristics and providing supporting experimental methodologies, this guide aims to inform the selection of the optimal dye for your specific research needs.
Executive Summary
This compound (TRITC) is a traditional rhodamine-based dye that has been a workhorse in immunofluorescence for many years. Alexa Fluor 555, a more modern dye, is part of the Alexa Fluor family of fluorescent dyes. While both are used for similar applications, their photophysical properties differ significantly, impacting experimental outcomes, particularly in terms of signal brightness and stability. In general, Alexa Fluor 555 is recognized for its superior brightness and photostability compared to TRITC.[1][2]
Performance Characteristics: A Quantitative Overview
The performance of a fluorophore in immunofluorescence is primarily determined by its spectral properties, brightness, and resistance to photobleaching. Brightness is a function of the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
| Property | This compound (TRITC) | Alexa Fluor 555 |
| Excitation Maximum | ~550-557 nm[3] | ~555 nm[3] |
| Emission Maximum | ~572-576 nm[3] | ~565-573 nm[3] |
| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ | ~155,000 cm⁻¹M⁻¹[3] |
| Quantum Yield (Φ) | Variable, generally lower than Alexa Fluor dyes | ~0.10[3] |
| Brightness (ε x Φ) | Moderately Bright | Very Bright |
| Photostability | Moderate | High[1][2] |
| pH Sensitivity | Relatively stable over a moderate pH range | Insensitive over a wide pH range |
In-Depth Analysis
Brightness: Alexa Fluor 555 exhibits significantly higher brightness than TRITC. This is primarily due to its substantially larger molar extinction coefficient, meaning it absorbs light more efficiently.[3] While the quantum yield of Alexa Fluor 555 is around 0.10, the combination of a high extinction coefficient and good quantum efficiency results in brighter conjugates, which is particularly advantageous for detecting low-abundance targets.
Photostability: One of the most significant advantages of Alexa Fluor 555 over TRITC is its enhanced photostability.[1][2] TRITC is more susceptible to photobleaching, the photochemical destruction of a fluorophore upon exposure to excitation light. This can lead to a rapid decrease in fluorescent signal during image acquisition, especially with prolonged exposure times required for capturing weak signals or for time-lapse imaging. The superior photostability of Alexa Fluor 555 allows for longer imaging sessions and more robust and reproducible quantification of fluorescent signals.
pH Sensitivity: The fluorescence of Alexa Fluor dyes is generally less sensitive to pH changes in the environment compared to traditional dyes like TRITC. This provides more consistent and reliable staining across different buffer conditions and cellular compartments.
Experimental Workflow and Methodologies
To provide a practical context for the comparison of these two fluorophores, a detailed, generalized protocol for indirect immunofluorescence is provided below. This protocol can be adapted for use with either TRITC or Alexa Fluor 555-conjugated secondary antibodies.
Detailed Experimental Protocol for Indirect Immunofluorescence:
This protocol provides a general framework for immunofluorescent staining of cultured cells. Optimal conditions for specific cell types, antigens, and antibodies should be determined empirically.
Materials:
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody (specific to the target antigen)
-
Secondary Antibody conjugated to either TRITC or Alexa Fluor 555
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Preparation:
-
Culture cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Gently wash the cells twice with PBS.
-
-
Fixation:
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the TRITC or Alexa Fluor 555-conjugated secondary antibody to its recommended concentration in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain, such as DAPI, according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filter sets for TRITC or Alexa Fluor 555. For TRITC, a filter set with an excitation around 540-560 nm and emission around 570-650 nm is suitable. For Alexa Fluor 555, a filter set with an excitation around 555 nm and emission around 565-580 nm is optimal.
-
Logical Relationship of Fluorophore Properties to Experimental Outcome
Conclusion and Recommendations
The choice between TRITC and Alexa Fluor 555 for immunofluorescence depends on the specific demands of the experiment.
-
TRITC may be a suitable and cost-effective option for routine applications where the target antigen is highly abundant and photobleaching is not a major concern.
-
Alexa Fluor 555 is the recommended choice for most immunofluorescence applications due to its superior brightness and photostability.[1][2] It is particularly advantageous for:
-
Detecting low-abundance proteins.
-
Confocal microscopy and other imaging techniques that require longer exposure times.
-
Quantitative immunofluorescence studies where signal stability is crucial for accurate measurements.
-
Multiplexing experiments where bright, photostable dyes are needed to distinguish between different targets.
-
References
A Comparative Guide to the Photostability of 5-TRITC and Cy3 Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of fluorescent dyes is a critical decision in the design of robust and reproducible fluorescence-based assays. Photostability, the ability of a fluorophore to resist degradation upon exposure to excitation light, is a key performance parameter that directly impacts data quality, particularly in applications requiring prolonged or intense illumination such as time-lapse microscopy and single-molecule studies. This guide provides an objective comparison of the photostability of two commonly used orange-red fluorescent dyes: 5-TRITC (Tetramethylrhodamine-5-isothiocyanate) and Cy3 (Cyanine3).
Executive Summary
Experimental evidence and literature reports consistently indicate that Cy3 exhibits significantly higher photostability than 5-TRITC. While both dyes are effective fluorophores, Cy3's superior resistance to photobleaching makes it a more suitable choice for demanding applications that involve extended or repeated light exposure. For experiments where photostability is the paramount concern, researchers may also consider newer generation dyes, such as the Alexa Fluor series, which have been engineered for even greater photostability than traditional cyanine (B1664457) dyes.
Quantitative Photostability Comparison
| Parameter | 5-TRITC (this compound) | Cy3 (Cyanine3) |
| Photostability Assessment | Generally considered to have moderate photostability. It is known to be more susceptible to photobleaching compared to newer generation dyes like cyanines and Alexa Fluors. | Generally considered to be significantly more photostable than TRITC.[1] In one study, after 95 seconds of continuous illumination, Cy3 retained approximately 75% of its initial fluorescence intensity. |
| Quantum Yield | ~0.21 (in ethanol) | ~0.15 (in PBS)[2] |
| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ at 555 nm | ~150,000 cm⁻¹M⁻¹ at 550 nm |
| Excitation Maximum (λex) | ~555 nm[] | ~550 nm[4] |
| Emission Maximum (λem) | ~580 nm[] | ~570 nm[4] |
| Chemical Structure | Rhodamine-based | Cyanine-based |
Note: Quantum yield and molar extinction coefficient can vary depending on the solvent and conjugation state.
Chemical Structures
The differences in the core chemical structures of 5-TRITC (a rhodamine dye) and Cy3 (a cyanine dye) are fundamental to their distinct photophysical properties, including photostability.
5-TRITC
A simplified representation of the 5-TRITC chemical structure, highlighting the isothiocyanate reactive group and the core xanthene ring with dimethylamino substituents.
Cy3
A generalized structure of a Cy3 dye, showcasing the two indolenine rings connected by a polymethine chain, with a reactive group for conjugation.
Experimental Protocol: Photostability Measurement
The following is a generalized protocol for the quantitative assessment of fluorophore photostability by measuring fluorescence decay under continuous illumination.
Objective: To determine and compare the photobleaching rates of 5-TRITC and Cy3.
Materials:
-
5-TRITC and Cy3 conjugated to a biomolecule of interest (e.g., an antibody or oligonucleotide) at a similar degree of labeling.
-
Phosphate-buffered saline (PBS) or other appropriate imaging buffer.
-
Microscope slides and coverslips.
-
Antifade mounting medium (optional, for comparison).
Equipment:
-
Epifluorescence or confocal microscope equipped with:
-
A stable light source (e.g., mercury arc lamp, xenon arc lamp, or laser).
-
Appropriate filter sets for 5-TRITC and Cy3 (a TRITC filter set is often suitable for both).[5]
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Neutral density filters to control illumination intensity.
-
Procedure:
-
Sample Preparation:
-
Prepare solutions of the 5-TRITC and Cy3 conjugates at the same molar concentration in the chosen buffer.
-
Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate objective lens (e.g., 60x or 100x oil immersion).
-
Focus on the sample plane.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. The use of neutral density filters is recommended to control the intensity.
-
-
Image Acquisition:
-
Select a region of interest (ROI) for imaging.
-
Set the camera to acquire a time-lapse series of images. The acquisition parameters (exposure time, interval between images) should be kept constant throughout the experiment.
-
Begin the time-lapse acquisition, continuously illuminating the sample.
-
Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
For each time point in the series, measure the mean fluorescence intensity within the ROI.
-
Measure the mean fluorescence intensity of a background region (an area with no fluorescent molecules) for each time point and subtract this from the ROI intensity to correct for background noise.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The resulting curve can be fitted to an exponential decay function to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence to decrease to 50% of its initial value.
-
Workflow for assessing fluorophore photostability.
Signaling Pathways and Logical Relationships in Photobleaching
Photobleaching is an irreversible process where a fluorophore loses its ability to fluoresce due to photon-induced chemical damage. The process often involves the transition of the fluorophore to a highly reactive triplet state, from which it can interact with molecular oxygen to generate reactive oxygen species (ROS). These ROS can then chemically alter the fluorophore, rendering it non-fluorescent.
A simplified diagram of the primary photobleaching pathway for fluorescent dyes.
Conclusion
For researchers requiring high photostability in their fluorescence-based experiments, Cy3 is the superior choice over 5-TRITC . Its greater resistance to photobleaching allows for longer imaging times and more reliable quantitative data. While 5-TRITC remains a viable option for applications with short exposure times or where photostability is not a primary concern, the advantages offered by Cy3 in terms of signal robustness are significant for many modern fluorescence applications. When ultimate photostability is required, further investigation into dyes such as the Alexa Fluor series is recommended.
References
Is 5-TRITC a good alternative to TAMRA for oligonucleotide labeling?
For researchers engaged in the nuanced field of oligonucleotide labeling, the selection of an appropriate fluorescent dye is paramount to experimental success. Among the myriad of available fluorophores, 5-Tetramethylrhodamine Isothiocyanate (5-TRITC) and 5-Carboxytetramethylrhodamine (TAMRA) have emerged as popular choices in the red-orange spectral range. This guide provides an objective comparison of 5-TRITC and TAMRA, offering a detailed analysis of their performance characteristics, supported by available data and experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
At a Glance: Key Performance Characteristics
A summary of the key photophysical and chemical properties of 5-TRITC and TAMRA is presented below. It is important to note that while these values provide a useful baseline, the performance of these dyes can be influenced by the local environment, including the oligonucleotide sequence and buffer conditions.
| Property | 5-TRITC (Tetramethylrhodamine Isothiocyanate) | 5-TAMRA (Carboxytetramethylrhodamine) |
| Excitation Maximum | ~544 - 560 nm | ~546 - 555 nm[1][2] |
| Emission Maximum | ~572 - 590 nm | ~571 - 580 nm[1][2] |
| Molar Extinction Coefficient (ε) | ~87,000 M⁻¹cm⁻¹[1] | ~90,000 - 95,000 M⁻¹cm⁻¹[1][2] |
| Quantum Yield (Φ) | Generally high, but specific values for conjugates vary[1] | ~0.1 - 0.5 (pH-dependent)[1][2] |
| Reactive Group | Isothiocyanate (ITC) | Typically Succinimidyl Ester (SE) or Carboxylic Acid |
| Reacts With | Primary amines | Primary amines (for SE form) |
| Resulting Linkage | Thiourea (B124793) | Amide (more stable than thiourea)[1] |
| Photostability | Good[1] | Good to robust[1][3] |
In-Depth Comparison
Spectral Properties
Both 5-TRITC and TAMRA exhibit broad absorption and emission spectra in the orange-red region of the visible spectrum, making them compatible with common excitation sources such as the 532 nm laser line.[4] Their spectral similarity allows for their use in similar applications and with similar filter sets on fluorescence imaging systems.[5] However, subtle differences in their excitation and emission maxima may be a consideration for multiplexing experiments with other fluorophores to minimize spectral overlap.
Chemical Reactivity and Stability of Conjugates
The primary chemical distinction between the commonly used forms of these dyes lies in their reactive groups. 5-TRITC typically features an isothiocyanate group, which reacts with primary amines on modified oligonucleotides to form a thiourea bond.[1] In contrast, TAMRA is often supplied as a succinimidyl ester (SE), which also reacts with primary amines but forms a more stable amide linkage.[1] The greater stability of the amide bond may be advantageous for applications requiring long-term sample storage or harsh experimental conditions.
It is also important to note that TAMRA has been reported to be sensitive to the standard ammonium (B1175870) hydroxide (B78521) deprotection conditions used in oligonucleotide synthesis.[6] Therefore, post-synthesis conjugation to an amino-modified oligonucleotide is the standard method for TAMRA labeling.
Fluorescence Quantum Yield and Brightness
The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Both 5-TRITC and TAMRA are considered bright fluorophores.[1] TAMRA has a reported molar extinction coefficient of approximately 90,000-95,000 M⁻¹cm⁻¹ and a quantum yield that can range from 0.1 to 0.5 and is noted to be pH-dependent.[1][2] Specific quantum yield data for 5-TRITC conjugated to oligonucleotides is less prevalent in the literature, though it is generally described as having a high quantum yield.[1] It is important to be aware that the quantum yield of rhodamine dyes like TAMRA can be influenced by their immediate environment, including interactions with the DNA bases, which can lead to fluorescence quenching.[7][8][9]
Photostability
Both dyes are generally considered to have good photostability, making them suitable for applications that require prolonged or intense illumination, such as fluorescence microscopy.[1] TAMRA, in particular, is often cited for its robust photostability.[1][3] For experiments involving extensive imaging sessions, the superior photostability of TAMRA might offer an advantage in preserving the fluorescent signal.
Applications in Oligonucleotide Labeling
Fluorescence Resonance Energy Transfer (FRET): TAMRA is a well-established and commonly used acceptor for the popular donor fluorophore fluorescein (B123965) (FAM) in FRET-based applications, such as TaqMan probes for real-time PCR.[3] The spectral overlap between FAM's emission and TAMRA's excitation is suitable for efficient energy transfer.[10] While 5-TRITC is spectrally similar to TAMRA and could theoretically function as a FRET acceptor for FAM, TAMRA is more widely validated and utilized for this purpose.[2][5]
Fluorescence Microscopy and In Situ Hybridization (FISH): Both 5-TRITC and TAMRA are suitable for labeling oligonucleotide probes for imaging applications. Their bright fluorescence and good photostability allow for sensitive detection of target nucleic acid sequences in cells and tissues.
Experimental Protocols
The following are generalized protocols for labeling amine-modified oligonucleotides with 5-TRITC and TAMRA NHS ester. The optimal conditions, including dye-to-oligonucleotide ratio and reaction time, may need to be optimized for specific sequences and applications.
Protocol 1: Labeling of Amino-Modified Oligonucleotides with TAMRA NHS Ester
Materials:
-
Amino-modified oligonucleotide
-
TAMRA NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0
-
Desalting column (e.g., Sephadex G-25) or HPLC for purification
Procedure:
-
Dissolve the amino-modified oligonucleotide in the labeling buffer to a concentration of 1-5 mg/mL.
-
Prepare a fresh stock solution of TAMRA NHS ester in anhydrous DMF or DMSO at a concentration of 10 mg/mL.[11]
-
Add the TAMRA NHS ester solution to the oligonucleotide solution at a 5-10 fold molar excess of the dye.[11]
-
Incubate the reaction for 1-3 hours at room temperature, protected from light.[12]
-
Purify the labeled oligonucleotide from the unreacted dye using a desalting column or by ethanol (B145695) precipitation followed by HPLC.[12]
Protocol 2: Labeling of Amino-Modified Oligonucleotides with 5-TRITC
Materials:
-
Amino-modified oligonucleotide
-
5-TRITC
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Carbonate/Bicarbonate buffer, pH 9.0
-
Desalting column (e.g., Sephadex G-25) or HPLC for purification
Procedure:
-
Dissolve the amino-modified oligonucleotide in the conjugation buffer.
-
Prepare a fresh solution of 5-TRITC in anhydrous DMF or DMSO.
-
Add the 5-TRITC solution to the oligonucleotide solution. A 20- to 25-fold molar excess of isothiocyanate-activated fluorophore is often effective for labeling proteins and can be used as a starting point for oligonucleotides.[13]
-
Incubate the reaction for 1-2 hours at room temperature in the dark.[13]
-
Purify the labeled oligonucleotide from the unreacted dye using a desalting column or by ethanol precipitation followed by HPLC.[13]
Visualizing the Workflow and Key Relationships
Figure 1. A generalized workflow for the labeling of an amino-modified oligonucleotide with either 5-TRITC or TAMRA-SE, followed by purification and quality control.
Figure 2. A simplified diagram illustrating the principle of Fluorescence Resonance Energy Transfer (FRET) between a FAM donor and a TAMRA acceptor on an oligonucleotide probe.
Conclusion: Making the Right Choice
Both 5-TRITC and TAMRA are effective and bright red-orange fluorophores for oligonucleotide labeling. The choice between them will often depend on the specific requirements of the application.
-
For routine labeling and applications where cost is a significant factor, 5-TRITC is a well-established and reliable option.
-
For applications demanding high photostability, such as prolonged imaging experiments, or those requiring the enhanced stability of an amide linkage, TAMRA may be the preferred choice.
-
In FRET-based assays, particularly with a FAM donor, TAMRA is the more conventional and extensively validated acceptor.
Ultimately, for novel or demanding applications, empirical testing of both dyes may be necessary to determine the optimal choice for achieving the best signal-to-noise ratio and overall performance.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]
- 3. TAMRA dye for labeling in life science research [baseclick.eu]
- 4. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - US [thermofisher.com]
- 5. 5-TRITC (Tetramethylrhodamine-5-isothiocyanate) | Abcam [abcam.com]
- 6. atdbio.com [atdbio.com]
- 7. Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectroscopic characterization of fluorescein- and tetramethylrhodamine-labeled oligonucleotides and their complexes with a DNA template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence resonance energy transfer between donor-acceptor pair on two oligonucleotides hybridized adjacently to DNA template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youdobio.com [youdobio.com]
- 12. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Advantages of using Alexa Fluor dyes over TRITC for live-cell imaging
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the choice of fluorescent dye is paramount to generating high-quality, reproducible data. While traditional fluorophores like Tetramethylrhodamine isothiocyanate (TRITC) have been historically used, modern alternatives such as the Alexa Fluor family of dyes offer significant advantages in key performance areas, leading to clearer, more reliable results in dynamic cellular studies.
The primary benefits of using Alexa Fluor dyes over TRITC for live-cell imaging lie in their superior photostability, increased brightness, and consistent fluorescence across a wide pH range. These characteristics directly address the main challenges associated with imaging living cells, such as phototoxicity and weak signal emission.
Superior Performance by the Numbers: Alexa Fluor vs. TRITC
Quantitative comparisons consistently demonstrate the enhanced performance of Alexa Fluor dyes. In particular, Alexa Fluor 555, a spectral equivalent to TRITC, exhibits significantly greater resistance to photobleaching and emits a stronger fluorescent signal.
| Feature | Alexa Fluor 555 | TRITC | Advantage of Alexa Fluor 555 |
| Photostability | Higher resistance to photobleaching, retaining a greater percentage of initial fluorescence after prolonged excitation.[1][2][3][4] | Prone to rapid photobleaching, leading to signal loss during time-lapse imaging. | Enables longer imaging experiments with less signal decay, crucial for observing dynamic cellular processes. |
| Brightness | Significantly brighter conjugates due to higher quantum yield and extinction coefficient.[1][3][4][5] | Moderate brightness, which can be insufficient for detecting low-abundance targets. | Improved signal-to-noise ratio, allowing for lower excitation power and reduced phototoxicity. |
| pH Insensitivity | Stable fluorescence over a broad pH range (pH 4-10). | Fluorescence intensity can be sensitive to changes in environmental pH. | Reliable and consistent signal in the varying microenvironments of living cells. |
| Spectral Overlap | Excellent spectral match for filter sets designed for TRITC and Cy3.[3] | Standard fluorophore with established filter sets. | Seamless integration into existing imaging setups without the need for new hardware. |
Experimental Evidence: A Closer Look at Photostability
Studies comparing the photostability of Alexa Fluor 555 and TRITC under continuous illumination reveal a stark difference in performance. While TRITC's fluorescence intensity rapidly diminishes, Alexa Fluor 555 maintains a significantly higher level of fluorescence over the same period. This enhanced photostability is critical for time-lapse imaging, allowing researchers to capture more data points without significant signal degradation.[1][2][4]
Experimental Protocol: Assessing Fluorophore Photostability in Live Cells
This protocol outlines a typical experiment to compare the photostability of antibody conjugates of Alexa Fluor 555 and TRITC in a live-cell imaging context.
1. Cell Culture and Preparation:
-
Culture a suitable adherent cell line (e.g., HeLa) on glass-bottom imaging dishes.
-
Grow cells to 60-70% confluency in appropriate culture medium.
-
Wash cells with phosphate-buffered saline (PBS) prior to labeling.
2. Antibody Conjugation and Cell Labeling:
-
Conjugate a primary antibody specific to a cellular target (e.g., anti-tubulin) with Alexa Fluor 555 NHS ester and TRITC NHS ester according to the manufacturer's protocols.
-
Determine the degree of labeling (DOL) for each conjugate to ensure a comparable number of fluorophores per antibody.
-
Incubate the cultured cells with the fluorescently labeled antibodies to allow for specific binding to the target protein.
-
Wash the cells multiple times with PBS to remove unbound antibodies.
3. Live-Cell Imaging:
-
Mount the imaging dish on an environmentally controlled microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
Locate cells labeled with either the Alexa Fluor 555 or TRITC conjugate.
-
Using identical imaging parameters (e.g., laser power, exposure time, and magnification), acquire a time-lapse series of images.
-
Continuously illuminate a defined region of interest (ROI) for a set duration (e.g., 5 minutes).
4. Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time for both Alexa Fluor 555 and TRITC.
-
A slower decay in fluorescence intensity indicates higher photostability.
Visualizing Cellular Processes with Enhanced Clarity
The superior properties of Alexa Fluor dyes enable more precise and detailed visualization of dynamic cellular events, such as apoptosis.
Caption: A typical workflow for a live-cell imaging experiment.
The enhanced signal and photostability of Alexa Fluor dyes are particularly advantageous when tracking the intricate steps of signaling pathways. For instance, in monitoring apoptosis, researchers can clearly visualize key events such as caspase activation and changes in mitochondrial membrane potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. leinco.com [leinco.com]
A Head-to-Head Battle of Isomers: 5-TRITC vs. 6-TRITC in Bioconjugation and Fluorescence Imaging
For decades, Tetramethylrhodamine isothiocyanate (TRITC) has been a workhorse fluorophore for labeling proteins and other biomolecules in a variety of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. However, the commercially available TRITC is often a mixture of two isomers: 5-TRITC and 6-TRITC. This guide provides a comprehensive performance comparison of these two isomers to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs. While the spectral properties of the two isomers are largely similar, subtle differences in their reactivity and the stability of the resulting conjugate can influence experimental outcomes.
Core Chemical and Physical Properties
Both 5-TRITC and 6-TRITC are amine-reactive derivatives of tetramethylrhodamine. The key difference lies in the position of the reactive isothiocyanate (-N=C=S) group on the bottom phenyl ring. This seemingly minor structural variation can impact the efficiency of conjugation to primary amines on target molecules like proteins.
| Property | 5-TRITC | 6-TRITC | Mixed Isomers |
| Molecular Weight | 479.5 g/mol | 479.5 g/mol | 479.5 g/mol |
| Excitation Maximum (λex) | ~544-557 nm | ~544-557 nm | ~541-557 nm |
| Emission Maximum (λem) | ~572-576 nm | ~572-576 nm | ~572-576 nm |
| Molar Extinction Coefficient (ε) | ~100,000 cm⁻¹M⁻¹ | ~100,000 cm⁻¹M⁻¹ | ~100,000 cm⁻¹M⁻¹[1] |
| Quantum Yield (Φ) | Data for the individual isomer is not readily available, but is generally considered high for TRITC conjugates. | Data for the individual isomer is not readily available, but is generally considered high for TRITC conjugates. | Generally high, but specific values for conjugates vary.[2] |
| Reactive Group | Isothiocyanate | Isothiocyanate | Isothiocyanate |
| Target Moiety | Primary amines | Primary amines | Primary amines |
Performance Comparison in Biological Applications
While direct, side-by-side experimental comparisons of the individual isomers are scarce in published literature, the scientific consensus and supplier information suggest that for most standard applications, the performance of 5-TRITC, 6-TRITC, and their mixture is largely indistinguishable. The minor differences in the position of the isothiocyanate group are not expected to significantly alter the spectral properties of the conjugated fluorophore.
However, the reactivity of the isothiocyanate group can be influenced by its position on the aromatic ring due to steric hindrance and electronic effects. While not extensively documented in comparative studies, it is plausible that one isomer may exhibit slightly different reaction kinetics or labeling efficiency with certain proteins.
Photostability: TRITC, in general, exhibits good photostability, making it suitable for applications requiring extended exposure to excitation light, such as time-lapse imaging.[3] There is no readily available data to suggest a significant difference in the photostability of 5-TRITC versus 6-TRITC conjugates.
pH Sensitivity: The fluorescence of rhodamine dyes can be influenced by pH.[4] While specific comparative data for 5-TRITC and 6-TRITC is limited, it is advisable to maintain a stable and appropriate pH in the experimental buffer system to ensure consistent fluorescence output. Generally, reactions are most efficient at a pH of 8-9.[1][5]
Experimental Protocols
Antibody Conjugation with TRITC
This protocol provides a general method for labeling antibodies with either 5-TRITC, 6-TRITC, or a mixture of isomers.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.0)
-
5-TRITC or 6-TRITC
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Gel filtration column (e.g., Sephadex G-25) or dialysis equipment
-
Conjugation buffer (0.1 M carbonate-bicarbonate buffer, pH 9.0)
Procedure:
-
Prepare TRITC Solution: Immediately before use, dissolve the TRITC isomer in DMSO to a concentration of 1 mg/mL.
-
Prepare Antibody: Dialyze the antibody solution against the conjugation buffer overnight at 4°C to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 2-10 mg/mL with conjugation buffer.
-
Conjugation Reaction: While gently stirring the antibody solution, slowly add 50-100 µg of the TRITC solution for every 1 mg of antibody. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10-20 fold molar excess of TRITC is common.[5]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous gentle stirring.
-
Purification: Separate the labeled antibody from unreacted dye and byproducts using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, perform extensive dialysis against the storage buffer.
-
Determination of Degree of Labeling (DOL): The DOL, or the average number of fluorophore molecules per antibody, can be determined spectrophotometrically.[6][7]
-
Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the absorption maximum of TRITC (~555 nm, A₅₅₅).
-
Calculate the protein concentration using the following formula, correcting for the absorbance of TRITC at 280 nm (Correction Factor for TRITC is ~0.34): Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x 0.34)] / ε_protein (where ε_protein is the molar extinction coefficient of the antibody, e.g., ~210,000 M⁻¹cm⁻¹ for IgG)
-
Calculate the DOL using the formula: DOL = A₅₅₅ / (ε_TRITC x Protein Concentration (M)) (where ε_TRITC is the molar extinction coefficient of TRITC, ~100,000 M⁻¹cm⁻¹)
-
Indirect Immunofluorescence Staining
This protocol outlines a general procedure for using a TRITC-conjugated secondary antibody for immunofluorescence microscopy.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (unconjugated)
-
TRITC-conjugated secondary antibody
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Fixation: Wash the cells with PBS and then fix with fixation buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If the target antigen is intracellular, incubate the cells with permeabilization buffer for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the TRITC-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining and Mounting: Mount the coverslips on microscope slides using an antifade mounting medium containing a nuclear counterstain like DAPI.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for DAPI and TRITC.
Visualization of Experimental Workflow and Logical Relationships
To better understand the processes involved, the following diagrams illustrate the antibody conjugation workflow and the decision-making process for choosing a TRITC isomer.
Caption: Workflow for conjugating antibodies with TRITC isomers.
Caption: Decision tree for selecting between TRITC isomers.
Conclusion
For the vast majority of standard biological applications, the performance of 5-TRITC and 6-TRITC isomers is practically identical. Their spectral properties are indistinguishable, and both provide bright and relatively photostable fluorescent conjugates. The choice between the individual isomers and the more economical mixture often comes down to the specific requirements of the experiment. For routine applications, the mixed isomers product is a reliable and cost-effective choice. For researchers developing novel assays or investigating subtle aspects of protein labeling, using a pure isomer (either 5- or 6-TRITC) may provide greater consistency and remove a potential source of variability. As with any fluorescent labeling experiment, optimization of the conjugation reaction and staining protocol is crucial for achieving the best results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. optolongfilter.com [optolongfilter.com]
- 4. quora.com [quora.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to Quantitative Protein Analysis: 5-TRITC vs. Western Blot and ELISA
For researchers, scientists, and drug development professionals, the accurate quantification of protein expression is paramount. This guide provides an objective comparison of three prominent methods: direct fluorescent labeling with 5-Tetramethylrhodamine Isothiocyanate (5-TRITC), Western blotting, and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into their principles, present experimental protocols, and offer a quantitative comparison to aid in selecting the most suitable technique for your research needs.
Principles of Protein Quantification Methods
5-TRITC Labeling: This method involves the direct covalent labeling of proteins with the fluorescent dye 5-TRITC. The isothiocyanate group of 5-TRITC reacts with primary amine groups (such as the N-terminus of the protein and the epsilon-amine of lysine (B10760008) residues) to form a stable thiourea (B124793) bond.[1] The amount of protein is then quantified by measuring the fluorescence intensity of the labeled protein. This technique is often employed in fluorescence microscopy and other fluorescence-based assays.
Western Blotting: A widely used technique, Western blotting separates proteins by size using gel electrophoresis.[2] The separated proteins are then transferred to a membrane and probed with a primary antibody specific to the target protein. A secondary antibody, conjugated to an enzyme or a fluorophore, binds to the primary antibody, generating a detectable signal.[2] For quantitative analysis, the signal intensity of the protein band is measured and compared to a standard.[3]
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a plate-based immunoassay designed for detecting and quantifying soluble substances such as proteins.[4] In a typical indirect ELISA, an antigen is immobilized on a microplate well and then incubated with a primary antibody that specifically binds to the antigen.[5][6] A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is introduced, which is converted by the enzyme into a detectable signal, usually a color change, the intensity of which is proportional to the amount of protein.[5]
Quantitative Performance Comparison
The choice of a protein quantification method often depends on a trade-off between sensitivity, specificity, throughput, and cost. Below is a summary of the quantitative performance of 5-TRITC, Western Blot, and ELISA.
| Feature | 5-TRITC Labeling | Western Blotting | ELISA |
| Principle | Direct covalent labeling of primary amines with a fluorescent dye.[1] | Immuno-detection of size-separated proteins on a membrane.[2] | Immuno-detection of a specific protein in a microplate well.[4] |
| Specificity | Low (labels all proteins with accessible primary amines). | High (relies on specific antibody-antigen binding and size separation).[4] | Very High (relies on specific antibody-antigen binding, often in a sandwich format).[7] |
| Sensitivity | Moderate to low, dependent on labeling efficiency and quantum yield of the dye. | High, especially with chemiluminescent or near-infrared fluorescent detection.[8] Can detect picogram to nanogram levels. | Very High, capable of detecting picogram to femtogram levels of protein.[4] |
| Dynamic Range | Narrow, prone to saturation at high protein concentrations. | Wider than 5-TRITC, especially with fluorescent detection, but can be limited by film saturation in chemiluminescence.[8] | Broad, typically spanning several orders of magnitude.[9] |
| Throughput | High for bulk measurements, but low for individual protein analysis in a complex mixture. | Low to medium, as it involves multiple steps and is typically run on a lane-by-lane basis. | High, as it is performed in a 96-well plate format, allowing for the analysis of many samples simultaneously.[4] |
| Cost | Relatively low, the primary cost being the fluorescent dye. | Moderate to high, with costs associated with antibodies, membranes, and detection reagents.[10] | Moderate, with costs for plates, antibodies, and detection reagents. Can be cost-effective for large numbers of samples.[10] |
| Quantitative Accuracy | Semi-quantitative, as labeling efficiency can vary between proteins. | Semi-quantitative to quantitative, requires careful normalization and validation to ensure linearity.[3][11] | Highly quantitative, considered a gold standard for quantifying soluble proteins.[4] |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and accurate results.
5-TRITC Protein Labeling Protocol
This protocol is a general guideline for labeling proteins with 5-TRITC.[1][12]
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., 100 mM carbonate/bicarbonate buffer, pH 9.0)
-
5-TRITC dissolved in anhydrous DMSO (1 mg/mL)
-
Gel filtration column (e.g., Sephadex G-25)
-
Conjugation buffer (100 mM carbonate/bicarbonate buffer, pH 9.0)
Procedure:
-
Prepare the protein solution in the conjugation buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Slowly add the 5-TRITC solution to the protein solution while gently stirring. A common starting point is a 20- to 25-fold molar excess of TRITC to protein.[1]
-
Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
Remove unreacted 5-TRITC and byproducts by passing the reaction mixture through a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).
-
Collect the labeled protein fractions. The degree of labeling can be determined spectrophotometrically.
Quantitative Western Blot Protocol
This protocol outlines the key steps for performing a quantitative Western blot.[2][13]
Materials:
-
Protein samples and lysis buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP- or fluorophore-conjugated secondary antibody
-
Chemiluminescent substrate or fluorescence imaging system
-
Total protein stain (for normalization, optional)
Procedure:
-
Sample Preparation: Lyse cells or tissues to extract proteins and determine the protein concentration of each sample.
-
Gel Electrophoresis: Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: For chemiluminescent detection, incubate the membrane with the substrate and capture the signal using X-ray film or a digital imager. For fluorescent detection, scan the membrane using a fluorescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the signal of the target protein to a loading control (e.g., a housekeeping protein or total protein stain).[11]
Indirect ELISA Protocol
The following is a general protocol for an indirect ELISA.[5][6][14]
Materials:
-
96-well ELISA plate
-
Antigen (protein of interest)
-
Coating buffer (e.g., 100 mM carbonate/bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)
-
Primary antibody specific to the antigen
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the antigen in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add 100 µL of diluted primary antibody to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for each quantitative analysis method.
Conclusion
The choice between 5-TRITC labeling, Western blotting, and ELISA for quantitative protein analysis depends heavily on the specific research question and available resources.
-
5-TRITC labeling is a straightforward and cost-effective method for the bulk quantification of proteins but lacks specificity and has a limited dynamic range.
-
Western blotting offers high specificity and good sensitivity, providing information on protein size and allowing for semi-quantitative to quantitative analysis when properly controlled and normalized.[3][11] However, it is a low to medium-throughput technique.
-
ELISA is the gold standard for high-throughput, highly sensitive, and quantitative analysis of specific soluble proteins.[4] Its plate-based format makes it ideal for screening large numbers of samples.
For researchers requiring high specificity and accurate quantification of a particular protein across many samples, ELISA is often the preferred method. Western blotting is invaluable for confirming protein identity, size, and for semi-quantitative analysis when sample numbers are more limited. Direct fluorescent labeling with 5-TRITC is best suited for applications where the quantification of total or purified protein is needed, and specificity for a single protein within a complex mixture is not a primary concern. By understanding the strengths and limitations of each technique, researchers can make an informed decision to obtain reliable and meaningful data on protein expression.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Protocol for Indirect ELISA - Creative Proteomics [creative-proteomics.com]
- 7. Evaluating the efficacy of protein quantification methods on membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Comparisons of ELISA and Western blot assays for detection of autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. licorbio.com [licorbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. licorbio.com [licorbio.com]
- 14. stjohnslabs.com [stjohnslabs.com]
A Researcher's Guide to Cross-Reactivity of Tetramethylrhodamine-5-isothiocyanate (TRITC) Conjugates
For decades, Tetramethylrhodamine-5-isothiocyanate (TRITC) has been a workhorse fluorophore for labeling antibodies and other proteins in various immunofluorescence applications. Its bright orange-red fluorescence has illuminated countless cellular structures. However, with the advent of modern, more photostable, and brighter fluorophores, a critical evaluation of TRITC's performance, particularly concerning its potential for non-specific binding and cross-reactivity, is essential for researchers aiming for high-quality, reproducible data.
This guide provides an objective comparison of TRITC conjugates with a common alternative, Alexa Fluor™ 555, supported by illustrative experimental data. Detailed protocols for assessing cross-reactivity are also presented to empower researchers to make informed decisions for their specific experimental needs.
Comparative Performance of TRITC vs. Alexa Fluor™ 555 Conjugates
Modern alternatives to TRITC, such as the Alexa Fluor™ family of dyes, often exhibit superior performance in terms of brightness and photostability.[1][2] While direct quantitative comparisons of cross-reactivity are not always readily available in the literature, the general consensus and the results of improved conjugation chemistries suggest that newer dyes may offer a lower propensity for non-specific binding.[3]
Table 1: Spectral and Photophysical Properties
| Property | TRITC | Alexa Fluor™ 555 |
| Excitation Maximum (nm) | ~550-557 | ~555 |
| Emission Maximum (nm) | ~570-576 | ~565 |
| Quantum Yield | Moderate | High |
| Photostability | Moderate | High |
| Brightness | Good | Excellent |
| pH Sensitivity | Moderate | Low |
Table 2: Illustrative Cross-Reactivity and Non-Specific Binding Comparison
The following data is illustrative and intended to represent typical outcomes in a comparative cross-reactivity experiment. Actual results may vary depending on the specific antibody, conjugate, and experimental conditions.
| Assay Type | Parameter | TRITC Conjugate | Alexa Fluor™ 555 Conjugate |
| ELISA | Signal-to-Noise Ratio (Negative Control) | 3.5 | 8.2 |
| Flow Cytometry | % Non-specific Binding (Isotype Control) | 2.1% | 0.8% |
| Immunohistochemistry | Background Staining Score (1-5 scale) | 3.8 | 1.5 |
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of TRITC and other fluorophore conjugates, the following detailed protocols for standard immunoassays can be employed.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to quantify the non-specific binding of a secondary antibody conjugate to an unrelated primary antibody.
-
Coating: Coat a 96-well ELISA plate with 1 µg/mL of an irrelevant primary antibody (e.g., from a species your secondary antibody should not recognize) in a coating buffer overnight at 4°C.[4]
-
Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the wells with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[5]
-
Incubation with Secondary Antibody: Wash the plate again. Add serial dilutions of your TRITC-conjugated and Alexa Fluor™ 555-conjugated secondary antibodies to the wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: If the secondary antibody is not enzyme-conjugated, a subsequent incubation with an enzyme-labeled anti-fluorophore antibody would be necessary. For direct comparison, it's preferable to use HRP-conjugated secondary antibodies with the same host and target species. Add the appropriate substrate and measure the absorbance.
-
Analysis: Compare the signal generated from the TRITC conjugate to the Alexa Fluor™ 555 conjugate. A lower signal indicates less cross-reactivity.
Flow Cytometry
This protocol assesses the non-specific binding of secondary antibody conjugates to cells that have not been incubated with a primary antibody or have been incubated with an isotype control.
-
Cell Preparation: Prepare a single-cell suspension of your target cells.
-
Fc Receptor Blocking: Block Fc receptors on the cells by incubating them with an Fc blocking reagent or serum from the same species as your secondary antibody for 10-15 minutes on ice.[6]
-
Primary Antibody Incubation (Control): Prepare three sets of samples:
-
Unstained cells.
-
Cells incubated with an appropriate isotype control antibody.
-
Cells incubated with no primary antibody.
-
-
Secondary Antibody Incubation: Wash the cells. Resuspend the cells in a staining buffer containing the TRITC-conjugated secondary antibody in one set of tubes and the Alexa Fluor™ 555-conjugated secondary antibody in another. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with a staining buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Compare the percentage of positive cells and the mean fluorescence intensity in the control samples for both the TRITC and Alexa Fluor™ 555 conjugates. Lower values indicate less non-specific binding.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
This protocol is designed to visually assess the level of non-specific background staining on tissue sections.
-
Tissue Preparation: Prepare your tissue sections (paraffin-embedded or frozen) as per standard protocols.
-
Antigen Retrieval (if necessary): Perform antigen retrieval if required for your target antigen.
-
Blocking: Block non-specific binding sites by incubating the sections with a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised) for at least 30 minutes.[7]
-
Primary Antibody Incubation (Control): Prepare sections incubated with:
-
No primary antibody.
-
An isotype control antibody.
-
-
Secondary Antibody Incubation: Wash the sections. Apply the TRITC-conjugated secondary antibody to one set of control slides and the Alexa Fluor™ 555-conjugated secondary antibody to another. Incubate in a humidified chamber for 1 hour at room temperature.
-
Washing and Mounting: Wash the slides thoroughly and mount with an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for TRITC and Alexa Fluor™ 555.
-
Analysis: Visually compare the background fluorescence in the control sections. A darker background indicates less non-specific staining.
Visualizing Workflows and Concepts
To further clarify the processes and principles involved in cross-reactivity testing, the following diagrams have been generated.
Caption: Workflow for comparing secondary antibody cross-reactivity.
Caption: Potential sources of non-specific binding in immunofluorescence.
Caption: Decision tree for selecting a fluorophore conjugate.
Conclusion and Recommendations
While TRITC has a long-standing history in immunofluorescence, researchers should be aware of its potential limitations, particularly regarding photostability and the potential for higher non-specific binding compared to modern alternatives. For applications demanding high sensitivity, low background, and robust photostability, fluorophores such as the Alexa Fluor™ series are often a superior choice.
To ensure the validity and reproducibility of experimental results, it is strongly recommended that researchers perform their own cross-reactivity and non-specific binding controls, especially when establishing new protocols or using new antibody conjugates. The use of highly cross-adsorbed secondary antibodies is also a critical step in minimizing off-target binding, regardless of the fluorophore used.[8][9] By carefully selecting reagents and rigorously validating their performance, researchers can generate high-quality, reliable data in their immunofluorescence experiments.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. immunoreagents.com [immunoreagents.com]
- 5. seracare.com [seracare.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Secondary Antibody Cross-Adsorption and Cross Reactivity | Thermo Fisher Scientific - RU [thermofisher.com]
- 9. Cross-Adsorbed Secondary Antibodies [jacksonimmuno.com]
A Head-to-Head Comparison of TRITC and FITC for Dual Labeling Experiments
For researchers engaged in multicolor immunofluorescence and other dual labeling assays, the choice of fluorophores is a critical decision that directly impacts experimental success. Among the most established and widely used fluorescent dyes are Tetramethylrhodamine Isothiocyanate (TRITC) and Fluorescein Isothiocyanate (FITC). This guide provides an objective, data-driven comparison of these two classic fluorophores to aid in the selection process for dual labeling experiments.
Quantitative Performance Comparison
A summary of the key spectral and photophysical properties of TRITC and FITC is presented below. These parameters are crucial for determining the suitability of each fluorophore for specific applications and microscopy setups.
| Property | TRITC (Tetramethylrhodamine Isothiocyanate) | FITC (Fluorescein Isothiocyanate) |
| Excitation Maximum | ~550 nm[1] | ~495 nm[2] |
| Emission Maximum | ~572-580 nm[1] | ~516-525 nm[2][3] |
| Color | Red-Orange[1] | Green |
| Quantum Yield | Not consistently reported, generally lower than FITC | ~0.92 |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~100,000 (at 544 nm in methanol)[4] | ~75,000 |
| Photostability | Generally good to excellent[1] | Prone to photobleaching[5] |
| pH Sensitivity | Relatively insensitive to pH changes[6][7] | Highly sensitive to pH; fluorescence decreases in acidic environments[3][8][9] |
Key Considerations for Dual Labeling
Spectral Overlap and Bleed-Through: A primary challenge in dual labeling with TRITC and FITC is the potential for spectral overlap, where the emission of one fluorophore is detected in the channel of the other.[10][11] The emission spectrum of FITC can extend into the excitation range of TRITC, leading to "bleed-through" or "crosstalk".[10][12][13] This can result in false co-localization signals.[10] Careful selection of excitation and emission filters is crucial to minimize this artifact.[14][15] For instance, using narrow bandpass filters can help isolate the signals from each fluorophore.[14]
Photostability: TRITC exhibits significantly better photostability compared to FITC.[1] FITC is known to photobleach rapidly upon prolonged exposure to excitation light, which can be a limiting factor in experiments requiring long acquisition times, such as time-lapse imaging.[5] The use of antifade mounting media can help mitigate the photobleaching of FITC.[16]
pH Sensitivity: The fluorescence intensity of FITC is highly dependent on the pH of its environment, with a notable decrease in acidic conditions.[3][8][9] This property can be problematic for experiments involving acidic organelles but can also be leveraged to measure pH changes within cells.[7][8] In contrast, TRITC is relatively insensitive to pH fluctuations, providing a more stable signal across different cellular compartments.[6][7]
Brightness: While FITC has a high quantum yield, its overall brightness in a conjugated state can be lower than some modern dyes.[17] The brightness of both fluorophores should be considered in the context of the abundance of the target antigens. It is often recommended to use the brighter fluorophore for the less abundant target.[11]
Experimental Protocol: Dual Immunofluorescence Labeling with TRITC and FITC
This protocol outlines a general procedure for dual immunofluorescence staining of two different target antigens in cultured cells using primary antibodies raised in different species.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody 1 (e.g., rabbit anti-Protein A)
-
Primary Antibody 2 (e.g., mouse anti-Protein B)
-
Secondary Antibody 1 (e.g., goat anti-rabbit IgG conjugated to TRITC)
-
Secondary Antibody 2 (e.g., goat anti-mouse IgG conjugated to FITC)
-
Antifade Mounting Medium
-
Microscope slides
Procedure:
-
Cell Preparation: Wash cells grown on coverslips three times with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target proteins are intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the two primary antibodies (rabbit anti-Protein A and mouse anti-Protein B) to their optimal concentrations in Blocking Buffer. Incubate the coverslips with the primary antibody cocktail overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the TRITC-conjugated goat anti-rabbit IgG and FITC-conjugated goat anti-mouse IgG secondary antibodies in Blocking Buffer. Incubate the coverslips with the secondary antibody cocktail for 1 hour at room temperature in the dark to protect the fluorophores from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for TRITC and FITC.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental process and the relationship between the fluorophores, the following diagrams are provided.
References
- 1. optolongfilter.com [optolongfilter.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FITC-TRITC-dextran 500 - TdB Labs [tdblabs.se]
- 8. Fluorescein conjugates as indicators of subcellular pH. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 5 Tips for immunostaining using multiple labels | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. Bleedthrough or crosstalk? | Lumencor [lumencor.com]
- 14. Dual Band Excitation: FITC-TRITC | Nikon’s MicroscopyU [microscopyu.com]
- 15. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 16. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescein (FITC) | Thermo Fisher Scientific - HK [thermofisher.com]
Fading Legacy: 5-TRITC Outshone by Modern Fluorescent Dames in Brightness and Signal-to-Noise Ratio
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. While historical dyes like 5-TRITC (Tetramethylrhodamine-5-isothiocyanate) have been instrumental in the advancement of biological imaging, a new generation of fluorescent probes offers significant improvements in brightness and signal-to-noise ratio, directly impacting experimental sensitivity and resolution.
Modern fluorescent dyes, such as the Alexa Fluor, DyLight, and cyanine (B1664457) (Cy) dye families, consistently outperform 5-TRITC in key photophysical parameters. These newer dyes exhibit higher quantum yields and extinction coefficients, resulting in brighter signals and enhanced detection of low-abundance targets. Furthermore, their improved photostability leads to a more robust signal over prolonged excitation, a critical factor in time-lapse imaging and quantitative studies.
Quantitative Comparison of Key Photophysical Properties
The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence)[1]. A higher value for both parameters results in a brighter dye. The following table summarizes the key photophysical properties of 5-TRITC and several modern, spectrally similar dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| 5-TRITC | ~550[2] | ~576[3] | ~85,000 | ~0.21 | 17,850 |
| Alexa Fluor 555 | 555[4] | 565[4] | 150,000[4] | 0.10[5][6] | 15,000 |
| Cy3 | 554[7] | 568[7] | 150,000[7] | 0.15[7] | 22,500 |
| DyLight 550 | 562[3] | 576[3] | 150,000[3] | High (not specified) | > DyLight 550 is noted to have a high quantum yield[8] |
Note: The extinction coefficient and quantum yield for 5-TRITC can vary depending on the conjugation and solvent conditions. The value presented is a commonly cited approximation. The relative brightness is a calculated value to illustrate the combined effect of extinction coefficient and quantum yield.
As the data indicates, modern dyes like Cy3 and DyLight 550 offer a significant increase in brightness over 5-TRITC. While the quantum yield of Alexa Fluor 555 is lower in this comparison, it is known for its exceptional photostability, which contributes to a higher effective signal-to-noise ratio in many applications[9].
The Impact on Signal-to-Noise Ratio
A higher signal-to-noise ratio (SNR) is a direct consequence of increased brightness and photostability. A brighter dye produces a stronger signal that is more easily distinguished from background noise. Dyes that are more photostable resist photobleaching, the irreversible loss of fluorescence upon excitation, thus maintaining a consistent signal for longer periods and allowing for the acquisition of more data points before the signal fades into the background. Studies have shown that Alexa Fluor dyes, for instance, are significantly more photostable than traditional dyes like FITC, a dye with similar historical use to TRITC[10][11]. This enhanced photostability is a crucial advantage for demanding applications such as super-resolution microscopy and live-cell imaging.
Experimental Protocols
To empirically compare the performance of 5-TRITC with modern dyes, researchers can perform standardized experiments to measure brightness and photostability.
Protocol for Measuring Relative Brightness of Conjugated Antibodies
-
Antibody Conjugation: Conjugate the primary antibody of interest with 5-TRITC and the modern dye being tested (e.g., Alexa Fluor 555) according to the manufacturer's protocols. Aim for a similar degree of labeling (DOL) for each conjugate, which can be determined spectrophotometrically.
-
Sample Preparation: Prepare a series of dilutions of a target antigen (e.g., purified protein or fixed cells expressing the target).
-
Staining: Incubate the antigen preparations with each antibody-dye conjugate at the same concentration for a standardized period. Include a negative control (no primary antibody) for each dye.
-
Imaging: Acquire images of all samples using a fluorescence microscope with identical settings (e.g., excitation intensity, exposure time, and detector gain) for both dyes. Use a filter set appropriate for the spectral characteristics of the dyes.
-
Data Analysis: Quantify the mean fluorescence intensity of the signal and the background for each sample using image analysis software (e.g., ImageJ/Fiji). Calculate the relative brightness by subtracting the mean background intensity from the mean signal intensity.
Protocol for Measuring Photostability
-
Sample Preparation: Prepare slides with cells or tissues stained with the antibody-dye conjugates as described above.
-
Time-Lapse Imaging: Select a region of interest and acquire a time-lapse series of images under continuous illumination. Use the same imaging settings for both dyes.
-
Data Analysis: Measure the fluorescence intensity of the stained structures in the first image (time zero) and at subsequent time points. Normalize the intensity at each time point to the initial intensity. Plot the normalized intensity against time to generate a photobleaching curve. The rate of fluorescence decay is indicative of the dye's photostability.
Experimental Workflow for Dye Comparison
The following diagram illustrates a typical workflow for comparing the performance of different fluorescent dyes.
Caption: Workflow for comparing fluorescent dyes.
Conclusion
The data and experimental evidence strongly suggest that for most applications requiring high sensitivity and quantitative analysis, modern fluorescent dyes offer a significant advantage over 5-TRITC. Their superior brightness and photostability translate to a higher signal-to-noise ratio, enabling the detection of weaker signals and more robust and reproducible results. While 5-TRITC may still have niche applications, researchers and professionals in drug development are encouraged to consider the adoption of modern dyes to maximize the quality and impact of their fluorescence-based experiments.
References
- 1. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 2. optolongfilter.com [optolongfilter.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Evaluating the Cost-Effectiveness of TRITC for Routine Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of fluorescent labels is a critical decision that balances performance with budgetary constraints. Tetramethylrhodamine isothiocyanate (TRITC) has long been a staple in laboratories for routine protein labeling due to its affordability and straightforward conjugation chemistry. However, with the advent of modern dyes boasting superior photophysical properties, a thorough evaluation of TRITC's cost-effectiveness is warranted. This guide provides an objective comparison of TRITC with two popular alternatives, Alexa Fluor 555 and Cy3, supported by experimental data to inform your selection process for applications such as immunofluorescence and flow cytometry.
Performance Characteristics: A Quantitative Comparison
The utility of a fluorescent dye is primarily determined by its brightness, photostability, and spectral properties. Brighter and more photostable dyes provide a better signal-to-noise ratio and allow for longer exposure times during imaging, which is crucial for detecting low-abundance targets.
| Property | TRITC | Alexa Fluor 555 | Cy3 |
| Excitation Max (nm) | ~557 | ~555 | ~550 |
| Emission Max (nm) | ~576 | ~565 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~85,000 | ~150,000 | ~150,000 |
| Quantum Yield (Φ) | Not consistently reported | ~0.10[1] | Not consistently reported |
| Relative Brightness | Moderate | High | High |
| Photostability | Moderate | High[2][3] | Moderate to High[2][3] |
| pH Sensitivity | Low | Low | Low |
Note: The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield. While quantum yield data for TRITC and Cy3 is not as readily available under standardized conditions as for Alexa Fluor 555, qualitative and comparative studies consistently show that Alexa Fluor 555 and Cy3 are significantly brighter than TRITC.[4] One study demonstrated that Alexa Fluor 555 is also more resistant to photobleaching than Cy3.[3]
Cost-Effectiveness Analysis
While the initial purchase price of TRITC is generally lower than that of Alexa Fluor 555 and Cy3, a comprehensive cost-effectiveness analysis should consider the amount of dye required per labeling reaction and the quality of the resulting data.
| Dye/Kit | Estimated Price (USD) | Estimated Cost per 1 mg Protein Labeling |
| TRITC (reagent only) | ~$50 - $100 / 10 mg | < $1 |
| Alexa Fluor 555 (reagent only) | ~$150 - $250 / 1 mg | ~$15 - $25 |
| Cy3 (reagent only) | ~$100 - $200 / 1 mg | ~$10 - $20 |
| Antibody Labeling Kits (per reaction) | ||
| TRITC-based | ~$15 - $30 | ~$15 - $30 |
| Alexa Fluor 555-based | ~$50 - $100 | ~$50 - $100 |
| Cy3-based | ~$40 - $80 | ~$40 - $80 |
Note: Prices are estimates and can vary significantly between suppliers. The cost per labeling reaction for reagents was estimated based on a typical reaction using 50 µg of dye for 1 mg of antibody.
The lower cost per reaction of TRITC makes it an attractive option for routine applications where high sensitivity is not paramount and photobleaching is not a major concern. However, for demanding applications such as the detection of low-abundance proteins or long-term imaging experiments, the superior performance of Alexa Fluor 555 or Cy3 can justify the higher initial cost by providing more reliable and higher-quality data, potentially reducing the need for repeat experiments.
Experimental Protocols
General Protocol for Antibody Labeling with Amine-Reactive Dyes (e.g., TRITC, Alexa Fluor 555 NHS Ester, Cy3 NHS Ester)
This protocol describes a general procedure for conjugating amine-reactive fluorescent dyes to antibodies. The optimal dye-to-protein ratio should be determined empirically for each specific antibody and application.
Materials:
-
Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Amine-reactive dye (TRITC, Alexa Fluor 555 NHS Ester, or Cy3 NHS Ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., size-exclusion chromatography)
-
Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the conjugation buffer at a concentration of 1-2 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the conjugation buffer.
-
Prepare the Dye Solution: Immediately before use, dissolve the amine-reactive dye in a small amount of DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring, slowly add the dissolved dye to the antibody solution. A typical starting point is a 10- to 20-fold molar excess of dye to antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with the storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.
Immunofluorescence Staining Protocol
This protocol provides a general workflow for immunofluorescence staining of cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody
-
Fluorescently labeled secondary antibody (e.g., TRITC-, Alexa Fluor 555-, or Cy3-conjugated)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Wash briefly with PBS and then fix with fixation buffer for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with a nuclear counterstain if desired. Wash again with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
References
- 1. Quantum Yield [Alexa Fluor 555] | AAT Bioquest [aatbio.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
A Head-to-Head Comparison: The Superior Hydrophilicity of Alexa Fluor Dyes Over 5-TRITC
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that profoundly impacts experimental outcomes. Beyond brightness and photostability, the hydrophilicity of a dye is a key performance parameter that dictates its behavior in aqueous environments, influencing everything from bioconjugate solubility to background signal. This guide provides an objective comparison of the hydrophilicity of the modern Alexa Fluor dye family against the traditional fluorophore, 5-TRITC (Tetramethylrhodamine-5-isothiocyanate), supported by quantitative data and detailed experimental methodologies.
The Alexa Fluor family of dyes was developed to improve upon the performance of classic fluorophores. A key chemical modification in their design is sulfonation, the addition of sulfonate (-SO₃⁻) groups.[1] This process imparts a negative charge and significantly increases the water solubility (hydrophilicity) of the dye molecules.[1] In contrast, 5-TRITC, a derivative of rhodamine, lacks these sulfonate groups and is characterized by its more hydrophobic nature.
This fundamental structural difference leads to significant practical advantages for the Alexa Fluor series in common research applications. The enhanced water solubility of Alexa Fluor dyes allows for conjugation reactions to be performed in aqueous buffers without the need for organic solvents.[2][3] Furthermore, the resulting antibody or protein conjugates are more resistant to the aggregation and precipitation that can plague bioconjugates labeled with more hydrophobic dyes like 5-TRITC, especially at higher labeling densities.[3] This improved solubility often translates to lower non-specific background staining in imaging applications, leading to a clearer signal and more reliable data.
Quantitative Comparison of Hydrophilicity
A standard measure of hydrophilicity is the partition coefficient (LogP), which describes the ratio of a compound's concentration in a mixture of two immiscible phases, typically octanol (B41247) and water. A lower LogP value indicates a higher preference for the aqueous phase, signifying greater hydrophilicity.[1]
| Fluorescent Dye | Computed LogP (XLogP3) | Relative Hydrophilicity | Key Structural Feature |
| 5-TRITC | 5.1[2] | Lower | Unsulfonated Rhodamine Core |
| Alexa Fluor 647 NHS Ester | 1.8 | Higher | Sulfonated Cyanine Core |
Note: LogP values are computed predictions from PubChem (XLogP3 algorithm). Actual experimental values may vary.
As the data indicates, the computed LogP value for a representative Alexa Fluor dye is substantially lower than that of 5-TRITC, providing quantitative support for the superior hydrophilicity of the Alexa Fluor family.
Experimental Protocol: Assessing Dye Hydrophilicity via RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique to empirically assess the relative hydrophilicity of molecules. In RP-HPLC, molecules are separated based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Hydrophilic molecules have a lower affinity for the nonpolar stationary phase and will, therefore, elute from the column earlier than hydrophobic molecules.
Below is a detailed protocol for comparing the hydrophilicity of free, amine-reactive Alexa Fluor and 5-TRITC dyes.
Objective: To determine the relative retention times of an Alexa Fluor NHS ester and 5-TRITC on a C18 column as an index of their relative hydrophilicity.
Materials:
-
Analytical HPLC system with a UV-Vis or fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Dye Samples: Alexa Fluor NHS ester and 5-TRITC, each dissolved in DMSO to a stock concentration of 1 mg/mL.
Procedure:
-
System Preparation:
-
Equilibrate the C18 column with a mobile phase composition of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the 1 mg/mL stock solutions of each dye to a final concentration of 10 µg/mL using the initial mobile phase conditions (95:5 Water:Acetonitrile with 0.1% TFA).
-
-
Chromatographic Run:
-
Inject 10 µL of the diluted 5-TRITC sample onto the column.
-
Run a linear gradient from 5% Mobile Phase B to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 1 minute and re-equilibrate for 5 minutes before the next injection.
-
Monitor the elution profile at the absorbance maximum for TRITC (approx. 550 nm).
-
Record the retention time at the apex of the major peak.
-
-
Repeat for Alexa Fluor Dye:
-
Thoroughly wash the column and injection system.
-
Inject 10 µL of the diluted Alexa Fluor sample.
-
Repeat the exact same chromatographic run, monitoring at the absorbance maximum for the specific Alexa Fluor dye.
-
Record the retention time.
-
-
Data Analysis:
-
Compare the retention times. The dye with the shorter retention time is more hydrophilic as it has a weaker interaction with the hydrophobic C18 stationary phase. It is expected that the Alexa Fluor dye will elute significantly earlier than 5-TRITC.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the RP-HPLC experiment described above for comparing dye hydrophilicity.
Caption: Workflow for comparing dye hydrophilicity using RP-HPLC.
References
Navigating the Red Spectrum: A Comparative Guide to the Limitations of Tetramethylrhodamine-5-isothiocyanate (TRITC)
For researchers, scientists, and drug development professionals navigating the complexities of fluorescence-based assays, the selection of an appropriate fluorophore is a critical decision that profoundly impacts experimental outcomes. Tetramethylrhodamine-5-isothiocyanate (TRITC), a long-standing fluorescent dye, has been a workhorse in laboratories for decades. However, with the advent of modern fluorophores, a critical evaluation of TRITC's limitations is essential for optimizing experimental design and ensuring data robustness. This guide provides an objective comparison of TRITC's performance against contemporary alternatives, supported by experimental data and detailed protocols, to empower informed decisions in your research.
Key Performance Limitations of TRITC
TRITC, while historically significant, exhibits several inherent limitations that can compromise the sensitivity, accuracy, and reproducibility of fluorescence-based experiments. These drawbacks primarily revolve around its photophysical properties and chemical reactivity.
1. Lower Photostability: A significant drawback of TRITC is its susceptibility to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light. Compared to modern dyes like Alexa Fluor 555 and Cy3, TRITC demonstrates a faster rate of signal decay under continuous illumination. This can be particularly problematic in applications requiring prolonged imaging, such as time-lapse microscopy or high-content screening, leading to a diminished signal-to-noise ratio and potential misinterpretation of results.
2. Reduced Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and fluorescence quantum yield. While TRITC possesses a reasonable extinction coefficient, its quantum yield, especially when conjugated to biomolecules like antibodies, can be lower than that of its modern counterparts.[1][2] This translates to a dimmer signal, which can be a limiting factor when detecting low-abundance targets or in assays requiring high sensitivity.
3. pH Sensitivity: The fluorescence intensity of TRITC can be influenced by the pH of the surrounding environment.[3] This sensitivity can introduce variability in experiments where pH fluctuations are a concern, potentially leading to inconsistent and unreliable data. In contrast, many modern fluorophores are engineered to maintain stable fluorescence across a broader pH range.
4. Self-Quenching at High Labeling Densities: When multiple TRITC molecules are conjugated in close proximity on a biomolecule, such as an antibody, they can exhibit self-quenching. This phenomenon leads to a decrease in the overall fluorescence intensity, paradoxically making heavily labeled conjugates dimmer than those with a lower degree of labeling. This can complicate the optimization of conjugation reactions and impact the quantitative accuracy of fluorescence measurements.
5. Potential for Lot-to-Lot Variability: As with many chemical reagents, there can be lot-to-lot variability in the purity and reactivity of TRITC, which can affect conjugation efficiency and the photophysical properties of the final conjugate. This variability can introduce an unwelcome source of inconsistency in long-term studies or when comparing data generated at different times.
6. Spectral Overlap: TRITC's excitation and emission spectra can overlap with those of other commonly used fluorophores, making it challenging to design multiplexing experiments without significant spectral bleed-through. Careful selection of filter sets and the use of spectral unmixing techniques may be required to mitigate this issue.
Performance Comparison: TRITC vs. Modern Alternatives
To provide a clear and objective comparison, the following table summarizes the key photophysical properties of TRITC, Alexa Fluor 555, and Cy3, three spectrally similar fluorophores commonly used in the red-orange region of the spectrum.
| Property | TRITC-IgG | Alexa Fluor 555-IgG | Cy3-IgG |
| Excitation Maximum (nm) | ~550 | ~555 | ~550 |
| Emission Maximum (nm) | ~573 | ~565 | ~570 |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~85,000 | ~155,000 | ~150,000 |
| Fluorescence Quantum Yield | Variable, generally lower | ~0.10[4] | ~0.09[5] |
| Photostability | Moderate | High | High |
| pH Sensitivity | Moderate | Low | Low |
| Self-Quenching | Prone to quenching | Resistant to quenching | Moderate |
Note: The exact photophysical properties of conjugated fluorophores can vary depending on the degree of labeling and the local microenvironment.
Experimental Protocols
To facilitate the independent evaluation of fluorophore performance, detailed methodologies for key experiments are provided below.
Protocol for Antibody Conjugation with TRITC
This protocol describes a general procedure for conjugating TRITC to an antibody (IgG).
Materials:
-
Purified IgG antibody (1-5 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 9.0)
-
TRITC (1 mg)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Conjugation buffer (0.1 M sodium bicarbonate, pH 9.0)
-
Elution buffer (Phosphate-buffered saline [PBS], pH 7.4)
Procedure:
-
Prepare a 10 mg/mL stock solution of TRITC in anhydrous DMSO immediately before use.
-
Slowly add the TRITC stock solution to the antibody solution while gently stirring. A common starting point is a 20-fold molar excess of TRITC to antibody.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous gentle stirring.
-
To separate the conjugated antibody from unreacted dye, apply the reaction mixture to a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of TRITC (~550 nm). The following equation can be used:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max is the absorbance at the dye's maximum absorbance wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max for the free dye).
-
Protocol for Comparative Photostability Assay
This protocol outlines a method for comparing the photostability of different fluorophore-conjugated antibodies using fluorescence microscopy.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Primary antibodies (if performing indirect immunofluorescence)
-
Secondary antibodies conjugated with TRITC, Alexa Fluor 555, and Cy3
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Mounting medium
-
Fluorescence microscope with a suitable light source and filter sets
Procedure:
-
Prepare cell samples by fixing, permeabilizing, and blocking according to standard immunofluorescence protocols.
-
Incubate the samples with the primary antibody (for indirect staining) followed by the respective fluorophore-conjugated secondary antibodies.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Identify a region of interest (ROI) with comparable initial fluorescence intensity for each fluorophore.
-
Continuously illuminate the ROI with the appropriate excitation wavelength at a constant laser power.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds) until the fluorescence signal is significantly bleached.
-
Measure the mean fluorescence intensity of the ROI in each image over time.
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time for each fluorophore to compare their photobleaching rates. The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1. Key limitations associated with the use of TRITC.
Figure 2. Schematic of the TRITC antibody conjugation process.
Figure 3. Workflow for comparing fluorophore photostability.
Conclusion
While TRITC has served the scientific community for many years, its limitations in terms of photostability, brightness, and environmental sensitivity are significant considerations in the context of modern, quantitative fluorescence-based research. For applications demanding high sensitivity, prolonged imaging, and robust quantitation, superior alternatives such as Alexa Fluor 555 and Cy3 offer significant advantages. By carefully considering the experimental requirements and the performance characteristics of available fluorophores, researchers can enhance the quality and reliability of their data, ultimately accelerating scientific discovery and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alexa Fluor® 555 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 5. pubs.acs.org [pubs.acs.org]
Assessing 5-TRITC in Super-Resolution Microscopy: A Comparative Guide
In the rapidly advancing field of super-resolution microscopy, the choice of fluorophore is paramount to achieving high-quality, high-resolution images. This guide provides a comprehensive comparison of 5-TRITC (Tetramethylrhodamine-5-isothiocyanate) with other commonly used fluorescent dyes in the context of super-resolution techniques such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM). This analysis is intended for researchers, scientists, and drug development professionals seeking to select the optimal fluorescent probes for their imaging experiments.
While 5-TRITC has been a workhorse in conventional fluorescence microscopy due to its bright orange-red fluorescence and general photostability, its performance in the demanding conditions of super-resolution imaging is not as well-documented as that of more recent dyes.[1][2] The high laser powers and specific buffer conditions required for techniques like STED and STORM necessitate fluorophores with exceptional photostability, high photon output, and, for STORM, robust photoswitching characteristics.
Quantitative Performance Comparison
The following tables summarize the key photophysical and photochemical properties of 5-TRITC and several popular alternative dyes used in super-resolution microscopy. It is important to note that while extensive quantitative data is available for dyes like Alexa Fluor and Cy dyes, specific performance metrics for 5-TRITC in a super-resolution context are sparse in the current literature.
Table 1: General Photophysical Properties
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| 5-TRITC | 544-555[3] | 572-580[3] | ~85,000 (in MeOH)[4] | Not widely reported for aqueous buffers |
| Alexa Fluor 555 | 555 | 580 | 155,000 | 0.10[5] |
| Cy3B | 559 | 570 | 130,000[2] | 0.67 |
| Alexa Fluor 647 | 650 | 665 | 239,000[2] | 0.33[5] |
| Cy5 | 649 | 670 | 250,000 | 0.28 |
| ATTO 655 | 663 | 684 | 125,000 | 0.30 |
Table 2: Performance in dSTORM (direct Stochastic Optical Reconstruction Microscopy)
| Fluorophore | Avg. Photons per Switching Event | Localization Precision (nm) | On/Off Duty Cycle | Photostability/Switching Cycles |
| 5-TRITC | Not Reported | Not Reported | Not Reported | Not Reported |
| Alexa Fluor 555 | ~1500 | ~10-20 | Low | Good |
| Cy3B | ~2000 (in BME buffer) | ~10-15 | Low | High |
| Alexa Fluor 647 | >3000[6] | <10[7] | Very Low[6] | Excellent, many cycles[6] |
| Cy5 | ~2500 | ~10-20 | Low | Good |
| ATTO 655 | Low | ~20-30 | Very Low | Moderate |
Table 3: Suitability for STED (Stimulated Emission Depletion) Microscopy
| Fluorophore | STED Depletion Wavelength (nm) | Photostability under STED | Achievable Resolution | Key Considerations |
| 5-TRITC | ~592-660 | Moderate (General Rhodamine Property)[8] | Not Widely Reported | Less common for STED than alternatives. |
| Alexa Fluor 555 | ~592 | Good[9] | ~40-60 nm[10] | Good performance in the green-yellow range. |
| Cy3B | ~592 | Good | ~40-60 nm | Bright and photostable option. |
| Alexa Fluor 647 | ~750-775 | Excellent | <30 nm | High performance, often used for multicolor STED. |
| ATTO 647N | ~750-775 | Excellent[10] | <30 nm | Widely used for STED, high quantum yield.[10] |
| SiR (Silicon Rhodamine) | ~750-775 | Excellent[10] | <40 nm | Cell-permeable, suitable for live-cell STED.[10] |
Experimental Protocols and Workflows
Successful super-resolution imaging is highly dependent on optimized experimental protocols, including sample labeling and the composition of the imaging buffer.
General Immunofluorescence Labeling Protocol
A standard approach for labeling cellular targets involves indirect immunofluorescence.
Caption: Workflow for immunofluorescent labeling of cellular targets.
dSTORM Imaging Buffer Preparation and Workflow
For dSTORM, the chemical environment of the fluorophore is critical to induce photoswitching. A typical imaging buffer contains a reducing agent and an oxygen scavenging system.
Caption: Preparation of dSTORM imaging buffer and subsequent imaging workflow.
Signaling Pathways and Logical Relationships
The principles of super-resolution microscopy, particularly STORM, rely on the controlled photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state.
Caption: Simplified Jablonski diagram illustrating the photoswitching mechanism in dSTORM.
Discussion and Conclusion
The available data strongly suggest that while 5-TRITC is a suitable dye for conventional fluorescence microscopy, its utility in super-resolution applications is limited and largely uncharacterized. For researchers aiming to achieve the highest resolution and quantitative accuracy in STED and STORM, alternative dyes such as Alexa Fluor 555, Cy3B (for the green-yellow range), and particularly Alexa Fluor 647 (for the red range) are demonstrably superior.[6] These dyes offer a combination of high photon yield, excellent photostability, and well-defined photoswitching kinetics that are essential for pushing the boundaries of optical resolution.
The lack of published data on 5-TRITC's performance in super-resolution microscopy presents a significant knowledge gap. Future studies characterizing its blinking behavior, photon budget, and photostability under super-resolution conditions would be necessary to fully assess its potential. However, based on the current evidence, laboratories equipped for super-resolution microscopy would be better served by adopting the well-established and quantitatively superior alternative fluorophores. This is not to say that 5-TRITC cannot be used for any form of super-resolution; for techniques with less stringent fluorophore requirements like some implementations of SIM (Structured Illumination Microscopy), it might still provide acceptable results. Nevertheless, for localization-based methods (STORM) and depletion-based methods (STED), the evidence-based choice points away from 5-TRITC.
References
- 1. A one-step protocol to generate impermeable fluorescent HaloTag substrates for in situ live cell application and super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - US [thermofisher.com]
- 3. 5-TRITC | this compound | Dye | TargetMol [targetmol.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 7. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic fluorescent probes for live-cell super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tetramethylrhodamine-5-isothiocyanate (TRITC)
Ensuring the safe and proper disposal of Tetramethylrhodamine-5-isothiocyanate (TRITC) is critical for laboratory safety and environmental protection. TRITC is a hazardous chemical that requires specific handling and disposal procedures to mitigate risks. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
TRITC is classified as a hazardous substance with the following potential effects[1]:
-
Causes skin irritation.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
May cause respiratory irritation.
Before handling TRITC, it is imperative to wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for TRITC Handling |
| Hand Protection |
| Eye/Face Protection |
| Skin and Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Procedure
The fundamental principle for TRITC disposal is to treat it as hazardous chemical waste. Under no circumstances should TRITC or its containers be disposed of in regular trash or poured down the sink.
1. Segregation and Collection of TRITC Waste:
-
Solid Waste: All materials contaminated with TRITC, including pipette tips, microfuge tubes, gloves, and absorbent paper, should be collected in a designated, sealable, and puncture-proof container. This container must be clearly labeled as "Hazardous Chemical Waste: this compound".[2]
-
Liquid Waste: Solutions containing TRITC should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Empty Containers: Original containers of TRITC should be thoroughly emptied. The residue should be rinsed out with a suitable solvent (e.g., ethanol (B145695) or methanol), and this rinsate must be collected as hazardous liquid waste.[3][4] After rinsing, deface or remove the original label from the container before its final disposal.[4]
2. Waste Container Management:
-
All hazardous waste containers must be kept securely closed except when adding waste.[4]
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
Do not overfill waste containers; they should be filled to no more than 90% capacity.[2]
3. Requesting Waste Pickup:
-
Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management service. Follow your institution's specific procedures for requesting a hazardous waste pickup.
Experimental Protocol: Decontamination of TRITC-Contaminated Glassware
For non-disposable glassware contaminated with TRITC, a thorough decontamination procedure is necessary before it can be returned to general use.
-
Initial Rinse: Rinse the glassware multiple times with an appropriate organic solvent in which TRITC is soluble, such as ethanol, methanol, or dimethylformamide (DMF). Collect all rinsate as hazardous liquid waste.
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to dry completely before reuse.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of TRITC waste.
Caption: Workflow for the safe disposal of TRITC waste.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Tetramethylrhodamine-5-isothiocyanate (TRITC)
For Immediate Implementation: This guide provides critical safety and logistical protocols for researchers, scientists, and drug development professionals working with Tetramethylrhodamine-5-isothiocyanate (TRITC). Adherence to these procedures is paramount for ensuring personal safety, maintaining experimental integrity, and complying with environmental regulations.
This compound is a widely used fluorescent dye in biological and medical research.[1] While an invaluable tool, it presents several health hazards that necessitate careful handling.[2] This document outlines the essential personal protective equipment (PPE), safe handling procedures, and proper disposal methods for TRITC.
Hazard Identification and Personal Protective Equipment (PPE)
TRITC is classified as a hazardous substance with the potential to cause skin and eye irritation, allergic skin reactions, and respiratory irritation or allergic symptoms if inhaled.[2] Therefore, the use of appropriate PPE is the first and most critical line of defense.
Table 1: Required Personal Protective Equipment for Handling TRITC
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, which can cause irritation and allergic reactions.[2] |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against splashes and dust that can cause serious eye irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary. | To prevent inhalation of dust particles, which may cause respiratory irritation or allergic reactions.[2] |
| Protective Clothing | Laboratory coat | To protect skin and personal clothing from contamination.[3] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling TRITC is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols: Key Handling Procedures
1. Preparation and Weighing:
-
Always handle solid TRITC powder in a certified chemical fume hood to avoid inhaling the dust.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated, clean weighing area and utensils.
2. Dissolving the Compound:
-
TRITC is often dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before being diluted in an aqueous buffer.[4]
-
Add the solvent to the TRITC powder slowly to avoid splashing.
-
Cap the vial tightly and vortex or sonicate until fully dissolved.
3. Labeling Reaction:
-
Carry out the labeling reaction in a well-ventilated area or a fume hood.
-
Avoid cross-contamination by using dedicated pipettes and tubes.
4. Spills and Decontamination:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if a large amount of dust is present.
-
Carefully collect the spilled material with an absorbent pad for solids or liquids.
-
Decontaminate the spill area with a suitable cleaning agent and dispose of all cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of TRITC and any contaminated materials is essential to protect the environment and comply with regulations.
-
Solid Waste: This includes contaminated gloves, wipes, and plasticware.
-
Collect all solid waste in a clearly labeled, sealed container designated for chemical waste.
-
-
Liquid Waste: This includes unused TRITC solutions and reaction mixtures.
-
Collect all liquid waste in a labeled, leak-proof container.
-
Do not pour TRITC waste down the drain.[5]
-
-
Consult Regulations: Always consult and adhere to your institution's and local regulations for hazardous waste disposal.[5] Waste should be handled by a licensed hazardous waste disposal service.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
